molecular formula C9H11NO2 B044246 BOC-L-phenylalanine-d8

BOC-L-phenylalanine-d8

Numéro de catalogue: B044246
Poids moléculaire: 173.24 g/mol
Clé InChI: COLNVLDHVKWLRT-INHGFZCOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BOC-L-phenylalanine-d8, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 173.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-INHGFZCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BOC-L-phenylalanine-d8 is the deuterium-labeled form of BOC-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine. The "BOC" or "t-BOC" designation refers to the tert-butoxycarbonyl protecting group attached to the amine functionality of phenylalanine. This protecting group is crucial in synthetic organic chemistry, particularly in peptide synthesis, as it prevents the amino group from participating in unwanted side reactions. The "-d8" signifies that eight hydrogen atoms in the L-phenylalanine molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in analytical chemistry, primarily as an internal standard for quantitative mass spectrometry-based applications.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, a detailed synthesis protocol, its applications in quantitative analysis, and relevant analytical data.

Chemical and Physical Properties

The properties of this compound are closely related to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of eight deuterium atoms.

PropertyValueReference
Chemical Formula C₁₄H₁₁D₈NO₄N/A
Molecular Weight ~273.36 g/mol Calculated
Exact Mass ~273.1818 DaCalculated
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, dichloromethane, and dimethylformamide. Insoluble in water and petroleum ether.
Melting Point 85-87 °C (for non-deuterated)
Storage Conditions Store at -20°C for long-term stability.

Note: The molecular weight and exact mass are calculated based on the addition of 8 deuterium atoms to the non-deuterated structure. The melting point is for the non-deuterated compound and is expected to be very similar for the deuterated version.

Synthesis of this compound

The synthesis of this compound involves two main stages: the synthesis of L-phenylalanine-d8 and the subsequent protection of its amino group with a BOC group.

Experimental Protocol: Synthesis of L-phenylalanine-d8

Deuterated L-phenylalanine can be synthesized chemically or biosynthetically. A common biosynthetic approach involves culturing microorganisms in a medium enriched with a deuterium source, such as heavy water (D₂O).

Materials:

  • L-phenylalanine-producing microbial strain (e.g., a specific strain of E. coli or Corynebacterium glutamicum)

  • Minimal media growth medium

  • Heavy water (D₂O, 99 atom % D)

  • Deuterated glucose (or other carbon source)

  • Standard laboratory glassware and sterile culture equipment

  • Incubator shaker

  • Centrifuge

  • Lyophilizer

Methodology:

  • Adaptation of Microbial Strain: The microbial strain is gradually adapted to grow in increasing concentrations of D₂O to minimize isotopic effects on cell viability.

  • Culture in Deuterated Medium: A pre-culture is grown in a standard medium and then transferred to the deuterated minimal medium containing D₂O as the solvent and a deuterated carbon source.

  • Induction of Phenylalanine Production: Depending on the strain, the production of L-phenylalanine is induced under optimal conditions (e.g., temperature, pH, and aeration).

  • Harvesting and Extraction: After a sufficient incubation period, the cells are harvested by centrifugation. The supernatant, containing the secreted L-phenylalanine-d8, is collected.

  • Purification: The L-phenylalanine-d8 is purified from the culture medium using techniques such as ion-exchange chromatography.

  • Characterization: The isotopic enrichment of the purified L-phenylalanine-d8 is determined by mass spectrometry.

Experimental Protocol: BOC Protection of L-phenylalanine-d8

This procedure is based on the general method for BOC protection of amino acids.

Materials:

Methodology:

  • Dissolution: L-phenylalanine-d8 (1 equivalent) is dissolved in a 1:1 mixture of dioxane and water.

  • Basification: Triethylamine (2 equivalents) is added to the solution to act as a base.

  • Addition of BOC Reagent: Di-tert-butyl dicarbonate (1.1 equivalents) is added to the stirred solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Workup:

    • The reaction mixture is concentrated under reduced pressure to remove the dioxane.

    • The aqueous residue is washed with hexane to remove unreacted (Boc)₂O. .

    • The aqueous layer is acidified to pH 2-3 with 1 M HCl.

    • The product is extracted with ethyl acetate (3 x volumes).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Applications in Quantitative Analysis

This compound is primarily used as an internal standard in stable isotope dilution (SID) mass spectrometry for the accurate quantification of L-phenylalanine or its derivatives in complex biological matrices.

Experimental Protocol: Quantification of L-phenylalanine in Plasma using this compound as an Internal Standard

Materials:

  • Plasma sample

  • This compound (internal standard)

  • Acetonitrile (B52724)

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

  • Sample Preparation:

    • A known amount of this compound solution is spiked into a plasma sample.

    • Proteins are precipitated by adding a threefold excess of cold acetonitrile.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new tube and dried under a stream of nitrogen.

    • The residue is reconstituted in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): The sample is injected onto a reverse-phase C18 column. A gradient elution is performed using mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry (MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions for both the analyte (L-phenylalanine) and the internal standard (L-phenylalanine-d8).

      • L-phenylalanine transition: e.g., m/z 166.1 → 120.1

      • L-phenylalanine-d8 transition: e.g., m/z 174.1 → 128.1

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

    • The concentration of L-phenylalanine in the unknown sample is determined from the calibration curve.

Mandatory Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of L-phenylalanine-d8 cluster_boc BOC Protection A Microbial Culture in D₂O Medium B Induction of Phe Production A->B C Harvesting & Extraction B->C D Purification (Ion-Exchange) C->D E L-phenylalanine-d8 D->E F L-phenylalanine-d8 G Reaction with (Boc)₂O F->G H Workup & Purification G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Quantitative Analysis Workflow

G A Plasma Sample B Spike with This compound A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Collection & Drying D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Analysis G->H I Quantification of L-phenylalanine H->I

Caption: Workflow for quantitative analysis using this compound.

Conclusion

This compound is a critical reagent for researchers and scientists engaged in quantitative proteomics and metabolomics. Its synthesis, while requiring specialized materials for deuteration, follows established chemical procedures for amino acid protection. The primary application of this isotopically labeled compound as an internal standard in mass spectrometry-based quantification allows for highly accurate and precise measurements of L-phenylalanine in complex biological samples. The detailed protocols and workflows provided in this guide serve as a valuable resource for the effective utilization of this compound in a research setting.

In-Depth Technical Guide to BOC-L-phenylalanine-d8: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This document is intended to be a valuable resource for professionals in the fields of peptide synthesis, drug metabolism studies, and quantitative bioanalysis.

Core Chemical Properties

This compound is a stable, isotopically labeled compound where eight hydrogen atoms in the L-phenylalanine moiety have been replaced by deuterium (B1214612). This isotopic substitution imparts a higher molecular weight without significantly altering the chemical reactivity, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below, alongside the properties of the non-deuterated BOC-L-phenylalanine for direct comparison.

PropertyThis compoundBOC-L-phenylalanine
Molecular Formula C₁₄H₁₁D₈NO₄C₁₄H₁₉NO₄
Molecular Weight 273.35 g/mol 265.31 g/mol
CAS Number 106881-07-613734-34-4
Appearance White to off-white solid/powderWhite powder
Melting Point Not explicitly available for d8; 85-87 °C (for non-deuterated)[1][2]80 - 90 °C[3]
Solubility Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone[2]Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone[2]
Storage Conditions Store at 0-8 °C[3]Store at 0-8 °C[3]

Synthesis of this compound

The synthesis of this compound involves two primary stages: the deuteration of L-phenylalanine and the subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of L-phenylalanine-d8

A common method for the deuteration of the aromatic ring of phenylalanine involves acid-catalyzed hydrogen-deuterium exchange. For full deuteration of the ring and side chain, more specialized methods are required. One reported synthesis of L-phenylalanine-d8 involves the catalytic reduction (deuteriumation) of a derivative of benzaldehyde-d6.

Materials:

  • L-phenylalanine

  • Deuterium oxide (D₂O)

  • Platinum on carbon (Pt/C) catalyst

  • 2-Propanol

  • Teflon-lined high-pressure reactor

Procedure:

  • A mixture of L-phenylalanine (1 g), Pt/C catalyst (0.40 g), 2-propanol (4 mL), and D₂O (40 mL) is placed in a Teflon-lined high-pressure reactor.

  • The reactor is sealed and heated to 200 °C with continuous stirring for 24 hours to achieve a high level of deuteration on both the backbone and the side chain.

  • After cooling to room temperature, the Pt/C catalyst is removed by filtration through celite, followed by filtration through a 0.22 µm filter.

  • The filtrate is evaporated to dryness under reduced pressure to yield deuterated L-phenylalanine.

  • Impurities can be removed by washing the crude product with ethanol.

Experimental Protocol: BOC Protection of L-phenylalanine-d8

The following is a general and robust procedure for the N-tert-butoxycarbonylation of amino acids, adapted for the deuterated compound.

Materials:

Procedure:

  • In a four-necked round-bottomed flask equipped with a stirrer, dropping funnel, reflux condenser, and thermometer, dissolve sodium hydroxide (1.1 mol equivalent to L-phenylalanine-d8) in water.

  • Add L-phenylalanine-d8 (1 mol equivalent) to the stirred solution at ambient temperature, followed by the addition of tert-butyl alcohol.

  • To the clear, well-stirred solution, add di-tert-butyl dicarbonate (1 mol equivalent) dropwise over 1 hour. A white precipitate may form. The temperature may rise to 30–35°C.

  • Continue stirring the reaction mixture overnight at room temperature. The pH of the solution should be between 7.5 and 8.5.

  • Extract the reaction mixture twice with pentane. The organic phase is then extracted three times with a saturated aqueous sodium bicarbonate solution.

  • Combine the aqueous layers and acidify to a pH of 1–1.5 by the careful addition of a potassium hydrogen sulfate solution. This should be done at 0–5°C and will be accompanied by the evolution of carbon dioxide.

  • Extract the turbid mixture four times with ethyl ether.

  • Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 30°C.

  • The resulting oil is treated with hexane (B92381) and allowed to stand overnight to induce crystallization.

  • The white precipitate of this compound is collected by filtration, washed with cold pentane, and dried under reduced pressure.

Synthesis_of_BOC_L_phenylalanine_d8 L_Phe L-Phenylalanine Deuteration Deuteration (Pt/C, D₂O, 200°C) L_Phe->Deuteration L_Phe_d8 L-Phenylalanine-d8 Deuteration->L_Phe_d8 BOC_Protection BOC Protection (Boc₂O, NaOH, t-BuOH/H₂O) L_Phe_d8->BOC_Protection BOC_L_Phe_d8 This compound BOC_Protection->BOC_L_Phe_d8

Synthesis workflow for this compound.

Analytical Characterization

The purity and identity of the synthesized this compound must be confirmed using appropriate analytical techniques.

Experimental Protocol: Determination of Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The absence or significant reduction of proton signals corresponding to the deuterated positions confirms the incorporation of deuterium.

  • ²H NMR: The presence of deuterium signals at the expected chemical shifts provides direct evidence of deuteration. The integration of these signals can be used to determine the relative isotopic abundance.

  • ¹³C NMR: Can be used to confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which will be higher than the non-deuterated analog due to the presence of deuterium atoms.

  • The isotopic distribution pattern in the mass spectrum can be analyzed to calculate the percentage of isotopic enrichment.

Applications in Research and Drug Development

This compound is a valuable tool in various research and development applications, primarily due to its properties as a stable isotope-labeled internal standard.

Use as an Internal Standard in Quantitative Mass Spectrometry

In quantitative liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis, an internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. Isotope-labeled internal standards are considered the "gold standard" because they have nearly identical chemical and physical properties to the analyte, co-elute during chromatography, and experience similar ionization efficiency, but are distinguishable by their mass.

Experimental Protocol: Quantitative Analysis of BOC-L-phenylalanine using LC-MS/MS with this compound as an Internal Standard

Sample Preparation:

  • To each unknown sample, calibration standard, and quality control sample, add a known and constant amount of this compound internal standard solution.

  • Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

  • Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.

  • Separate the analyte and internal standard from other components using a suitable LC column and mobile phase gradient.

  • Detect the analyte and internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both BOC-L-phenylalanine and this compound.

Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction Add_IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Workflow for quantitative analysis using an internal standard.

Applications in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated compounds are used in DMPK studies to investigate the metabolic fate of drugs. By administering a deuterated version of a drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profiles. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to slow down metabolism at specific sites, potentially improving a drug's pharmacokinetic properties.

Conclusion

This compound is a critical tool for researchers and scientists in the pharmaceutical and biotechnology industries. Its primary role as a highly effective internal standard in mass spectrometry enables accurate and precise quantification of its non-labeled analog, which is essential for reliable bioanalytical data. The synthetic routes, while requiring specialized techniques for deuteration, are well-established, allowing for the production of this valuable reagent. As quantitative proteomics and metabolomics continue to play an increasingly important role in drug discovery and development, the demand for high-purity, stable isotope-labeled compounds like this compound is expected to grow.

References

Synthesis of BOC-L-phenylalanine-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic route for BOC-L-phenylalanine-d8, a critical deuterated amino acid for use in metabolic research and as a building block in the synthesis of deuterated peptides and pharmaceuticals. This document provides detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways.

Introduction

L-phenylalanine-d8 is an isotopically labeled variant of the essential amino acid L-phenylalanine, where all eight non-exchangeable hydrogen atoms have been replaced with deuterium (B1214612). Its primary application lies in metabolic studies, particularly in tracing the metabolic flux of phenylalanine to tyrosine, a pathway catalyzed by the enzyme phenylalanine hydroxylase. Deviations in this pathway are characteristic of metabolic disorders such as phenylketonuria (PKU). The tert-butyloxycarbonyl (BOC) protecting group is subsequently installed to facilitate its use in solid-phase or solution-phase peptide synthesis.

This guide outlines a common and effective synthetic strategy commencing with commercially available deuterated starting materials to produce N-acetyl-DL-phenylalanine-d8, followed by enzymatic resolution to isolate the desired L-enantiomer, and finally, the BOC-protection of the chiral amine.

Overall Synthesis Route

The synthesis of this compound can be accomplished in a three-stage process:

  • Synthesis of N-acetyl-DL-phenylalanine-d8: This stage involves the preparation of the racemic N-acetylated and deuterated phenylalanine precursor. A common method is the Erlenmeyer-Azlactone synthesis using benzaldehyde-d6 (B91794) and N-acetylglycine, followed by reduction and hydrolysis.

  • Enzymatic Resolution of N-acetyl-DL-phenylalanine-d8: The racemic mixture is resolved using an enzyme, typically Acylase I, which selectively hydrolyzes the N-acetyl group from the L-enantiomer.

  • BOC Protection of L-phenylalanine-d8: The isolated L-phenylalanine-d8 is then protected with a tert-butyloxycarbonyl (BOC) group to yield the final product.

Experimental Protocols

Stage 1: Synthesis of N-acetyl-DL-phenylalanine-d8

A plausible method for the synthesis of N-acetyl-DL-phenylalanine-d8 involves the Erlenmeyer-Azlactone synthesis starting from benzaldehyde-d6.

Materials:

Procedure:

  • Azlactone Formation: A mixture of benzaldehyde-d6 (1 equivalent), N-acetylglycine (1.2 equivalents), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent) is heated at 100°C for 2 hours with stirring. The reaction mixture is then cooled to room temperature and slowly poured into cold water with vigorous stirring. The precipitated azlactone is collected by filtration, washed with cold water, and dried.

  • Hydrolysis and Reduction: The crude azlactone is suspended in a 10% aqueous solution of sodium hydroxide and heated under reflux until a clear solution is obtained. The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate α-acetamido-cinnamic acid-d6. The precipitate is collected, washed with water, and dried. The dried intermediate is then dissolved in ethanol and subjected to catalytic hydrogenation (or deuteration if further labeling is desired, though in this case, the deuteration is from the starting material) using a palladium catalyst under a deuterium gas atmosphere to reduce the double bond, yielding N-acetyl-DL-phenylalanine-d8. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to give the crude product.

Stage 2: Enzymatic Resolution of N-acetyl-DL-phenylalanine-d8[1]

Materials:

  • N-acetyl-DL-phenylalanine-d8

  • Acylase I from Aspergillus oryzae

  • 0.1 M Phosphate (B84403) buffer (pH 7.0)

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Enzymatic Hydrolysis: Dissolve N-acetyl-DL-phenylalanine-d8 in 0.1 M phosphate buffer (pH 7.0) to a concentration of approximately 0.1 M. Adjust the pH to 7.0 with 1 M NaOH. Add Acylase I (e.g., 10 mg per gram of substrate) to the solution. Incubate the mixture at 37°C for 24 hours, maintaining the pH at 7.0 by the periodic addition of 1 M NaOH. The reaction progress can be monitored by HPLC.

  • Enzyme Deactivation and Separation: Terminate the reaction by heating the mixture to 90-100°C for 10 minutes to denature the enzyme. Cool the solution and remove the precipitated enzyme by filtration or centrifugation.

  • Isolation of L-phenylalanine-d8: Adjust the pH of the filtrate to the isoelectric point of phenylalanine (approximately 5.5). Cool the solution to 4°C to crystallize L-phenylalanine-d8. Collect the crystals by filtration, wash with cold water, and dry under vacuum.

  • Isolation of N-acetyl-D-phenylalanine-d8: Acidify the filtrate from the previous step to pH 2 with 1 M HCl. Extract the N-acetyl-D-phenylalanine-d8 with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the D-enantiomer, which can be racemized and recycled.

Stage 3: BOC Protection of L-phenylalanine-d8[2][3][4][5]

Materials:

  • L-phenylalanine-d8

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Dioxane

  • Water

  • Sodium bicarbonate

  • Potassium bisulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve L-phenylalanine-d8 (1 equivalent) in a mixture of dioxane and water. Add sodium bicarbonate (2 equivalents) to the solution. Cool the mixture in an ice bath.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution. Stir the reaction mixture at room temperature overnight.

  • Work-up: Remove the dioxane under reduced pressure. Wash the remaining aqueous layer with ethyl acetate to remove any unreacted Boc₂O.

  • Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of potassium bisulfate. Extract the product, this compound, with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by crystallization.

Data Presentation

Table 1: Quantitative Data for the Synthesis of BOC-L-phenylalanine

StepProductTypical Yield (%)Purity (%)Analytical MethodReference
N-AcetylationN-acetyl-L-phenylalanine~94>95NMR[1][2]
Enzymatic ResolutionN-acetyl-L-phenylalanine96.5>98 (optical purity)HPLC, NMR[3]
BOC ProtectionBOC-L-phenylalanine78-90.599.1-99.3HPLC[4][5]

Note: The data presented is for the analogous non-deuterated compounds and serves as a representative expectation. Actual yields and purities for the deuterated synthesis may vary.

Visualizations

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_stage1 Stage 1: N-acetyl-DL-phenylalanine-d8 Synthesis cluster_stage2 Stage 2: Enzymatic Resolution cluster_stage3 Stage 3: BOC Protection start Benzaldehyde-d6 + N-acetylglycine azlactone Azlactone-d6 Intermediate start->azlactone Erlenmeyer Synthesis acetyl_phe_d8 N-acetyl-DL-phenylalanine-d8 azlactone->acetyl_phe_d8 Hydrolysis & Reduction racemate N-acetyl-DL-phenylalanine-d8 resolution Enzymatic Hydrolysis (Acylase I) racemate->resolution l_phe_d8 L-phenylalanine-d8 resolution->l_phe_d8 d_acetyl_phe_d8 N-acetyl-D-phenylalanine-d8 resolution->d_acetyl_phe_d8 l_phe_d8_input L-phenylalanine-d8 boc_protection BOC Anhydride, Base l_phe_d8_input->boc_protection boc_l_phe_d8 This compound boc_protection->boc_l_phe_d8

Caption: Workflow for the synthesis of this compound.

Phenylalanine Metabolic Pathway

The primary use of L-phenylalanine-d8 is to trace its metabolic conversion to L-tyrosine, a critical step in amino acid catabolism.

Phenylalanine_Metabolism cluster_cofactor Cofactor Regeneration Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Hydroxylation PAH Phenylalanine Hydroxylase (PAH) qBH2 Quinonoid dihydrobiopterin (qBH2) PAH->qBH2 H2O H₂O PAH->H2O BH4 Tetrahydrobiopterin (BH4) BH4->PAH qBH2->BH4 Reduction O2 O₂ O2->PAH DHPR Dihydropteridine Reductase (DHPR) NADP NADP⁺ DHPR->NADP NADPH NADPH + H⁺ NADPH->DHPR

Caption: Metabolic pathway of L-phenylalanine to L-tyrosine.

References

A Technical Guide to Deuterium-Labeled Amino Acids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled amino acids are powerful tools in modern scientific inquiry, providing nuanced insights into complex biological systems. By substituting hydrogen atoms with their stable, heavier isotope, deuterium (B1214612), researchers can introduce a subtle yet detectable mass change without significantly altering the molecule's chemical properties. This isotopic labeling enables precise tracking and quantification of amino acids and their metabolic products, facilitating advancements in drug metabolism, protein structure and dynamics, and metabolic pathway elucidation.[1] This technical guide offers a comprehensive overview of the synthesis, core principles, applications, and methodologies associated with the use of deuterated amino acids.

Core Principles and Applications

The utility of deuterium-labeled amino acids stems from several key principles, each underpinning a range of applications in research and pharmaceutical development.

The Kinetic Isotope Effect (KIE) in Drug Development

A foundational principle is the Kinetic Isotope Effect (KIE), where the substitution of hydrogen with deuterium forms a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1] This increased bond strength can slow down the rate of chemical reactions that involve the cleavage of this bond. In drug development, this effect is strategically employed to enhance the pharmacokinetic profiles of therapeutic agents.[1][2] By deuterating specific sites on a drug molecule that are susceptible to metabolic degradation, the rate of metabolism can be reduced, potentially leading to improved drug efficacy and safety.[2] A notable example is the FDA-approved drug deutetrabenazine, a deuterated version of tetrabenazine (B1681281) used to treat Huntington's disease, which exhibits improved pharmacokinetic properties.[3]

Tracing and Quantifying Biological Processes

Deuterium-labeled amino acids serve as excellent tracers for monitoring and quantifying dynamic biological processes.[1][4]

  • Metabolic Pathway Analysis: By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.[1][5] This allows for the detailed mapping of metabolic networks and the determination of protein turnover rates.[1][6]

  • Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" deuterated amino acids.[1][7] When combined with a control cell population grown in "light" media, the relative abundance of proteins can be accurately quantified using mass spectrometry.[7][8]

  • Structural Biology: In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration of amino acids can simplify complex spectra, aiding in the structural and dynamic analysis of large proteins.[1][9]

Synthesis of Deuterium-Labeled Amino Acids

The preparation of deuterium-labeled amino acids can be achieved through several methods, broadly categorized as chemical synthesis and biological synthesis.

  • Chemical Synthesis: This approach involves either direct hydrogen/deuterium (H/D) exchange reactions on the amino acid or the use of deuterated precursors in a multi-step synthesis.[3] Direct exchange can be cost-effective, often using D₂O as the deuterium source, but may result in partial labeling and racemization.[3] Palladium-catalyzed H/D exchange protocols have been developed for more specific and efficient labeling.[10]

  • Biological Synthesis: This method utilizes microorganisms grown in deuterated media.[11] For instance, algae can be cultured in heavy water (D₂O) to produce fully deuterated proteins, from which the deuterated amino acids can be isolated.[12]

Key Experimental Techniques and Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used mass spectrometry-based technique for quantitative proteomics.[1][7] It allows for the comparison of protein abundance between different cell populations.

Experimental Protocol for SILAC:

  • Cell Culture and Labeling: Two populations of cells are cultured in chemically identical media, with the exception that one medium contains a "light" (natural) essential amino acid (e.g., L-Lysine), and the other contains a "heavy" deuterium-labeled version (e.g., L-Lysine-d4).[13] Cells are cultured for at least five to six generations to ensure complete incorporation of the labeled amino acid into the proteome.[7]

  • Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Sample Preparation: The cell populations are combined, and the proteins are extracted and digested, typically with trypsin. Trypsin cleaves after lysine (B10760008) and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[7]

  • LC-MS/MS Analysis: The mixed peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing the light and heavy amino acids will be chemically identical and co-elute during chromatography, but will be distinguishable by their mass-to-charge ratio in the mass spectrometer.[1]

  • Data Analysis: The relative peak intensities of the heavy and light peptide pairs are used to determine the relative abundance of the corresponding protein in the two cell populations.

Quantitative Data in SILAC:

ParameterDescriptionTypical Values
Isotopic Purity of Labeled Amino Acid The percentage of the amino acid that is labeled with deuterium.> 98%
Mass Shift The mass difference between the heavy and light labeled peptides.For Lysine-d4, the shift is 4 Da.[13] For Arginine-d10, it's 10 Da.
Incorporation Efficiency The percentage of the specific amino acid in the proteome that is the heavy labeled version.> 95% after 5-6 cell doublings.[7]

Workflow for a Typical SILAC Experiment:

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_analysis Analysis light Light Medium (e.g., L-Lysine) control Control Condition light->control heavy Heavy Medium (e.g., L-Lysine-d4) treatment Treated Condition heavy->treatment mix Combine, Lyse & Digest with Trypsin control->mix treatment->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow of a SILAC experiment for quantitative proteomics.

Metabolic Labeling with Heavy Water (D₂O)

Metabolic labeling with D₂O is a versatile method to study the turnover rates of proteins and other biomolecules in vivo or in cell culture.[14][15] Deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis, which are then used for new protein synthesis.[15][16]

Experimental Protocol for D₂O Labeling in Cell Culture:

  • Cell Culture and Adaptation: Cells are cultured in their standard medium.

  • Labeling: The standard medium is replaced with a medium containing a known concentration of D₂O (typically 4-8%).[14]

  • Time-Course Sampling: Cells are harvested at various time points after the introduction of the D₂O-containing medium.[14]

  • Protein Extraction and Digestion: Proteins are extracted from the harvested cells and digested into peptides.

  • LC-MS/MS Analysis: The peptide mixtures are analyzed by LC-MS/MS to determine the rate of deuterium incorporation over time by analyzing the isotopic distribution of the peptide's mass spectrum.[14]

  • Data Analysis: The rate of new protein synthesis (turnover rate) is calculated from the deuterium incorporation rate.

Workflow for Metabolic Labeling with D₂O:

D2O_Labeling_Workflow cluster_labeling Labeling cluster_sampling Sampling & Preparation cluster_analysis Analysis culture Cell Culture in Standard Medium d2o Switch to D₂O- Containing Medium culture->d2o sampling Time-Course Cell Harvesting d2o->sampling prep Protein Extraction & Digestion sampling->prep lcms LC-MS/MS Analysis prep->lcms data Calculate Deuterium Incorporation Rate lcms->data

Caption: Workflow for D₂O metabolic labeling to measure protein turnover.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium labeling is a valuable tool in NMR spectroscopy for studying the structure and dynamics of proteins.[1] By selectively replacing protons with deuterium, the complexity of the ¹H-NMR spectrum is reduced, which helps in resolving overlapping signals and assigning resonances to specific amino acid residues.[1]

Experimental Protocol for NMR with Selective Deuteration:

  • Protein Expression and Labeling: The protein of interest is overexpressed in a bacterial or yeast system. The growth medium is supplemented with one or more specific deuterated amino acids.

  • Protein Purification: The labeled protein is purified from the expression system.

  • NMR Data Acquisition: NMR spectra (e.g., COSY, NOESY) are acquired for the labeled protein.

  • Spectral Analysis: The spectra of the deuterated protein are compared to the spectra of the unlabeled protein. The absence of signals corresponding to the deuterated amino acid(s) aids in the assignment of resonances and the determination of the protein's structure and dynamics.[9]

Logical Relationship in NMR Signal Assignment:

NMR_Logic cluster_protein Protein Samples cluster_spectra NMR Spectra cluster_analysis Analysis unlabeled Unlabeled Protein full_spectrum Full ¹H-NMR Spectrum unlabeled->full_spectrum labeled Selectively Deuterated Protein simplified_spectrum Simplified ¹H-NMR Spectrum labeled->simplified_spectrum comparison Spectral Comparison full_spectrum->comparison simplified_spectrum->comparison assignment Unambiguous Signal Assignment comparison->assignment

References

In-Depth Technical Guide to BOC-L-phenylalanine-d8: Molecular Weight and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This document details its molecular weight, the significance of isotopic labeling, and a practical experimental protocol for its application as an internal standard in quantitative mass spectrometry.

Core Concepts: Isotopic Labeling and Mass Spectrometry

Isotopically labeled compounds, such as this compound, are indispensable tools in modern analytical and metabolic research. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), results in a predictable mass shift without significantly altering the chemical properties of the molecule. This characteristic makes deuterated compounds ideal for use as internal standards in mass spectrometry-based quantification. By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be accurately normalized, leading to highly precise and reliable quantification of the unlabeled analyte.

Data Presentation: Molecular Weight Comparison

The precise molecular weight is a critical parameter for any analytical standard. The following table summarizes the molecular weights of this compound and its related compounds.

CompoundChemical FormulaMolecular Weight ( g/mol )Notes
L-PhenylalanineC₉H₁₁NO₂165.19[1][2][3]The basic amino acid building block.
L-Phenylalanine-d8C₉H₃D₈NO₂173.24Phenylalanine with eight deuterium atoms.
BOC-L-phenylalanineC₁₄H₁₉NO₄265.31The non-deuterated, Boc-protected amino acid.
This compound C₁₄H₁₁D₈NO₄ 273.36 The deuterated, Boc-protected amino acid of interest.

Note: The molecular weight of this compound is calculated by adding the mass of the BOC group (C₅H₈O₂) to L-phenylalanine-d8 and subtracting the mass of one hydrogen to account for the formation of the carbamate (B1207046) linkage.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like this compound with LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute lc_injection Inject Sample onto LC Column reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) ms_ionization->ms_detection peak_integration Peak Area Integration (Analyte and Internal Standard) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantify Analyte Concentration ratio_calc->quantification calibration_curve Generate Calibration Curve calibration_curve->quantification

Caption: LC-MS/MS Quantification Workflow.

Experimental Protocols: Quantification of Amino Acids Using a Deuterated Internal Standard

This section provides a detailed methodology for the quantification of an amino acid analyte in a biological fluid (e.g., plasma) using its deuterated analog as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols.

Objective: To accurately quantify the concentration of a target amino acid in a biological sample.

Materials and Reagents:

  • Biological matrix (e.g., human plasma)

  • Analyte standard

  • Deuterated internal standard (e.g., this compound)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol or water).

    • From the stock solutions, prepare a series of working standard solutions of the analyte at different concentrations for the calibration curve.

    • Prepare a working solution of the deuterated internal standard at a fixed concentration.

  • Sample Preparation:

    • Thaw the biological samples (e.g., plasma) on ice.

    • In a microcentrifuge tube, add a specific volume of the sample (e.g., 50 µL).

    • Spike the sample with a small volume of the deuterated internal standard working solution.

    • To precipitate proteins, add a volume of cold methanol (e.g., 150 µL).

    • Vortex the mixture thoroughly for approximately 30 seconds.

    • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A suitable reversed-phase column (e.g., C18) is commonly used for amino acid analysis.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A gradient elution is typically employed to separate the analyte from other matrix components. The specific gradient will depend on the analyte and column used.

      • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for amino acids.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

      • The specific MRM transitions, collision energies, and other MS parameters must be optimized for the specific analyte and internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the deuterated internal standard in the chromatograms.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

This detailed protocol provides a robust framework for the use of this compound and other deuterated compounds in quantitative bioanalysis, ensuring high accuracy and precision in research and development settings.

References

Technical Guide: BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This document is intended for professionals in research, drug development, and peptide synthesis, offering comprehensive data, experimental protocols, and workflow visualizations.

Core Data Presentation

This compound is the deuterium-labeled version of BOC-L-phenylalanine.[1] The incorporation of deuterium (B1214612) atoms provides a valuable tool for various analytical and research applications, particularly in mass spectrometry-based assays and metabolic studies. While extensive data for the d8 variant is limited, the physicochemical properties are expected to be very similar to the non-deuterated form.

Table 1: Physicochemical Properties

PropertyBOC-L-phenylalanineThis compound
CAS Number 13734-34-4[2]106881-07-6[1][3]
Molecular Formula C₁₄H₁₉NO₄[2]C₁₄H₁₁D₈NO₄[4]
Molecular Weight 265.31 g/mol [2]273.35 g/mol [4]
Appearance White crystalline powder[2]Not explicitly specified, expected to be a white solid
Melting Point 85-87 °C[4]85-87 °C[4]
Solubility Soluble in ethanol[2]Expected to be soluble in ethanol (B145695) and other organic solvents
Purity ---Typically ≥95% by HPLC; ≥98% atom D[]

Note: The data for this compound is based on limited supplier information. The physicochemical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts.

Experimental Protocols

The primary application of this compound is in peptide synthesis, where it serves as a building block. The experimental protocols for using the deuterated form are analogous to those for the standard BOC-L-phenylalanine. Below are detailed methodologies for key steps in solid-phase peptide synthesis (SPPS) using a BOC-protection strategy.

Resin Loading (Attachment of the First Amino Acid)

The first amino acid is typically attached to a resin support. For example, to load BOC-L-phenylalanine onto a Merrifield resin:

  • Materials: Merrifield resin, BOC-L-phenylalanine, potassium iodide, diisopropylethylamine (DIEA), dimethylformamide (DMF).

  • Procedure:

    • Swell the Merrifield resin in DMF.

    • Dissolve BOC-L-phenylalanine and a catalytic amount of potassium iodide in DMF.

    • Add DIEA to the amino acid solution.

    • Add the resulting solution to the swollen resin and agitate at an elevated temperature (e.g., 50°C) for 12-24 hours.

    • Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol, then dry under vacuum.

Deprotection of the Boc Group

The Boc protecting group is removed to allow for the coupling of the next amino acid.

  • Materials: BOC-protected amino acid-loaded resin, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Swell the resin in DCM.

    • Treat the resin with a solution of TFA in DCM (typically 25-50%) for approximately 30 minutes at room temperature.

    • Wash the resin with DCM to remove the excess TFA and the cleaved Boc group.

    • Neutralize the resulting trifluoroacetate (B77799) salt with a solution of a hindered base, such as 10% DIEA in DCM.

    • Wash the resin with DCM to prepare for the next coupling step.

Peptide Coupling

The next BOC-protected amino acid is coupled to the deprotected N-terminus of the resin-bound amino acid.

  • Materials: Deprotected amino acid-resin, this compound, a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU), an activator (e.g., HOBt or HOAt), DIEA, DMF or DCM.

  • Procedure (using HBTU/HOBt):

    • Swell the deprotected resin in DMF.

    • In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

    • Add DIEA to activate the amino acid (the solution will typically change color).

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction for completion using a qualitative test (e.g., ninhydrin (B49086) test).

    • Wash the resin with DMF and DCM.

Cleavage from the Resin and Final Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are removed.

  • Materials: Peptide-resin, a strong acid (e.g., anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA)), scavengers (e.g., anisole, thioanisole, p-cresol).

  • Procedure (using HF):

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add appropriate scavengers to protect sensitive amino acid residues.

    • Cool the apparatus to -5 to 0°C.

    • Distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide with cold ether, then dissolve it in an appropriate aqueous buffer for purification (e.g., by HPLC).

Mandatory Visualizations

The following diagrams illustrate the key workflows in peptide synthesis utilizing this compound.

experimental_workflow_spps start Start: Swollen Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash2 Wash (DCM/DMF) neutralization->wash2 coupling Peptide Coupling (BOC-L-Phe-d8, HBTU/HOBt, DIEA) wash3 Wash (DCM/DMF) coupling->wash3 wash1->neutralization wash2->coupling repeat Repeat for Next Amino Acid wash3->repeat Chain Elongation cleavage Final Cleavage & Deprotection (HF) wash3->cleavage Final Step repeat->deprotection purification Purification (HPLC) cleavage->purification

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using the Boc strategy.

Caption: Logical relationship of Boc group deprotection under acidic conditions.

References

A Technical Guide to the Commercial Availability and Application of Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), are powerful tools in modern research and pharmaceutical development. Their unique physicochemical properties enable advancements in drug efficacy and safety, provide deeper insights into protein structure and dynamics, and allow for precise tracing of metabolic pathways. This technical guide provides a comprehensive overview of the commercial availability of deuterated amino acids, detailed experimental protocols for their use, and visualizations of key concepts and workflows.

Core Applications of Deuterated Amino Acids

The substitution of hydrogen with deuterium introduces a subtle yet significant change in mass and bond strength (the Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond). This gives rise to the Kinetic Isotope Effect (KIE), which can slow down metabolic reactions involving the cleavage of these bonds. This effect is strategically utilized in drug development to improve the pharmacokinetic profiles of new therapeutic agents.

In analytical and structural biology, the distinct nuclear spin and gyromagnetic ratio of deuterium make it invaluable for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In NMR, selective deuteration simplifies complex spectra of large proteins, aiding in structural determination. In MS, the mass shift introduced by deuterium allows for accurate quantification of proteins and metabolites.

Commercial Availability of Deuterated Amino Acids

A variety of deuterated amino acids are commercially available from several specialized suppliers. These products vary in the extent and position of deuteration, from specific site-labeling to uniform or perdeuteration (where all non-exchangeable hydrogens are replaced with deuterium). Isotopic purity and enrichment levels are critical parameters to consider when selecting a product for a specific application. Below is a summary of representative products from leading suppliers.

Table 1: Representative Commercially Available Deuterated Amino Acids
SupplierProduct Name/NumberDeuteration PatternIsotopic Purity/Enrichment
Sigma-Aldrich Deuterated Amino Acid Standard Mixture (SMB00917)Mixture of 24 deuterated amino acidsVaries per component
L-Lysine-4,4,5,5-d4 hydrochlorided4Not specified
Cambridge Isotope Laboratories (CIL) "CELL FREE" AMINO ACID MIX (20 AA) (DLM-6818)Uniformly Deuterated (U-D)98%
L-Alanine (3-¹³C, 99%; 3,3,3-D₃, 98%)d398%
L-Leucine (5,5,5-D3)d3Not specified
CDN Isotopes D-Alanine-2,3,3,3-d4d498 atom % D
L-Leucine-d10d1098 atom % D
L-Tryptophan-2,3,3-d3d398 atom % D

Note: Pricing information is generally available upon request from the suppliers' websites.

Key Experimental Protocols

The following sections provide detailed methodologies for common applications of deuterated amino acids.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that uses metabolic labeling to compare protein abundance between different cell populations.

Objective: To quantitatively analyze differences in protein expression between two cell populations.

Materials:

  • SILAC-grade cell culture medium (e.g., DMEM or RPMI-1640) lacking L-lysine and L-arginine.

  • "Light" L-lysine and L-arginine.

  • "Heavy" deuterated L-lysine (e.g., L-Lysine-d4) and L-arginine (e.g., L-Arginine-d7).

  • Dialyzed fetal bovine serum (dFBS).

  • Cell line of interest.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein quantitation assay (e.g., BCA assay).

  • Reagents for protein reduction, alkylation, and tryptic digestion.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Cell Adaptation: Culture the cells for at least five passages in the "light" SILAC medium and the "heavy" SILAC medium to ensure complete incorporation of the respective amino acids.

  • Experimental Treatment: Apply the experimental treatment to the "heavy" labeled cells while maintaining the "light" labeled cells as a control.

  • Cell Lysis: Harvest both cell populations and lyse them separately in lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Reduce the disulfide bonds in the mixed protein sample, alkylate the cysteine residues, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

  • Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of proteins based on the signal intensities of the "light" and "heavy" peptide pairs.

Protocol 2: Production of a Deuterated Protein for NMR Analysis

This protocol describes the overexpression and purification of a deuterated protein in E. coli for structural analysis by NMR spectroscopy.

Objective: To produce a highly deuterated protein for NMR structural studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector containing the gene of interest.

  • M9 minimal medium prepared with deuterium oxide (D₂O).

  • Deuterated glucose as the carbon source.

  • ¹⁵NH₄Cl as the nitrogen source (for ¹⁵N-labeling).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotics.

  • Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Procedure:

  • Adaptation to D₂O: Gradually adapt the E. coli expression strain to grow in D₂O-based M9 minimal medium. This is typically done by progressively increasing the percentage of D₂O in the culture medium over several subcultures.

  • Main Culture: Inoculate a large volume of D₂O-based M9 medium containing deuterated glucose and ¹⁵NH₄Cl with the adapted E. coli strain.

  • Induction: Grow the culture at an appropriate temperature until it reaches the mid-logarithmic phase (OD₆₀₀ of ~0.6-0.8). Induce protein expression by adding IPTG.

  • Harvesting: Continue to grow the cells for several hours post-induction and then harvest the cells by centrifugation.

  • Purification: Resuspend the cell pellet and lyse the cells. Purify the deuterated protein using an appropriate chromatography method.

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (in D₂O) and concentrate it to the desired level for NMR analysis.

Visualizing Key Concepts and Workflows

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

spectral_simplification cluster_protonated Protonated Protein cluster_deuterated Deuterated Protein p_protein Large Protein with Many ¹H Atoms p_nmr Complex Spectrum (Signal Overlap) p_protein->p_nmr Analysis d_nmr Simplified Spectrum (Resolved Signals) p_nmr->d_nmr Leads to d_protein Deuterated Protein (Fewer ¹H Atoms) d_protein->d_nmr Analysis

A diagram illustrating how deuteration simplifies NMR spectra.

metabolic_pathway d_phe Deuterated Phenylalanine (d-Phe) d_tyr Deuterated Tyrosine (d-Tyr) d_phe->d_tyr Phenylalanine Hydroxylase d_protein Incorporation into Protein d_phe->d_protein d_tyr->d_protein d_metabolites Other Deuterated Metabolites d_tyr->d_metabolites analysis Mass Spectrometry Analysis d_protein->analysis d_metabolites->analysis silac_workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis light Control Cells ('Light' Amino Acids) mix Combine Lysates (1:1) light->mix heavy Experimental Cells ('Heavy' Deuterated Amino Acids) heavy->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis and Quantification lcms->data

Technical Guide: Safety and Handling of BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for BOC-L-phenylalanine-d8. Specific safety data for the deuterated form is limited; therefore, this guide is primarily based on the well-documented safety profile of its non-deuterated counterpart, BOC-L-phenylalanine (CAS No. 13734-34-4). The isotopic labeling with deuterium (B1214612) is not expected to significantly alter the chemical hazards. However, users should always consult the specific Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and local safety regulations.

Hazard Identification and Classification

BOC-L-phenylalanine is generally not classified as a hazardous substance according to Regulation (EC) No. 1272/2008 and the 2012 OSHA Hazard Communication Standard.[1][2][3][4] However, as with any laboratory chemical, appropriate caution should be exercised.

  • GHS Classification: This substance does not meet the criteria for classification.[1][2]

  • Potential Health Effects:

    • Inhalation: May cause respiratory tract irritation.[5]

    • Skin Contact: Not classified as a skin irritant.[1][2]

    • Eye Contact: Not classified as an eye irritant, though some related compounds like the methyl ester can cause serious eye irritation.[1][2][6] Flushing eyes with water is recommended as a precaution.[3]

    • Ingestion: May be harmful if swallowed.

  • Other Hazards: The enrichment of fine dust can lead to the danger of a dust explosion.[1][2] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[1][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of BOC-L-phenylalanine.

PropertyValueSource
CAS Number 13734-34-4[1][7]
Molecular Formula C₁₄H₁₉NO₄[3][7][8]
Molecular Weight 265.31 g/mol [3][7][8]
Appearance White powder / solid[7][8]
Melting Point 80 - 90 °C[7][9]
Optical Rotation [α]₂₀/D = +25 ± 2° (c=1 in EtOH)[7][9]
Purity ≥ 99%[1][7]

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling
  • General Hygiene: Keep away from food, drink, and animal feed.[1] Wash hands thoroughly after handling.

  • Ventilation: Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[1][3]

  • Dust Formation: Avoid the formation of dust and aerosols.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][2][5] Violent reactions can occur.[1][2]

Storage
  • Conditions: Store in a dry, cool, and well-ventilated place.[1][4] The recommended storage temperature is between 2°C and 8°C.[1][7][8]

  • Containers: Keep containers tightly closed.[4]

Disposal
  • Method: Dispose of unused or surplus material through a licensed disposal company.[3]

  • Contaminated Packaging: Dispose of as unused product in accordance with federal, state, and local environmental control regulations.[3]

First Aid Measures

The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician if symptoms occur.[1][3]
Skin Contact Take off contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor if you feel unwell.[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE should be worn to minimize exposure.

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4]

  • Respiratory Protection: If dust is generated, a particulate respirator (like a P95 or N95) may be necessary.[2]

  • Body Protection: Wear a laboratory coat.

Illustrative Experimental Protocol: Peptide Coupling

This compound is primarily used in peptide synthesis. The following is a generalized protocol for coupling it to another amino acid ester, adapted from common laboratory procedures.[10][11]

Objective: To synthesize a dipeptide by coupling this compound with a phenylalanine ethyl ester.

Materials:

  • This compound

  • L-Phenylalanine ethyl ester hydrochloride

  • Iso-butyl chloroformate

  • N-methylmorpholine (NMM)

  • Chloroform (B151607) (or Dichloromethane - DCM)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Activation: Dissolve this compound (1 equivalent) in chloroform in a round-bottom flask.

  • Add N-methylmorpholine (1 equivalent) and iso-butyl chloroformate (1 equivalent) to the solution.

  • Stir the mixture at room temperature for approximately one hour to activate the carboxylic acid.

  • Coupling: In a separate flask, dissolve L-Phenylalanine ethyl ester hydrochloride (1 equivalent) in chloroform and add N-methylmorpholine (1 equivalent).

  • Add the amino acid ester solution to the activated this compound mixture.

  • Stir the reaction overnight at room temperature.

  • Workup: Dilute the reaction mixture with chloroform.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude dipeptide product. Further purification can be performed via column chromatography if necessary.

Note: No special precautions regarding anhydrous conditions or inert atmospheres are typically required for this type of reaction on a standard laboratory scale.[11]

Diagrams

The following diagrams illustrate a typical workflow for handling this compound and the logical relationships between hazards and safety measures.

G Handling Workflow for this compound cluster_0 Preparation cluster_1 Experimental Use cluster_2 Completion Receiving Receiving Storage Secure Storage Receiving->Storage Verify Integrity Weighing Weighing Storage->Weighing Retrieve from 2-8°C Solubilization Solubilization Weighing->Solubilization Use Ventilated Enclosure Waste Disposal Waste Disposal Weighing->Waste Disposal Reaction Peptide Synthesis Solubilization->Reaction Add to Reaction Vessel Workup & Purification Workup & Purification Reaction->Workup & Purification Monitor Progress Reaction->Waste Disposal Collect Waste Product Storage Final Product Storage Workup & Purification->Product Storage

Caption: General laboratory workflow for handling this compound.

G Safety Hazard and Mitigation Strategy cluster_hazard Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_control Engineering & Admin Controls H1 Dust Formation / Inhalation P1 Respirator (if needed) H1->P1 C1 Use Fume Hood / Ventilated Enclosure H1->C1 H2 Accidental Skin/Eye Contact P2 Safety Goggles H2->P2 P3 Lab Coat H2->P3 P4 Nitrile Gloves H2->P4 C2 Access to Eyewash Station H2->C2 H3 Chemical Reaction H3->C1 C3 Follow SDS & SOPs H3->C3 C4 Proper Waste Disposal H3->C4

Caption: Relationship between hazards and corresponding safety measures.

References

An In-Depth Technical Guide to Stable Isotope Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug development, the precise quantification of protein expression and its dynamic changes is paramount. Stable isotope labeling in proteomics has emerged as a powerful set of techniques to achieve this, offering unparalleled accuracy and multiplexing capabilities. This guide provides a comprehensive overview of the core stable isotope labeling methodologies, their experimental protocols, and their applications in dissecting complex signaling pathways.

Core Principles of Stable Isotope Labeling

Stable isotope labeling techniques are all founded on a common principle: introducing a "heavy" isotope of an element (such as ¹³C, ¹⁵N, or ²H) into proteins or peptides, creating a mass difference between labeled and unlabeled samples. This mass shift is then detected by a mass spectrometer, allowing for the relative or absolute quantification of proteins between different experimental conditions. The primary methods can be broadly categorized into metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where tags are attached to proteins or peptides in vitro.[1][2]

A Comparative Overview of Key Labeling Strategies

The choice of a stable isotope labeling strategy depends on several factors, including the sample type, the desired level of multiplexing, and the required quantitative accuracy. The three most prominent techniques—Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT)—each offer distinct advantages and disadvantages.[2][3][4]

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ (isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Labeling Strategy Metabolic labeling in vivoChemical labeling in vitro (isobaric)Chemical labeling in vitro (isobaric)
Principle Cells are grown in media containing "light" or "heavy" amino acids (e.g., ¹²C₆-Arg vs. ¹³C₆-Arg).[5]Peptides are labeled with isobaric tags that have identical mass but yield different reporter ions upon fragmentation.[6]Peptides are labeled with isobaric tags similar to iTRAQ, with a wider range of multiplexing options.[7]
Multiplexing Capacity Typically 2-plex or 3-plex.4-plex and 8-plex.[6]Up to 18-plex (TMTpro).[3]
Quantitative Accuracy High, as samples are mixed at the cell level, minimizing experimental variability.[2]Good, but can be affected by "ratio compression" where quantitative ratios are underestimated.[4]Good, but also susceptible to ratio compression.[4]
Sample Applicability Limited to cultured cells that can incorporate the labeled amino acids.[4]Applicable to a wide range of samples, including tissues and biofluids.[6]Applicable to all biological samples.[8]
Cost Can be expensive due to the cost of labeled amino acids and specialized media.[4]Reagents are costly.[4]Reagents are costly.

Experimental Workflows and Protocols

Detailed and meticulous experimental protocols are crucial for the success of any quantitative proteomics experiment. Below are the generalized workflows for SILAC, iTRAQ, and TMT, followed by more detailed step-by-step protocols for each.

General Experimental Workflow

The following diagram illustrates the general workflow for stable isotope labeling proteomics, highlighting the key stages from sample preparation to data analysis.

General_Workflow cluster_pre Sample Preparation cluster_label Labeling cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Prep Sample Collection & Protein Extraction Digestion Protein Digestion (e.g., Trypsin) Sample_Prep->Digestion SILAC_label Metabolic Labeling (SILAC) Sample_Prep->SILAC_label Chem_label Chemical Labeling (iTRAQ/TMT) Digestion->Chem_label Mixing Sample Mixing SILAC_label->Mixing Chem_label->Mixing Fractionation Peptide Fractionation (Optional) Mixing->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Data_Processing Data Processing & Database Search LC_MS->Data_Processing Quantification Protein Quantification Data_Processing->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics

A generalized workflow for stable isotope labeling in proteomics.
Detailed Experimental Protocol: SILAC

SILAC involves the metabolic incorporation of stable isotope-labeled amino acids into proteins.

Materials:

  • SILAC-compatible cell culture medium (deficient in specific amino acids, e.g., Arg, Lys)

  • "Light" (natural abundance) and "heavy" (e.g., ¹³C₆, ¹⁵N₂) labeled amino acids

  • Dialyzed fetal bovine serum (FBS)

  • Cell lysis buffer

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Adaptation Phase: Culture two populations of cells in parallel. One population is grown in "light" medium, and the other in "heavy" medium. Cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.[5][9]

  • Experimental Phase: Apply the experimental treatment to one of the cell populations.

  • Cell Harvesting and Lysis: Harvest both cell populations and lyse them to extract proteins.

  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.[10]

  • Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.[9]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs to determine the relative abundance of each protein.

Detailed Experimental Protocol: iTRAQ

iTRAQ is a chemical labeling method that uses isobaric tags.

Materials:

  • iTRAQ Reagent Kit (4-plex or 8-plex)

  • Protein samples (up to 8)

  • Reducing and alkylating agents

  • Trypsin

  • Cation exchange chromatography materials (for fractionation)

  • LC-MS/MS system

Procedure:

  • Protein Extraction, Reduction, and Alkylation: Extract proteins from each sample. Reduce disulfide bonds with a reducing agent and then block the free sulfhydryl groups with an alkylating agent.

  • Protein Digestion: Digest the proteins in each sample into peptides using trypsin.[1]

  • iTRAQ Labeling: Label the peptides from each sample with a different iTRAQ reagent according to the manufacturer's protocol.[1]

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.[6]

  • Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) chromatography to reduce sample complexity.[11]

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

  • Data Analysis: Identify the peptides from the fragmentation spectra and quantify the relative abundance of each peptide based on the intensity of the reporter ions.[6]

Detailed Experimental Protocol: TMT

TMT is another isobaric chemical labeling method with higher multiplexing capabilities.

Materials:

  • TMT Reagent Kit (e.g., TMT10plex, TMTpro 18-plex)

  • Protein samples

  • Reducing and alkylating agents

  • Trypsin

  • High-pH reversed-phase chromatography materials (for fractionation)

  • LC-MS/MS system

Procedure:

  • Protein Extraction, Reduction, and Alkylation: Similar to the iTRAQ workflow, extract, reduce, and alkylate the proteins from each sample.

  • Protein Digestion: Digest the proteins into peptides using trypsin.[7]

  • TMT Labeling: Label the peptides from each sample with the corresponding TMT reagent as per the manufacturer's instructions.[7]

  • Sample Pooling: Combine all labeled peptide samples into a single mixture.

  • Fractionation: Fractionate the pooled peptide mixture, typically using high-pH reversed-phase liquid chromatography.[8]

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

  • Data Analysis: Identify peptides and quantify their relative abundance based on the reporter ion intensities in the MS/MS spectra.[7]

Visualization of Experimental Workflows and Signaling Pathways

Understanding the intricate workflows and the biological pathways they interrogate is crucial. The following diagrams, created using the DOT language, provide visual representations of these processes.

Stable Isotope Labeling Workflow Comparison

Labeling_Workflows cluster_silac SILAC Workflow cluster_itraq_tmt iTRAQ/TMT Workflow s1 Cell Culture with 'Light' & 'Heavy' Amino Acids s2 Cell Lysis & Protein Extraction s1->s2 s3 Mix 'Light' & 'Heavy' Proteomes s2->s3 s4 Protein Digestion s3->s4 s5 LC-MS/MS (MS1 Quantification) s4->s5 i1 Protein Extraction (Multiple Samples) i2 Protein Digestion i1->i2 i3 Peptide Labeling with Isobaric Tags i2->i3 i4 Pool Labeled Peptides i3->i4 i5 LC-MS/MS (MS2 Quantification) i4->i5

Comparison of SILAC and iTRAQ/TMT experimental workflows.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in numerous cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Akt Akt PI3K->Akt Akt->Nucleus Cell Survival PKC PKC PLCg->PKC STAT->Nucleus Transcription MAPK_Pathway Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Ras Ras Receptor->Ras Activates MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Phosphorylates Response Cellular Response TranscriptionFactors->Response PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

References

Technical Guide: Solubility Profile of BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility of BOC-L-phenylalanine

The following tables summarize the known solubility of BOC-L-phenylalanine in various solvents. This information is critical for handling, formulation, and experimental design involving this compound.

Table 1: Quantitative Solubility Data

SolventConcentrationMolarity (approx.)Notes
Dimethyl sulfoxide (B87167) (DMSO)100 mg/mL376.92 mMUltrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility.[1]

Table 2: Qualitative Solubility Data

SolventSolubility
MethanolSoluble[2][3]
DichloromethaneSoluble[2][3]
DimethylformamideSoluble[2][3]
N-methyl-2-pyrrolidoneSoluble[2][3]
EthanolSoluble[4]

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility is crucial for its application in research and drug development. The following outlines a general experimental protocol for determining the equilibrium solubility of a compound like BOC-L-phenylalanine-d8, commonly known as the shake-flask method.[5]

Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of the compound is added to a known volume of the solvent in a vial. This ensures that the solution will become saturated.

  • Equilibration: The vial is sealed and placed in a constant temperature bath on an orbital shaker. The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, the solution is allowed to stand to let the undissolved solid settle. The sample is then centrifuged at a high speed to pellet the remaining solid.[5]

  • Sample Collection: A clear aliquot of the supernatant is carefully withdrawn. To ensure no solid particles are transferred, the collected supernatant is filtered through a chemically inert syringe filter.[5]

  • Quantification: The concentration of the solute in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[5][6] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[5]

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Seal vial and place in shaker at constant temp. B->C D Agitate for 24-48 hours C->D E Centrifuge sample to pellet solid D->E F Filter supernatant E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Report solubility data G->H

Caption: A generalized workflow for determining equilibrium solubility.

References

In-Depth Technical Guide to BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and relevant biological pathways associated with BOC-L-phenylalanine-d8. This deuterated amino acid analog is a valuable tool in various research fields, including pharmacology, biochemistry, and drug development.

Physicochemical Properties

Table 1: Physical and Chemical Properties

PropertyThis compoundBOC-L-phenylalanine (non-deuterated)
Appearance White to off-white solid (presumed)White crystalline powder[1][2][3][4]
Molecular Formula C₁₄H₁₁D₈NO₄C₁₄H₁₉NO₄[1]
Molecular Weight 273.35 g/mol [5]265.31 g/mol [1]
Melting Point Not specified85-88 °C[6]
Solubility Not specifiedSoluble in ethanol, ethyl acetate (B1210297), DMF[2]
CAS Number 106881-07-613734-34-4[1]

Experimental Applications and Protocols

This compound serves as a crucial tool in peptide synthesis and as a stable isotope-labeled internal standard for metabolic studies.

Peptide Synthesis

The tert-butoxycarbonyl (BOC) protecting group is widely used in solid-phase and solution-phase peptide synthesis to temporarily block the N-terminus of an amino acid.[1] This allows for the controlled, sequential addition of amino acids to a growing peptide chain. The general workflow for incorporating this compound into a peptide is outlined below.

Experimental Workflow: Peptide Synthesis using this compound

Peptide_Synthesis A Start with resin-bound amino acid or peptide B Deprotection: Remove BOC group from resin-bound peptide (e.g., using TFA) A->B 1. C Neutralization: Neutralize the resulting amine salt (e.g., using DIEA) B->C 2. E Coupling: React the activated this compound with the deprotected peptide on resin C->E 3. D Activation: Activate the carboxylic acid of This compound (e.g., using DCC/HOBt) D->E F Washing: Wash the resin to remove excess reagents and byproducts E->F 4. G Repeat cycle for next amino acid F->G 5. H Final Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups F->H After final cycle G->B I Purified deuterated peptide H->I

Caption: General workflow for solid-phase peptide synthesis using a BOC-protected amino acid.

Protocol for BOC Protection of L-phenylalanine-d8 (General Procedure):

This protocol is adapted from standard procedures for the BOC protection of amino acids and can be applied to the deuterated analog.

  • Dissolution: Dissolve L-phenylalanine-d8 in a suitable solvent mixture, such as aqueous dioxane or a mixture of water and tert-butanol.

  • Basification: Add a base, such as triethylamine (B128534) or sodium hydroxide, to deprotonate the amino group.

  • Addition of BOC Anhydride: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the solution. This reagent will react with the nucleophilic amino group.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, acidify the mixture to a pH of approximately 2-3 using a suitable acid (e.g., citric acid or potassium bisulfate).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by crystallization or chromatography.

Metabolic Tracer Studies

Deuterated amino acids are invaluable for tracing metabolic pathways due to their stability and the ease of detection by mass spectrometry. Phenylalanine-d8, in its unprotected form, is used to study the in vivo conversion of phenylalanine to tyrosine, a critical step in amino acid metabolism.[7][8] Defects in this pathway are associated with metabolic disorders such as phenylketonuria (PKU).[7]

Phenylalanine Hydroxylation Pathway

Phenylalanine_Metabolism Phe_d8 This compound (in vitro/synthesis) Phe_d8_unprotected L-phenylalanine-d8 (tracer) Phe_d8->Phe_d8_unprotected Deprotection PAH Phenylalanine hydroxylase (PAH) Phe_d8_unprotected->PAH Tyr_d7 L-tyrosine-d7 Further_Metabolism Further Metabolism (e.g., catecholamine synthesis) Tyr_d7->Further_Metabolism PAH->Tyr_d7 PKU Metabolic block in Phenylketonuria (PKU) PAH->PKU

Caption: Metabolic fate of L-phenylalanine-d8 as a tracer.

Spectroscopic Data (Reference)

Table 2: Reference Spectroscopic Data for BOC-L-phenylalanine (non-deuterated)

Technique Observed Signals
¹H NMR Signals for the tert-butyl group (singlet, ~1.4 ppm), the α-proton, the β-protons, and the aromatic protons of the phenyl group.[9]
Mass Spec (EI) Molecular Ion (M⁺) at m/z 265. Key fragments often observed include those corresponding to the loss of the BOC group or the carboxylic acid moiety.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized and valuable reagent for researchers in the fields of peptide chemistry, proteomics, and metabolic research. Its use as a building block for deuterated peptides and as a precursor for metabolic tracers enables detailed investigations into protein structure, function, and metabolism. This guide provides a foundational understanding of its properties and applications to aid in the design and execution of experiments.

References

Methodological & Application

Application Notes and Protocols for the Use of BOC-L-phenylalanine-d8 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is critical in various fields, including clinical diagnostics, metabolic research, and pharmaceutical development. L-phenylalanine, an essential amino acid, is of particular interest due to its role in protein synthesis and as a biomarker for metabolic disorders such as Phenylketonuria (PKU). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.

A key element for achieving high accuracy and precision in quantitative LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D). BOC-L-phenylalanine-d8 is a deuterated and N-terminally protected form of L-phenylalanine. The tert-Butoxycarbonyl (BOC) protecting group can be readily removed during sample preparation, yielding L-phenylalanine-d8, which is an ideal internal standard for the quantification of L-phenylalanine. Its near-identical chemical and physical properties to the endogenous analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for matrix effects and variations in sample processing.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the precise and accurate quantification of L-phenylalanine in biological matrices by LC-MS/MS.

Principle of the Method: Stable Isotope Dilution

The methodology is based on the principle of stable isotope dilution mass spectrometry (SID-MS). A known amount of this compound is added to the sample at the initial stage of preparation. During this process, the BOC protecting group is removed, converting the internal standard to L-phenylalanine-d8. This deuterated internal standard and the endogenous L-phenylalanine are then extracted, separated by liquid chromatography, and detected by a tandem mass spectrometer.

Because the analyte and the internal standard are chemically almost identical, any loss or variation during the analytical process affects both compounds equally.[2] The concentration of L-phenylalanine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of L-phenylalanine.[3]

Data Presentation: Quantitative Performance

The following tables summarize the typical quantitative performance of an LC-MS/MS method for the analysis of L-phenylalanine using a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 500 µmol/L[4]
Regression Equationy = ax + b
Correlation Coefficient (r²)> 0.99[5]
Weighting1/x

Table 2: Precision and Accuracy

Quality Control SampleConcentration (µmol/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Lower Limit of Quantification (LLOQ)1< 15%< 15%85-115%
Low QC (LQC)3< 10%< 10%90-110%
Medium QC (MQC)100< 10%< 10%90-110%
High QC (HQC)400< 10%< 10%90-110%

Table 3: Sensitivity

ParameterValue
Limit of Detection (LOD)0.3 µmol/L
Lower Limit of Quantification (LLOQ)1 µmol/L

Experimental Protocols

This section details the methodologies for the quantitative analysis of L-phenylalanine in a biological matrix (e.g., plasma) using this compound as an internal standard.

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Internal Standard Stock Solution (IS-Stock):

    • Accurately weigh a known amount of this compound and dissolve it in methanol (B129727) to prepare a 1 mg/mL stock solution.

    • Store the IS-Stock at -20°C.

  • Internal Standard Working Solution (IS-WS):

    • Dilute the IS-Stock with methanol:water (50:50, v/v) to a final concentration of 10 µg/mL. This will be the IS-WS used for spiking samples.

  • L-phenylalanine Stock Solution (Analyte-Stock):

    • Accurately weigh a known amount of L-phenylalanine and dissolve it in methanol:water (50:50, v/v) to prepare a 1 mg/mL stock solution.

    • Store the Analyte-Stock at -20°C.

  • Calibration Standards (CS) and Quality Control (QC) Samples:

    • Prepare a series of working solutions by serially diluting the Analyte-Stock with a suitable surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution).

    • Prepare CS and QC samples by spiking the appropriate working solutions into the surrogate matrix to achieve the desired concentrations as outlined in Tables 1 and 2.

Protocol 2: Sample Preparation (Protein Precipitation and Deprotection)
  • Sample Thawing: Thaw the biological samples (e.g., plasma), CS, and QC samples at room temperature.

  • Spiking with Internal Standard: To 50 µL of each sample, CS, and QC in a microcentrifuge tube, add 10 µL of the IS-WS (10 µg/mL).

  • Protein Precipitation and Deprotection:

    • Add 200 µL of a protein precipitation solution consisting of acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA). The TFA will facilitate the deprotection of the BOC group from the internal standard.[6]

    • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-phenylalanine (Analyte): Precursor ion (m/z) 166.1 -> Product ion (m/z) 120.1.[6]

    • L-phenylalanine-d8 (Internal Standard): Precursor ion (m/z) 174.2 -> Product ion (m/z) 128.1 (assuming deprotection is complete and d8 is on the ring and side chain).

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition to achieve maximum signal intensity.

Protocol 4: Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both the L-phenylalanine and L-phenylalanine-d8 MRM transitions.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, CS, and QCs.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the CS. A linear regression with a 1/x weighting is typically used.

  • Quantification: Determine the concentration of L-phenylalanine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Add IS Add this compound (IS) Sample->Add IS 1. Spiking Precipitate & Deprotect Protein Precipitation & BOC Deprotection (Acetonitrile with 0.1% TFA) Add IS->Precipitate & Deprotect 2. Extraction & Deprotection Centrifuge Centrifuge Precipitate & Deprotect->Centrifuge 3. Separation Supernatant Supernatant Centrifuge->Supernatant 4. Collection LC Separation LC Separation (C18 Column) Supernatant->LC Separation 5. Injection MS/MS Detection MS/MS Detection (MRM Mode) LC Separation->MS/MS Detection 6. Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration 7. Data Acquisition Ratio Calculation Calculate Analyte/IS Peak Area Ratio Peak Integration->Ratio Calculation 8. Processing Calibration Curve Calibration Curve Ratio Calculation->Calibration Curve 9. Calibration Quantification Quantification Calibration Curve->Quantification 10. Result

Caption: Workflow for quantitative analysis using this compound.

Diagram 2: Logical Relationship of Stable Isotope Dilution

G cluster_0 In Sample cluster_1 Analytical Process cluster_2 In Mass Spectrometer cluster_3 Quantification Analyte L-Phenylalanine (Unknown Amount) Process Sample Prep LC Separation Ionization Analyte->Process IS L-Phenylalanine-d8 (Known Amount) IS->Process Analyte_MS Analyte Signal Process->Analyte_MS IS_MS IS Signal Process->IS_MS Ratio Signal Ratio (Analyte / IS) Analyte_MS->Ratio IS_MS->Ratio Concentration Accurate Concentration Ratio->Concentration Correlates to Initial Amount

References

Application Note: High-Throughput Quantification of BOC-L-Phenylalanine in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BOC-L-phenylalanine in plasma samples. The method utilizes a stable isotope-labeled internal standard, BOC-L-phenylalanine-d8, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. The simple protein precipitation extraction and rapid chromatographic analysis make this method suitable for high-throughput applications in pharmaceutical and metabolic research settings. This document provides a detailed experimental protocol, instrument parameters, and expected performance characteristics.

Introduction

N-tert-Butoxycarbonyl (BOC)-protected amino acids, such as BOC-L-phenylalanine, are crucial intermediates in peptide synthesis and are widely used in drug discovery and development. Accurate quantification of these compounds in biological matrices is essential for pharmacokinetic studies, metabolism research, and process optimization. Stable isotope dilution LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and ability to correct for analytical variability.[1] The use of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte, ensures co-elution and similar ionization behavior, thereby compensating for matrix-induced signal suppression or enhancement and variations in sample recovery.[2] This application note details a validated method for the determination of BOC-L-phenylalanine using this compound as the internal standard.

Experimental

Materials and Reagents
  • Analytes: BOC-L-phenylalanine (Sigma-Aldrich, CAS: 13734-34-4)

  • Internal Standard: this compound (Synthesized upon request)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.

  • Biological Matrix: Human Plasma (sourced from an accredited biobank)

Sample Preparation

A simple and efficient protein precipitation method was employed for sample preparation:

  • Thaw plasma samples and standards to room temperature.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound at 1 µg/mL in 50% methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: 95% to 30% B

    • 3.1-4.0 min: Re-equilibration at 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • System: SCIEX Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • Curtain Gas: 35 psi

  • IonSpray Voltage: 5500 V

  • Collision Gas: 9 psi

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions were optimized for BOC-L-phenylalanine and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
BOC-L-phenylalanine266.1166.18015
This compound274.2174.18015

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of BOC-L-phenylalanine in human plasma. The chromatographic conditions provided a sharp, symmetric peak for BOC-L-phenylalanine with a retention time of approximately 2.1 minutes, well-separated from endogenous matrix components. The use of this compound as an internal standard ensured accurate and precise quantification across the entire calibration range.

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The following performance characteristics were evaluated:

Table 1: Summary of Method Validation Data

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal, compensated by IS
Lower Limit of Quantification (LLOQ) 1 ng/mL

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The accuracy and precision of the quality control samples at low, medium, and high concentrations were within the acceptable limits, demonstrating the reliability of the method. The high recovery and minimal matrix effect indicate that the sample preparation procedure is efficient and the use of the deuterated internal standard effectively compensates for any ion suppression or enhancement.

Visualization of Experimental Workflow and a Key Principle

experimental_workflow sample Plasma Sample (50 µL) is_addition Add Internal Standard (BOC-L-Phe-d8, 10 µL) sample->is_addition protein_precipitation Protein Precipitation (Acetonitrile, 200 µL) is_addition->protein_precipitation centrifugation Centrifugation (13,000 x g, 10 min) protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer (150 µL) centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (5 µL injection) supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow from sample preparation to data analysis.

internal_standard_principle Analyte Analyte (BOC-L-Phe) Analyte_Signal Analyte Signal Analyte->Analyte_Signal Co-elution & Similar Ionization IS Internal Standard (BOC-L-Phe-d8) IS_Signal IS Signal IS->IS_Signal Co-elution & Similar Ionization Quantification Quantification (Analyte Signal / IS Signal) Analyte_Signal->Quantification IS_Signal->Quantification

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of BOC-L-phenylalanine in plasma. The use of this compound as an internal standard is critical for achieving accurate and precise results by compensating for analytical variability. This method is well-suited for supporting pharmacokinetic and metabolic studies in drug development and other research areas where the analysis of BOC-protected amino acids is required.

References

Applications of BOC-L-phenylalanine-d8 in NMR Spectroscopy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. The strategic use of stable isotope-labeled compounds is paramount to the success of many advanced NMR experiments. BOC-L-phenylalanine-d8, a deuterated and protected form of the amino acid phenylalanine, is a valuable chemical tool for these studies. The replacement of the five aromatic protons with deuterium (B1214612) (d5) and the three side-chain protons (d3) significantly simplifies ¹H-NMR spectra and offers unique advantages for studying peptides and their interactions.

This document provides detailed application notes and experimental protocols for the use of this compound in NMR spectroscopy, focusing on its application in Solid-Phase Peptide Synthesis (SPPS) to create site-specifically labeled peptides for structural and interaction studies.

Key Applications

The primary application of this compound is in the chemical synthesis of peptides for NMR analysis. Once incorporated into a peptide, the phenylalanine-d8 residue serves several key purposes:

  • Spectral Simplification: The absence of protons on the phenylalanine side chain and aromatic ring reduces spectral crowding and overlap in ¹H-NMR spectra. This is particularly beneficial for larger peptides or for studying peptides in complex with proteins, where extensive signal overlap can hinder analysis.[1]

  • Probing Molecular Interactions: By selectively labeling a phenylalanine residue with deuterium, it can act as a silent probe. When a peptide containing phenylalanine-d8 binds to a target protein, changes in the NMR signals of the surrounding non-deuterated residues can be unambiguously attributed to the interaction at that specific site. This is invaluable for mapping binding interfaces.

  • Studying Peptide and Protein Dynamics: Deuterium NMR (²H-NMR) can be used to directly probe the dynamics of the phenylalanine side chain, providing insights into its mobility and the local environment within a peptide or a protein-peptide complex.[2]

  • Reference Standard in Quantitative NMR (qNMR): While less common for this specific compound, deuterated molecules can be used as internal standards in ¹H qNMR for accurate concentration determination, especially when the protonated analog's signals overlap with the analyte of interest.

Experimental Protocols

The principal workflow for utilizing this compound involves its incorporation into a peptide via Boc-chemistry Solid-Phase Peptide Synthesis (SPPS), followed by purification and subsequent NMR analysis.

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support resin (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin (with free N-terminal amine)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 5% DIEA in DCM

  • Wash solvents: DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes (pre-wash).

    • Drain and add fresh 50% TFA/DCM solution. Agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[3][4]

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3 times), IPA (2 times), and DCM (3 times) to remove residual TFA.

  • Neutralization:

    • Add the 5% DIEA in DCM solution and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for coupling.

  • Amino Acid Activation:

    • In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU (or HATU) in DMF.

    • Add 6 equivalents of DIEA to the solution and vortex for 1-2 minutes to activate the amino acid.

  • Coupling:

    • Drain the DMF from the resin.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Peptide Cleavage from Resin and Deprotection

This protocol is for the final step after the peptide sequence is fully assembled, involving cleavage from the resin and removal of all side-chain protecting groups. This procedure for Boc-SPPS often involves strong, hazardous acids and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Dry peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole (B1667542), thioanisole, cresol) to prevent side reactions

  • Cold diethyl ether

  • Collection vessel

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a specialized HF cleavage apparatus.

  • Scavenger Addition: Add the appropriate scavenger cocktail to the resin. A common scavenger is anisole (1-2 mL per gram of resin).

  • HF Cleavage:

    • Cool the apparatus to -5 to 0 °C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen gas.

  • Peptide Precipitation:

    • Wash the remaining resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

    • Carefully triturate the solid to break it up.

  • Extraction and Lyophilization:

    • Extract the peptide from the resin using an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Filter to remove the resin beads.

    • Lyophilize the aqueous solution to obtain the crude peptide as a powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: NMR Analysis of a Phenylalanine-d8 Labeled Peptide Interacting with a Target Protein

This protocol describes a typical chemical shift perturbation (CSP) experiment to map the binding interface of a peptide with a target protein. It assumes the peptide contains a single phenylalanine-d8 residue and the protein is uniformly ¹⁵N-labeled.

Materials:

  • Purified, lyophilized peptide containing phenylalanine-d8

  • Purified, ¹⁵N-labeled target protein

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8 in 90% H₂O / 10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the ¹⁵N-labeled protein at a known concentration (e.g., 100 µM) in the NMR buffer.

    • Prepare a concentrated stock solution of the phenylalanine-d8 peptide in the same NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This is the reference (free state) spectrum.

    • Create a series of samples by titrating the peptide stock solution into the protein sample to achieve different molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5 protein:peptide).

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each titration point.

  • Data Processing and Analysis:

    • Process all spectra identically using software like NMRPipe.

    • Overlay the spectra and assign the backbone amide resonances for the protein in its free state.

    • Track the chemical shift changes of each assigned amide peak upon addition of the peptide.

    • Calculate the combined chemical shift perturbation (CSP) for each residue using the following formula, which accounts for changes in both proton (δH) and nitrogen (δN) chemical shifts: CSP = √[(ΔδH)² + (α * ΔδN)²] (where Δδ is the change in chemical shift, and α is a scaling factor, typically around 0.15-0.2).[5]

  • Data Interpretation:

    • Plot the CSP values against the protein residue number.

    • Residues with significant CSPs are likely at or near the peptide binding site.

    • Map the perturbed residues onto the 3D structure of the protein to visualize the binding interface.

Data Presentation

Quantitative data from NMR experiments should be presented clearly to facilitate interpretation.

Table 1: Representative Chemical Shift Perturbation (CSP) Data

This table shows example data from a ¹H-¹⁵N HSQC titration of a ¹⁵N-labeled protein with a peptide containing phenylalanine-d8.

ResidueδH free (ppm)δN free (ppm)δH bound (ppm)δN bound (ppm)ΔδH (ppm)ΔδN (ppm)CSP (ppm)
Gly-508.35109.28.36109.30.010.100.02
Val-518.12121.58.12121.50.000.000.00
Leu-74 7.98122.38.25123.80.271.500.39
Ile-76 8.51119.88.69120.90.181.100.25
Ala-77 8.05125.18.21125.90.160.800.21
Ser-908.89115.48.89115.40.000.000.00

Note: Data is illustrative. CSP values are calculated with a scaling factor α = 0.2. Residues with significant perturbations (highlighted) indicate the binding site.

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

Peptide_NMR_Workflow cluster_0 Peptide Synthesis cluster_1 NMR Analysis start Start: Resin Selection (e.g., Merrifield) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash & Neutralize (DCM, DIEA) deprotection->wash1 coupling 3. Couple Amino Acid (BOC-L-Phe-d8 + HBTU/DIEA) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 cycle Repeat Cycle? wash2->cycle cycle->deprotection Yes cleavage Final Cleavage & Deprotection (Anhydrous HF + Scavengers) cycle->cleavage No (Sequence Complete) purification HPLC Purification cleavage->purification sample_prep NMR Sample Preparation (¹⁵N-Protein + Phe-d8 Peptide) purification->sample_prep Lyophilized Peptide titration ¹H-¹⁵N HSQC Titration (Acquire spectra at multiple ratios) sample_prep->titration analysis Data Analysis (Calculate Chemical Shift Perturbations) titration->analysis mapping Map Perturbations onto Protein Structure analysis->mapping result Result: Identify Binding Interface mapping->result

Caption: Workflow for synthesizing a phenylalanine-d8 labeled peptide and its use in an NMR binding study.

CSP_Logic cluster_protein ¹⁵N Labeled Protein cluster_peptide Deuterated Peptide cluster_analysis Analysis P_free Protein (Free State) - Reference ¹H-¹⁵N HSQC Spectrum CSP Calculate Chemical Shift Perturbation (CSP) P_free->CSP Compare Spectra P_bound Protein (Bound State) - Perturbed ¹H-¹⁵N HSQC Spectrum P_bound->CSP L Peptide with Phe-d8 (¹H NMR Silent) L->P_bound Binding Plot Plot CSP vs. Residue Number CSP->Plot Result Identify Binding Site Residues Plot->Result

Caption: Logic diagram for a Chemical Shift Perturbation (CSP) experiment using a deuterated peptide.

References

Application Notes and Protocols for BOC-L-phenylalanine-d8 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotope-labeled amino acids into peptides is a powerful technique in drug discovery and development, proteomics, and metabolic research. BOC-L-phenylalanine-d8, a deuterated analog of L-phenylalanine with the tert-butyloxycarbonyl (Boc) protecting group, serves as a key building block for the synthesis of isotopically labeled peptides. The replacement of hydrogen with deuterium (B1214612) atoms in the phenylalanine side chain provides a valuable tool for a range of applications, including pharmacokinetic studies, metabolic tracing, and structural analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Deuterated peptides often exhibit enhanced metabolic stability due to the kinetic isotope effect, potentially leading to improved pharmacokinetic profiles.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS).

Applications

The use of this compound in peptide synthesis offers several advantages for researchers:

  • Pharmacokinetic and Metabolism Studies: Deuterated peptides can be used as internal standards for quantitative analysis in biological matrices by LC-MS, allowing for precise determination of drug concentrations.[2] The increased mass due to deuterium substitution allows for clear differentiation from the non-labeled analyte.[3]

  • Enhanced Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds, potentially increasing the half-life of a peptide drug in vivo.[1]

  • Structural Biology and Conformational Analysis: NMR spectroscopy of peptides containing deuterated amino acids can simplify complex spectra and provide unique insights into protein and peptide structure and dynamics.[4]

  • Biomarker Discovery and Validation: Peptides containing stable isotopes are instrumental in quantitative proteomics for the accurate measurement of peptide and protein expression levels.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Chemical Formula C₁₄H₁₁D₈NO₄
Molecular Weight 273.38 g/mol
Isotopic Purity Typically ≥98%
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DMF, DCM)
Table 2: Representative Coupling Efficiency of BOC-Amino Acids in SPPS
Amino AcidCoupling Efficiency (%)Method
BOC-L-Alanine>99HBTU/DIEA
BOC-L-Leucine>99HBTU/DIEA
BOC-L-Phenylalanine >99 HBTU/DIEA
BOC-L-Valine98-99HBTU/DIEA
BOC-L-Isoleucine98-99HBTU/DIEA

Note: Coupling efficiencies can be sequence-dependent and may require optimization. The efficiency for this compound is expected to be comparable to its non-deuterated counterpart.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Boc-SPPS procedure for incorporating this compound into a peptide chain on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Other required BOC-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc deprotection if using a mixed strategy)

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Scavengers (e.g., anisole, thioanisole)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Esterification):

    • Couple the first BOC-protected amino acid to the resin. For subsequent couplings, including this compound, proceed to step 3.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[6]

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization:

    • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with 10% DIEA in DCM (2 x 2 minutes).[7]

    • Wash the resin with DCM (5x).

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents relative to resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash and dry the peptide-resin.

    • Cleave the peptide from the resin and remove side-chain protecting groups using HF or TFMSA with appropriate scavengers.[6]

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and NMR.

Protocol 2: Characterization of the Deuterated Peptide

Mass Spectrometry for Isotopic Purity Determination:

  • Sample Preparation: Prepare a solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometric Analysis:

    • Acquire a high-resolution mass spectrum of the peptide using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Identify the isotopic cluster for the molecular ion of the peptide.

  • Isotopic Enrichment Calculation:

    • The mass difference between the monoisotopic peak of the non-deuterated peptide and the most abundant peak of the deuterated peptide will correspond to the number of deuterium atoms incorporated.

    • The isotopic distribution of the peptide can be used to calculate the percentage of isotopic enrichment.[8][9] This can be done by comparing the experimental isotopic pattern with the theoretical distribution for a given level of deuteration.

NMR Spectroscopy for Structural Confirmation:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY).

  • Spectral Analysis:

    • The absence of signals in the aromatic region of the ¹H NMR spectrum corresponding to the phenyl group of phenylalanine confirms the successful incorporation of L-phenylalanine-d8.

    • The remaining proton signals can be assigned to confirm the peptide sequence and structure.[10]

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of BOC-L-Phe-d8 (HBTU/HOBt/DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (HF or TFMSA) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis End End: Purified Deuterated Peptide Analysis->End

Caption: Workflow for Boc-SPPS of a deuterated peptide.

Signaling_Pathway cluster_Applications Applications of Deuterated Peptides cluster_Synthesis Synthesis & Characterization PK_Studies Pharmacokinetic Studies Metabolic_Stability Enhanced Metabolic Stability Structural_Biology Structural Biology (NMR, MS) SPPS Solid-Phase Peptide Synthesis SPPS->Metabolic_Stability Purification RP-HPLC Purification SPPS->Purification MS_Analysis Mass Spectrometry (Isotopic Purity) Purification->MS_Analysis NMR_Analysis NMR Spectroscopy (Structure) Purification->NMR_Analysis MS_Analysis->PK_Studies NMR_Analysis->Structural_Biology BOC_Phe_d8 This compound BOC_Phe_d8->SPPS

Caption: Logical relationship of BOC-L-Phe-d8 to its applications.

References

Application Notes and Protocols for Metabolic Tracing Studies with BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic tracing with stable isotope-labeled compounds is a powerful technique to elucidate the dynamics of metabolic pathways and quantify the flux of metabolites through these pathways. BOC-L-phenylalanine-d8 is a deuterated, stable isotope-labeled form of the essential amino acid L-phenylalanine. The tert-butyloxycarbonyl (BOC) protecting group allows for controlled release of the labeled amino acid, making it a valuable tool for pulse-chase and other dynamic metabolic studies. This document provides detailed application notes and protocols for the use of this compound in metabolic tracing studies, with a focus on measuring protein synthesis rates and metabolic flux in cell culture systems. The methodologies described herein are designed to be broadly applicable to various cell types and research questions in basic science and drug development.

Principle of the Method

The core principle of metabolic tracing with this compound involves introducing the labeled compound into a biological system, such as a cell culture, and tracking the incorporation of the deuterated (d8) phenylalanine into newly synthesized proteins and other metabolites. The BOC protecting group is typically removed in situ or immediately prior to the experiment to release the L-phenylalanine-d8 for metabolic processing. The mass shift imparted by the deuterium (B1214612) atoms allows for the differentiation of labeled and unlabeled molecules by mass spectrometry (MS). By measuring the ratio of labeled to unlabeled phenylalanine in protein hydrolysates and other metabolic fractions over time, researchers can calculate key parameters such as the fractional synthesis rate (FSR) of proteins and the flux of phenylalanine through various metabolic pathways.

Applications

  • Measurement of Protein Synthesis Rates: Quantify the rate of new protein synthesis in response to various stimuli, such as growth factors, drug candidates, or pathological conditions.

  • Metabolic Flux Analysis: Trace the metabolic fate of phenylalanine into downstream metabolites, including its conversion to tyrosine.[1]

  • Drug Discovery and Development: Assess the on-target and off-target effects of novel therapeutics on protein metabolism and related pathways.

  • Disease Modeling: Investigate alterations in protein and amino acid metabolism in cellular models of diseases like cancer or metabolic disorders.

Data Presentation: Quantitative Analysis of Protein Synthesis

The fractional synthesis rate (FSR) of proteins represents the percentage of the protein pool that is newly synthesized per unit of time. The following tables provide examples of quantitative data obtained from studies using deuterated phenylalanine tracers to measure protein synthesis rates. While this data is derived from in vivo human muscle studies, it serves as a representative example of the types of quantitative outcomes that can be obtained and tabulated from metabolic tracing experiments.

Table 1: Fractional Synthesis Rate (FSR) of Myofibrillar Protein in Human Muscle

ConditionTracerFSR (%·h⁻¹)
Postabsorptive (Basal)L-[ring-¹³C₆]-phenylalanine0.065 ± 0.004
Postabsorptive (Basal)Deuterium Oxide (D₂O)0.050 ± 0.007
Post-EAA ConsumptionL-[ring-¹³C₆]-phenylalanine0.089 ± 0.006
Post-EAA ConsumptionDeuterium Oxide (D₂O)0.088 ± 0.008
Data adapted from an internal comparison study in human subjects.[2] EAA: Essential Amino Acids.

Table 2: Phenylalanine and Tyrosine Kinetics in Healthy Adults in a Postabsorptive State

ParameterMean Flux Rate (μmol·kg⁻¹·h⁻¹)
Phenylalanine Turnover36.1 ± 5.1
Tyrosine Turnover39.8 ± 3.5
Phenylalanine to Tyrosine Conversion5.83 ± 0.59
Data represents the mean ± standard deviation from healthy adult volunteers.[3]

Experimental Protocols

This section provides detailed protocols for a typical metabolic tracing experiment using this compound in adherent cell culture.

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling cells with L-phenylalanine-d8, adapted from standard Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) procedures.[4][5]

Materials:

  • Adherent cells of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phenylalanine-free medium

  • This compound

  • Trifluoroacetic acid (TFA) or Formic Acid for BOC deprotection

  • Sterile PBS

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in standard culture vessels and grow to the desired confluency (typically 70-80%) in complete growth medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of L-phenylalanine-d8 by deprotecting the this compound. To do this, dissolve the this compound in a minimal amount of a suitable solvent and treat with an acid such as trifluoroacetic acid (TFA) or formic acid. Neutralize the solution and sterile-filter. The exact conditions for deprotection should be optimized.

    • Supplement phenylalanine-free medium with the deprotected L-phenylalanine-d8 to the desired final concentration (typically the same as in the complete growth medium).

    • Add dFBS and other necessary supplements to the labeling medium.

  • Isotope Labeling (Pulse):

    • Aspirate the complete growth medium from the cells.

    • Wash the cells twice with sterile PBS to remove any residual unlabeled phenylalanine.

    • Add the prepared labeling medium containing L-phenylalanine-d8 to the cells.

    • Incubate the cells for the desired labeling period (the "pulse"). This can range from a few hours to several days depending on the protein turnover rate and the experimental question.

  • Chase Period (Optional):

    • To measure protein degradation rates, a "chase" can be performed.

    • After the pulse period, replace the labeling medium with a "chase" medium, which is a complete growth medium containing unlabeled L-phenylalanine.

    • Collect samples at various time points during the chase period.

  • Cell Harvesting:

    • At the end of the labeling (and chase) period, place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and store at -80°C for further analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol details the preparation of protein samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell lysate from Protocol 1

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile (B52724)

  • C18 solid-phase extraction (SPE) cartridges

  • Lyophilizer or vacuum concentrator

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay or a similar method.

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 50-100 µg) from each sample.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the samples to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 2 hours (or overnight).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein.

    • Carefully decant the supernatant and air-dry the pellet.

  • Proteolytic Digestion:

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of acetonitrile and formic acid.

  • Sample Concentration:

    • Dry the desalted peptides using a lyophilizer or a vacuum concentrator.

    • Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC-MS/MS Method:

  • Load the peptide samples onto a C18 analytical column.

  • Elute the peptides using a gradient of increasing acetonitrile concentration.

  • The mass spectrometer should be operated in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

Data Analysis:

  • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of labeled and unlabeled peptides.

  • The software will calculate the ratio of the intensity of the peptide containing L-phenylalanine-d8 to the intensity of the peptide with unlabeled phenylalanine.

  • From these ratios, the fractional synthesis rate (FSR) of individual proteins can be calculated using the following formula:

    FSR (%/h) = [ (IL / (IL + IU)) / t ] * 100

    Where:

    • IL is the intensity of the labeled peptide.

    • IU is the intensity of the unlabeled peptide.

    • t is the labeling time in hours.

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the metabolic context of these studies.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Seed Cells labeling Label with BOC-L-Phe-d8 seeding->labeling harvesting Harvest Cells labeling->harvesting lysis Cell Lysis harvesting->lysis digestion Protein Digestion lysis->digestion desalting Peptide Desalting digestion->desalting lcms LC-MS/MS desalting->lcms data Data Analysis (FSR Calculation) lcms->data phenylalanine_metabolism phe_d8 This compound phe_free_d8 L-Phenylalanine-d8 phe_d8->phe_free_d8 Deprotection protein Protein Synthesis phe_free_d8->protein tyr_d7 L-Tyrosine-d7 phe_free_d8->tyr_d7 Phenylalanine Hydroxylase phenylpyruvate Phenylpyruvate phe_free_d8->phenylpyruvate Transamination logical_relationship start Introduce BOC-L-Phe-d8 deprotection BOC Group Removal start->deprotection incorporation Incorporation into Newly Synthesized Proteins deprotection->incorporation detection Detection by Mass Spectrometry incorporation->detection quantification Quantification of Labeled vs. Unlabeled detection->quantification result Determination of Protein Synthesis Rate quantification->result

References

Application Notes and Protocols: BOC-L-phenylalanine-d8 in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of BOC-L-phenylalanine-d8, a deuterated stable isotope-labeled amino acid, in key areas of drug discovery and development. The integration of stable isotopes offers significant advantages in quantitative analysis, metabolic profiling, and understanding drug disposition.

Introduction

This compound is a chemically protected and deuterated form of the essential amino acid L-phenylalanine. The tert-butyloxycarbonyl (BOC) protecting group enhances stability and solubility, while the deuterium (B1214612) labeling provides a distinct mass shift for mass spectrometry-based applications.[1] This makes it an invaluable tool for researchers in pharmacology, biochemistry, and medicinal chemistry. Key applications include its use as an internal standard for accurate quantification of L-phenylalanine and related compounds, in metabolic stability assays to improve pharmacokinetic profiling of drug candidates, and in quantitative proteomics through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Application 1: Internal Standard for Quantitative Bioanalysis by LC-MS/MS

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for correcting matrix effects and variations in sample processing. This compound, after deprotection to L-phenylalanine-d8, serves as an ideal internal standard for the quantification of endogenous L-phenylalanine in biological matrices.

Experimental Protocol: Quantification of L-phenylalanine in Human Plasma

This protocol describes the use of L-phenylalanine-d8 (derived from this compound) as an internal standard for the LC-MS/MS quantification of L-phenylalanine in human plasma.

1. Materials and Reagents:

2. Preparation of L-phenylalanine-d8 Internal Standard Stock Solution:

  • BOC Deprotection:

    • Dissolve a known amount of this compound in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents).

    • Stir the reaction at room temperature for 1-2 hours.

    • Evaporate the solvent and excess TFA under a stream of nitrogen.

    • Reconstitute the resulting L-phenylalanine-d8 in a known volume of 50% methanol in water to create a stock solution (e.g., 1 mg/mL).

  • Working Solution:

    • Dilute the L-phenylalanine-d8 stock solution with 50% methanol to a final concentration of 1 µg/mL.

3. Sample Preparation:

  • Thaw human plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the 1 µg/mL L-phenylalanine-d8 internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsL-phenylalanine: m/z 166.1 -> 120.1L-phenylalanine-d8: m/z 174.1 -> 128.1
Collision EnergyOptimized for specific instrument (typically 15-25 eV)
Dwell Time100 ms

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of L-phenylalanine to L-phenylalanine-d8 against the concentration of the L-phenylalanine standards.

  • Determine the concentration of L-phenylalanine in the plasma samples from the calibration curve.

Application 2: Metabolic Stability Assay in Human Liver Microsomes

Deuteration of a drug candidate at metabolically labile positions can significantly improve its metabolic stability, a key parameter in drug development.[2] this compound can be used to synthesize deuterated peptide or small molecule drug candidates. The following protocol describes a general method for assessing metabolic stability using human liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability

1. Materials and Reagents:

  • Test compound (e.g., a peptide containing L-phenylalanine-d8)

  • This compound (as an internal standard for analysis)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Assay Procedure:

  • Prepare a 1 µM solution of the test compound in phosphate buffer.

  • Prepare the internal standard solution by deprotecting this compound as described previously and diluting to a final concentration of 1 µM in acetonitrile.

  • In a 96-well plate, add the test compound solution.

  • Pre-warm the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well containing the test compound and human liver microsomes (final protein concentration of 0.5 mg/mL).

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the L-phenylalanine-d8 internal standard.

  • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Develop an LC-MS/MS method to quantify the parent test compound and use L-phenylalanine-d8 as the internal standard. The specific MRM transitions will depend on the test compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k, where k is the slope of the linear regression.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

ParameterDescription
Test Compound Concentration 1 µM
Microsomal Protein Concentration 0.5 mg/mL
Incubation Temperature 37°C
Time Points 0, 5, 15, 30, 45, 60 min
Internal Standard L-phenylalanine-d8

Application 3: Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. Cells are metabolically labeled with "heavy" amino acids, allowing for the direct comparison of protein abundance between different cell populations by mass spectrometry.

Experimental Protocol: SILAC Labeling for Protein Turnover Studies

1. BOC Deprotection of this compound:

  • It is crucial to first deprotect the BOC group to yield free L-phenylalanine-d8 for metabolic incorporation. Follow the deprotection protocol outlined in Application 1. Ensure the final product is sterile-filtered before adding to cell culture media.

2. Cell Culture and Labeling:

  • Culture cells (e.g., HEK293) in DMEM specifically lacking L-phenylalanine.

  • Supplement the medium with either "light" (normal) L-phenylalanine or "heavy" L-phenylalanine-d8 at a standard concentration (e.g., 0.4 mM).

  • Culture the cells for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acid.

  • Treat the "heavy" and "light" cell populations with the experimental condition (e.g., drug treatment vs. vehicle).

3. Sample Preparation and Mass Spectrometry:

  • Harvest and lyse the cells from both populations.

  • Combine equal amounts of protein from the "heavy" and "light" lysates.

  • Digest the protein mixture with trypsin.

  • Analyze the resulting peptides by high-resolution LC-MS/MS.

4. Data Analysis:

  • Identify peptides and quantify the intensity ratio of "heavy" to "light" peptide pairs using specialized software (e.g., MaxQuant).

  • The ratio reflects the relative abundance of the protein between the two conditions.

ParameterValue
Cell Line HEK293 or other suitable line
SILAC Medium DMEM lacking L-phenylalanine
"Light" Amino Acid L-phenylalanine
"Heavy" Amino Acid L-phenylalanine-d8
Labeling Duration 5-6 cell doublings

Visualizations

DrugDiscoveryWorkflow cluster_Discovery Drug Discovery cluster_Development Drug Development cluster_Applications This compound Applications Target ID Target ID Lead Gen Lead Gen Target ID->Lead Gen HTS Proteomics Quantitative Proteomics (SILAC) Target ID->Proteomics Lead Opt Lead Opt Lead Gen->Lead Opt SAR Preclinical Preclinical Lead Opt->Preclinical Candidate Met_Stability Metabolic Stability (Deuterated Drug) Lead Opt->Met_Stability Quant_Analysis Quantitative Analysis (Internal Standard) Preclinical->Quant_Analysis Clinical Clinical

Caption: Role of this compound in the drug discovery and development pipeline.

KinaseSignalingPathway cluster_SILAC SILAC Application Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse SILAC_node SILAC with L-phenylalanine-d8 can quantify changes in protein (e.g., kinases, transcription factors) abundance upon pathway activation.

Caption: A generic kinase signaling pathway where SILAC can be applied to study protein dynamics.

References

Application Notes and Protocols for the BOC Deprotection of Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (BOC) group is a cornerstone in peptide synthesis and organic chemistry for the protection of amine functionalities. Its widespread use is attributed to its stability in various reaction conditions and its facile, selective removal under acidic conditions. This document provides detailed protocols for the deprotection of N-BOC-phenylalanine, a critical step in the synthesis of phenylalanine-containing peptides and other pharmaceutical compounds. The protocols outlined below utilize common and effective acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).

Mechanism of BOC Deprotection

The deprotection of a BOC-protected amine is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the BOC group by a strong acid. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine as an ammonium (B1175870) salt and carbon dioxide.[1][2][3][4] The generated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions, such as the alkylation of sensitive residues. The addition of scavengers can mitigate these side reactions.[5]

BOC Deprotection Mechanism cluster_0 Reaction Mechanism BOC-Phe BOC-Protected Phenylalanine Protonation Protonation of Carbonyl BOC-Phe->Protonation H+ Intermediate1 Protonated Intermediate Protonation->Intermediate1 Cleavage Cleavage of t-Butyl Group Intermediate1->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tButyl_Cation tert-Butyl Cation Cleavage->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Amine_Salt Phenylalanine Ammonium Salt Decarboxylation->Amine_Salt CO2 Carbon Dioxide Decarboxylation->CO2

Caption: Acid-catalyzed mechanism of BOC deprotection.

Experimental Protocols

The selection of a deprotection protocol depends on the substrate's sensitivity to acidic conditions and the desired final salt form of the deprotected amine.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and efficient methods for BOC deprotection.[1][2]

Materials:

  • N-BOC-Phenylalanine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the N-BOC-phenylalanine in anhydrous DCM in a round-bottom flask. A typical concentration is around 0.1-0.2 M.

  • Deprotection: To the stirred solution, add TFA. The concentration of TFA can be varied (see table below), with a common ratio being 1:1 (v/v) of TFA to DCM.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.[6] The evolution of carbon dioxide gas will be observed.[3]

  • Work-up: a. Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like DCM or methanol (B129727) can be performed multiple times.[7] b. The resulting residue is the phenylalanine trifluoroacetate (B77799) salt. To obtain the free amine, the residue can be dissolved in water, the pH adjusted to be slightly alkaline with a base such as ammonia, and then the product can be extracted with an organic solvent like ethyl acetate (B1210297) or DCM.[7] c. Alternatively, for obtaining the salt, the residue can be triturated with cold diethyl ether to precipitate the phenylalanine trifluoroacetate salt. d. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also highly effective and can offer better selectivity in some cases, particularly when other acid-labile groups are present.[5][8]

Materials:

  • N-BOC-Phenylalanine

  • 4M HCl in 1,4-dioxane (B91453)

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the N-BOC-phenylalanine in anhydrous 1,4-dioxane in a round-bottom flask.

  • Deprotection: Add the 4M HCl in dioxane solution to the stirred mixture. Typically, 5-10 equivalents of HCl are used per equivalent of the BOC-protected amino acid.

  • Reaction: Stir the reaction mixture at room temperature for approximately 30 minutes.[5][8] Monitor the reaction by TLC.

  • Work-up: a. Once the reaction is complete, remove the solvent in vacuo. b. Triturate the resulting residue with cold diethyl ether to precipitate the phenylalanine hydrochloride salt.[5] c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the BOC deprotection of amino acids. While yields are generally high for these standard procedures, they can be substrate-dependent.

Reagent/Solvent SystemConcentrationTemperature (°C)Typical Reaction TimeNotes
TFA / DCM25% TFARoom Temperature2 hoursA common and generally effective condition.[4]
TFA / DCM50% TFARoom Temperature30 minutesFaster deprotection, suitable for less sensitive substrates.[4]
Neat TFA100% TFARoom Temperature5-15 minutesVery rapid but may increase the risk of side reactions.[4]
4M HCl in Dioxane4 MRoom Temperature30 minutesFast, efficient, and provides good selectivity.[8]

Experimental Workflow

The general workflow for the BOC deprotection of phenylalanine is illustrated below.

BOC Deprotection Workflow cluster_workflow Experimental Workflow start Start: N-BOC-Phenylalanine dissolution 1. Dissolution in Anhydrous Solvent (DCM or Dioxane) start->dissolution reagent_addition 2. Addition of Acidic Reagent (TFA or HCl/Dioxane) dissolution->reagent_addition reaction 3. Reaction at Room Temperature (Monitor by TLC) reagent_addition->reaction workup 4. Work-up reaction->workup evaporation a. Evaporation of Solvent and Excess Acid workup->evaporation precipitation b. Precipitation with Diethyl Ether evaporation->precipitation filtration c. Filtration and Washing precipitation->filtration drying d. Drying under Vacuum filtration->drying product End: Phenylalanine Salt (TFA or HCl salt) drying->product

Caption: General workflow for BOC deprotection.

References

Application Notes and Protocols: BOC-L-phenylalanine-d8 for Protein Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein science and drug discovery, a detailed understanding of protein structure and dynamics is paramount. Isotope labeling, particularly with deuterium (B1214612), has emerged as a powerful tool to enhance the capabilities of modern analytical techniques. BOC-L-phenylalanine-d8, a deuterated and protected form of the essential amino acid phenylalanine, offers a strategic advantage for in-depth protein structure analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The deuteration of the phenyl ring simplifies complex spectra and provides unique insights into protein dynamics, while the tert-Butyloxycarbonyl (BOC) protecting group facilitates its use in specific applications like in vitro translation systems.

This document provides detailed application notes and experimental protocols for the utilization of this compound in protein structure analysis, catering to researchers, scientists, and professionals in drug development.

Principle and Applications

The primary utility of incorporating this compound into a protein of interest lies in the substitution of hydrogen atoms with deuterium on the phenyl ring. This isotopic substitution has profound effects on the spectroscopic properties of the protein, which can be leveraged in several analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The aromatic region of a protein's ¹H-NMR spectrum is often crowded with overlapping signals from phenylalanine, tyrosine, and tryptophan residues, making unambiguous resonance assignment and structural interpretation challenging, especially for larger proteins.[1] The incorporation of L-phenylalanine-d8 dramatically simplifies this spectral region by eliminating the proton signals from the deuterated phenyl rings. This spectral simplification allows for:

  • Unambiguous Resonance Assignment: By selectively removing signals, the remaining resonances can be more easily assigned to specific protons in the protein.

  • Studies of Protein Dynamics: Deuterium has a smaller magnetic moment than hydrogen, leading to slower relaxation rates. This allows for the study of slower dynamic processes within the protein.[2]

  • Analysis of Large Proteins: For proteins that are otherwise too large for detailed NMR analysis due to severe signal broadening, selective deuteration can significantly improve spectral quality.

Mass Spectrometry (MS):

In proteomics and the structural analysis of proteins and protein complexes, mass spectrometry is an indispensable tool. The incorporation of L-phenylalanine-d8 introduces a known mass shift in peptides containing this residue. This mass shift can be exploited for:

  • Quantitative Proteomics: By comparing the mass spectra of proteins labeled with deuterated and non-deuterated phenylalanine, relative and absolute protein quantification can be achieved.

  • Tracking Protein Fragments: The unique mass signature of d8-phenylalanine allows for the confident identification and tracking of specific peptide fragments in complex mixtures.

  • Hydrogen-Deuterium Exchange (HDX-MS): While the deuteration in this compound is on the side chain, it can be used in conjunction with backbone amide HDX-MS experiments to probe solvent accessibility and conformational changes in proteins.

Quantitative Data Presentation

The efficiency of this compound incorporation and its impact on analytical data can be quantified and should be systematically recorded. The following tables provide a template for presenting such data.

Table 1: Incorporation Efficiency of this compound

Expression SystemProtein TargetThis compound Concentration (mg/L)Incorporation Efficiency (%)Method of Determination
E. coli (in vivo)Protein X100User-defined valueMass Spectrometry
Cell-Free (in vitro)Protein Y50User-defined valueMass Spectrometry

Incorporation efficiency is typically determined by digesting the labeled protein and analyzing the resulting peptides by mass spectrometry to determine the ratio of deuterated to non-deuterated phenylalanine-containing peptides.

Table 2: Mass Spectrometry Data for a Phenylalanine-Containing Peptide

Peptide SequenceIsotopic LabelTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Shift (Da)
G-F-L-V-KNone (d0)549.3480User-defined value0
G-F(d8)-L-V-Kd8-Phenylalanine557.3982User-defined value+8.0502

Table 3: Comparison of ¹H-NMR Spectral Properties

Protein SampleAromatic Linewidth (Hz)Resolution in Aromatic Region
Unlabeled Protein ZUser-defined valuePoor
Protein Z with L-phenylalanine-d8User-defined valueSignificantly Improved

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into proteins using common expression systems. Optimization for specific proteins and experimental setups is highly recommended.

Protocol 1: Incorporation of L-phenylalanine-d8 in E. coli

This protocol is suitable for phenylalanine auxotrophic E. coli strains to maximize the incorporation of the deuterated amino acid. The BOC protecting group is typically cleaved by cellular enzymes.

Materials:

  • Phenylalanine auxotrophic E. coli strain (e.g., ATCC 15769) transformed with the expression vector for the protein of interest.

  • Minimal medium (e.g., M9) supplemented with all essential amino acids except phenylalanine.

  • This compound.

  • Inducing agent (e.g., IPTG).

  • Standard antibiotics for plasmid maintenance.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of rich medium (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture Growth: The next day, inoculate 1 L of minimal medium (supplemented with all amino acids except phenylalanine and the appropriate antibiotic) with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Addition of Deuterated Amino Acid: Add this compound to a final concentration of 50-100 mg/L.

  • Induction of Protein Expression: Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., 1 mM IPTG).

  • Expression and Harvest: Continue to grow the culture for the desired period (typically 4-16 hours) at an optimized temperature (e.g., 18-30°C). Harvest the cells by centrifugation.

  • Protein Purification: Purify the labeled protein using standard chromatography techniques.

  • Verification of Incorporation: Verify the incorporation of L-phenylalanine-d8 using mass spectrometry.

Protocol 2: Incorporation of this compound in a Cell-Free Protein Synthesis System

Cell-free systems offer precise control over the reaction components, making them ideal for selective labeling with protected amino acids.

Materials:

  • Cell-free expression kit (e.g., based on E. coli S30 extract).

  • Expression vector containing the gene for the protein of interest.

  • Amino acid mixture lacking phenylalanine.

  • This compound.

  • Energy source and other reaction components as per the kit manufacturer's instructions.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, energy source, and other reaction components according to the manufacturer's protocol.

  • Addition of Amino Acids: Add the amino acid mixture lacking phenylalanine.

  • Addition of Labeled Amino Acid: Add this compound to a final concentration of 1-2 mM. The BOC group helps to prevent degradation or modification of the amino acid in the cell extract before its incorporation.

  • Addition of DNA Template: Add the expression vector containing the gene of interest to the reaction mixture.

  • Incubation: Incubate the reaction at the recommended temperature (typically 30-37°C) for 2-6 hours.

  • Protein Purification: Purify the expressed protein directly from the reaction mixture using appropriate affinity chromatography methods.

  • Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry. The BOC group may or may not be present on the final protein depending on the specific cell-free system and purification conditions.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows.

ProteinLabeling_NMR_Workflow cluster_Expression Protein Expression cluster_Purification Purification & Analysis cluster_NMR NMR Analysis start Start with Expression Vector expression In vivo (E. coli) or In vitro (Cell-Free) Expression start->expression harvest Harvest Cells / Reaction Mixture expression->harvest labeling Add this compound labeling->expression purify Protein Purification harvest->purify ms_qc MS Quality Control (Verify Incorporation) purify->ms_qc nmr_sample NMR Sample Preparation ms_qc->nmr_sample nmr_acq NMR Data Acquisition (e.g., 2D ¹H-¹⁵N HSQC) nmr_sample->nmr_acq nmr_analysis Spectral Analysis & Structure Calculation nmr_acq->nmr_analysis

Caption: Workflow for protein labeling with this compound and subsequent NMR analysis.

ProteinLabeling_MS_Workflow cluster_Labeling Protein Labeling cluster_Digestion Sample Preparation cluster_MS Mass Spectrometry Analysis start Start with Protein of Interest labeling_ms Incorporate this compound start->labeling_ms purify_ms Purify Labeled Protein labeling_ms->purify_ms digest Enzymatic Digestion (e.g., Trypsin) purify_ms->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Peptide Identification, Quantification) lcms->data_analysis

Caption: Workflow for protein labeling with this compound for mass spectrometry-based analysis.

Conclusion

This compound is a valuable tool for researchers engaged in the structural and functional analysis of proteins. Its ability to simplify NMR spectra and provide a unique mass signature for mass spectrometry makes it a versatile reagent for a wide range of applications in basic research and drug development. The protocols and guidelines presented here offer a starting point for the successful incorporation and utilization of this powerful isotopic label. Careful optimization of labeling conditions and rigorous analysis of the resulting data will undoubtedly lead to novel insights into the complex world of protein structure and function.

References

Application Notes and Protocols for Cell Culture Media Preparation with L-Phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used technique in quantitative proteomics. It allows for the accurate determination of relative protein abundance between different cell populations by metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome. This application note provides a detailed guide for the preparation and use of cell culture media supplemented with L-phenylalanine-d8, a deuterated stable isotope of L-phenylalanine, for SILAC-based quantitative proteomics experiments.

The use of L-phenylalanine-d8 enables the differentiation of proteins from a control ("light") cell population and an experimental ("heavy") cell population by mass spectrometry. The mass shift of 8 Daltons (d8) for each incorporated L-phenylalanine-d8 residue allows for the precise quantification of changes in protein expression in response to various stimuli, such as drug treatment or genetic modification.

Important Note on BOC-L-phenylalanine-d8: The compound this compound contains a tert-Butyloxycarbonyl (BOC) protecting group on the amine function of the amino acid. This protecting group makes the molecule unsuitable for direct use in cell culture for metabolic labeling, as cells cannot efficiently remove the BOC group to incorporate the amino acid into proteins. BOC-protected amino acids are primarily used in peptide synthesis. For cell culture applications, the deprotected form, L-phenylalanine-d8 , must be used.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of L-phenylalanine-d8 in SILAC experiments.

Table 1: Recommended Concentrations of L-Phenylalanine in Common Cell Culture Media

Media FormulationStandard L-Phenylalanine Concentration (mg/L)Molar Concentration (mM)
DMEM (Dulbecco's Modified Eagle Medium)32~0.19
RPMI-1640 (Roswell Park Memorial Institute 1640)50~0.30
MEM (Minimum Essential Medium)32~0.19

Note: When preparing SILAC media, the standard ("light") L-phenylalanine is replaced with an equimolar concentration of L-phenylalanine-d8 in the "heavy" medium.

Table 2: Key Parameters for L-phenylalanine-d8 Labeling in SILAC

ParameterRecommended Value/RangeNotes
L-phenylalanine-d8 Purity >98% isotopic purityHigh isotopic purity is crucial for accurate quantification and minimizing isotopic peak overlap.
Incorporation Efficiency >97%Typically achieved after 5-6 cell doublings in the "heavy" medium.[1] This should be verified experimentally.
Effect on Cell Growth Generally no significant effect at standard concentrationsHigh concentrations of phenylalanine (>5 mM) have been shown to inhibit cell proliferation in some cell lines.[2]
Media Storage 2-8°C for up to 2 weeks; -20°C for long-term storageProtect from light to prevent degradation of light-sensitive components.
Metabolic Conversion Phenylalanine can be converted to tyrosine.[3]This is an important consideration if also monitoring tyrosine-containing peptides.

Experimental Protocols

Preparation of "Heavy" SILAC Medium with L-phenylalanine-d8

This protocol describes the preparation of 500 mL of "heavy" DMEM. The same principle applies to other media formulations.

Materials:

  • DMEM powder, deficient in L-phenylalanine (or custom formulation)

  • L-phenylalanine-d8 (isotopic purity >98%)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-glutamine (or stable dipeptide substitute)

  • Penicillin-Streptomycin solution (100x)

  • Sodium Bicarbonate (NaHCO₃)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile 0.22 µm filter unit

Procedure:

  • Prepare Base Medium: In a sterile bottle, dissolve the DMEM powder in ~400 mL of high-purity water. Stir until completely dissolved.

  • Add Sodium Bicarbonate: Add the amount of NaHCO₃ specified in the manufacturer's instructions for the DMEM formulation. Stir until dissolved.

  • Prepare L-phenylalanine-d8 Stock Solution:

    • Accurately weigh the amount of L-phenylalanine-d8 required to achieve the final desired concentration (e.g., 16 mg for a final concentration of 32 mg/L in 500 mL).

    • Dissolve the L-phenylalanine-d8 in a small volume of sterile water or 1x PBS. Gentle warming or sonication may be required to aid dissolution.[1]

    • Sterile filter the stock solution through a 0.22 µm syringe filter.

  • Add "Heavy" Amino Acid: Add the sterile L-phenylalanine-d8 stock solution to the base medium.

  • Add Supplements:

    • Add L-glutamine to its final working concentration (typically 2-4 mM).

    • Add 5 mL of 100x Penicillin-Streptomycin solution.

  • Adjust pH and Volume: Adjust the pH of the medium to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH. Bring the final volume to 500 mL with high-purity water.

  • Sterile Filtration: Sterilize the complete "heavy" medium by passing it through a 0.22 µm filter unit.

  • Final Supplementation: Aseptically add 50 mL of dFBS (for a final concentration of 10%).

  • Storage: Store the prepared "heavy" medium at 2-8°C and protect from light.

Cell Culture and Metabolic Labeling

Procedure:

  • Cell Adaptation: Culture two separate populations of your cells of interest. One population will be cultured in "light" medium (containing standard L-phenylalanine) and the other in the prepared "heavy" medium (containing L-phenylalanine-d8).

  • Passaging: Passage the cells for at least 5-6 doublings in their respective SILAC media to ensure near-complete incorporation of the labeled amino acid in the "heavy" population.[1]

  • Verification of Incorporation (Optional but Recommended):

    • Harvest a small aliquot of cells from the "heavy" culture.

    • Extract proteins and digest them with trypsin.

    • Analyze the resulting peptides by mass spectrometry to confirm that the incorporation of L-phenylalanine-d8 is >97%.

  • Experimental Treatment: Once complete labeling is achieved, perform the desired experimental treatment on one of the cell populations (e.g., drug treatment on the "heavy" population, with the "light" population serving as a vehicle control).

  • Cell Harvesting and Lysis: Harvest both "light" and "heavy" cell populations.

  • Protein Quantification and Mixing: Determine the protein concentration of the lysates from both populations. Mix equal amounts of protein from the "light" and "heavy" samples.

  • Sample Preparation for Mass Spectrometry: Proceed with standard proteomics sample preparation protocols, including protein digestion, peptide cleanup, and fractionation if necessary.

Diagrams

Phenylalanine Metabolic Pathway

Phenylalanine is an essential amino acid that is primarily converted to tyrosine by the enzyme phenylalanine hydroxylase.[3] This is a critical consideration in SILAC experiments, as the labeled phenylalanine can be metabolically converted to labeled tyrosine.

Phenylalanine_Metabolism Phe L-Phenylalanine-d8 (from media) Tyr L-Tyrosine-d8 (metabolically converted) Phe->Tyr Phenylalanine Hydroxylase Protein Protein Synthesis Phe->Protein Incorporation Tyr->Protein

Caption: Metabolic fate of L-phenylalanine-d8 in cell culture.

Experimental Workflow for SILAC using L-phenylalanine-d8

The following diagram outlines the major steps in a typical SILAC experiment using L-phenylalanine-d8 for quantitative proteomics.

SILAC_Workflow cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry and Data Analysis Light_Culture Control Cells in 'Light' Medium (L-Phenylalanine) Passaging Metabolic Labeling (>5 doublings) Light_Culture->Passaging Heavy_Culture Treated Cells in 'Heavy' Medium (L-Phenylalanine-d8) Heavy_Culture->Passaging Harvest_Lysis Harvest and Lyse Cells Passaging->Harvest_Lysis Quantify_Mix Quantify Protein and Mix 1:1 Harvest_Lysis->Quantify_Mix Digestion Protein Digestion (e.g., Trypsin) Quantify_Mix->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis Results Relative Protein Abundance Ratios Data_Analysis->Results

Caption: General workflow of a SILAC experiment.

Troubleshooting

Table 3: Common Issues and Solutions in SILAC with L-phenylalanine-d8

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Labeling (<97%) - Insufficient number of cell doublings.- Presence of "light" phenylalanine in the medium or serum.- Extend the cell culture period for more doublings.- Ensure the use of amino acid-deficient medium and dialyzed FBS.[4]
Arginine-to-Proline Conversion Some cell lines can metabolically convert arginine to proline.While this protocol focuses on phenylalanine, if also using labeled arginine, consider using a cell line with low arginase activity or adding unlabeled proline to the medium.
Poor Cell Growth in "Heavy" Medium - Toxicity of impurities in the labeled amino acid.- Stress from the dialyzed serum.- Use high-purity L-phenylalanine-d8.- Allow for a longer adaptation period for cells to adjust to the dialyzed serum.
Inaccurate Quantification - Unequal mixing of "light" and "heavy" lysates.- Incomplete labeling.- Perform accurate protein quantification before mixing.- Verify labeling efficiency before the main experiment.

Conclusion

The use of L-phenylalanine-d8 in SILAC experiments provides a robust and accurate method for quantitative proteomics. Careful preparation of the "heavy" cell culture medium and adherence to the outlined protocols are essential for achieving high-quality, reproducible results. By following these guidelines, researchers can confidently investigate changes in the proteome and gain valuable insights into cellular processes and the effects of various treatments.

References

Application Notes and Protocols for BOC-L-phenylalanine-d8 in Biomolecular NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-L-phenylalanine-d8 is a deuterated, protected amino acid that serves as a powerful tool in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The replacement of hydrogen atoms with deuterium (B1214612) in the phenyl ring of phenylalanine significantly alters its NMR properties, providing researchers with a unique avenue to investigate protein structure, dynamics, and interactions. The tert-butyloxycarbonyl (BOC) protecting group facilitates its use in solid-phase peptide synthesis and allows for controlled incorporation into proteins. These application notes provide an overview of the utility of this compound in biomolecular NMR and detailed protocols for its application.

The primary advantage of using deuterated amino acids like this compound lies in the simplification of complex proton NMR spectra of large biomolecules.[1] Deuteration reduces the number of proton signals and minimizes proton-proton dipolar interactions, which are a major source of line broadening in large proteins.[1] This leads to sharper resonance lines and improved spectral resolution, enabling the study of larger and more complex protein systems.[2] Furthermore, the distinct NMR properties of deuterium can be exploited to probe specific aspects of molecular dynamics and interactions.

Applications of this compound in Biomolecular NMR

The unique properties of this compound make it a versatile tool for a range of applications in biomolecular NMR, from structural biology to drug discovery.

Probing Protein Structure and Conformation

Selective incorporation of L-phenylalanine-d8 into a protein allows for the simplification of crowded aromatic regions in the 1H-NMR spectrum. This "reverse labeling" approach, where a deuterated amino acid is introduced into a protonated protein, helps in the unambiguous assignment of resonances corresponding to the remaining protonated aromatic residues.[3][4] Conversely, incorporating protonated phenylalanine into a perdeuterated protein provides isolated spin systems that are invaluable for obtaining long-range distance restraints through Nuclear Overhauser Effect (NOE) measurements, which are crucial for determining the three-dimensional structure of proteins.

Investigating Protein Dynamics

The deuterium nucleus has a quadrupole moment, and its relaxation properties are sensitive to molecular motions on a wide range of timescales.[5] By measuring the deuterium spin-lattice (T1) and spin-spin (T2) relaxation times of the deuterated phenyl ring, researchers can gain insights into the internal dynamics of the phenylalanine side-chain.[5][6] This information is critical for understanding protein function, as conformational flexibility is often linked to enzymatic activity, ligand binding, and allosteric regulation.

Elucidating Protein-Ligand Interactions in Drug Discovery

In the context of drug development, NMR spectroscopy is a powerful technique for identifying and characterizing the binding of small molecules to protein targets.[7] The incorporation of L-phenylalanine-d8 at or near the binding site of a protein can provide a sensitive probe for monitoring ligand binding events. Changes in the deuterium NMR spectrum upon the addition of a ligand can reveal information about the binding affinity, the kinetics of the interaction, and the conformational changes that occur upon binding. This approach is particularly useful in fragment-based drug discovery (FBDD) for screening compound libraries and for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained when using this compound in biomolecular NMR studies. The exact values will vary depending on the protein, expression system, and experimental conditions.

Table 1: Representative Protein Expression and Isotope Incorporation

ParameterE. coli ExpressionCell-Free Expression
Protein Yield (mg/L of culture/reaction) 5 - 201 - 5
L-phenylalanine-d8 Incorporation Efficiency (%) > 90%> 98%
Deuteration Level of Phenylalanine Side-Chain (%) > 95%> 98%

Table 2: Representative NMR Relaxation Parameters for Phenylalanine-d8 in a Protein

Relaxation ParameterTypical Value RangeInformation Gained
Spin-Lattice Relaxation Time (T1) 50 - 200 msFast timescale motions (ps - ns)
Spin-Spin Relaxation Time (T2) 5 - 50 msSlower timescale motions (µs - ms)
Nuclear Overhauser Effect (NOE) N/AInternuclear distances (< 5 Å)

Experimental Protocols

Protocol 1: Incorporation of L-phenylalanine-d8 using Cell-Free Protein Synthesis

Cell-free protein synthesis is an efficient method for producing proteins with selectively labeled amino acids, as it minimizes metabolic scrambling of the isotopes.[8][9][10][11]

Materials:

  • Cell-free expression kit (e.g., from E. coli S30 extract)

  • Plasmid DNA encoding the protein of interest

  • Amino acid mixture lacking phenylalanine

  • This compound

  • Reaction and feeding buffers

  • Dialysis device (for continuous exchange cell-free systems)

Procedure:

  • Deprotection of this compound: The BOC protecting group must be removed prior to addition to the cell-free reaction. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA), followed by neutralization.

  • Preparation of the Reaction Mixture: Following the manufacturer's protocol for the cell-free expression kit, prepare the reaction mixture containing the cell extract, energy sources, buffers, and the amino acid mixture lacking phenylalanine.

  • Addition of L-phenylalanine-d8: Add the deprotected L-phenylalanine-d8 to the reaction mixture to a final concentration typically in the range of 1-2 mM.

  • Initiation of Protein Synthesis: Add the plasmid DNA to the reaction mixture to initiate transcription and translation.

  • Incubation: Incubate the reaction at the recommended temperature (usually 30-37 °C) for several hours (typically 2-6 hours). For continuous exchange systems, the reaction can proceed for up to 24 hours.

  • Protein Purification: After the reaction is complete, purify the expressed protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

G Workflow for Cell-Free Incorporation of L-phenylalanine-d8 cluster_prep Preparation cluster_expression Cell-Free Expression cluster_purification Purification & Analysis boc_phe_d8 This compound deprotection Deprotection (e.g., TFA) boc_phe_d8->deprotection phe_d8 L-phenylalanine-d8 deprotection->phe_d8 add_phe_d8 Add L-phenylalanine-d8 phe_d8->add_phe_d8 reaction_mix Prepare Reaction Mix (w/o Phe) reaction_mix->add_phe_d8 add_dna Add Plasmid DNA add_phe_d8->add_dna incubation Incubate (e.g., 37°C) add_dna->incubation purify Purify Protein incubation->purify nmr NMR Sample Preparation & Analysis purify->nmr

Cell-Free Incorporation Workflow
Protocol 2: Incorporation of L-phenylalanine-d8 in E. coli

This protocol is adapted from methods for incorporating labeled amino acids into proteins expressed in E. coli.[1][12]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal medium

  • Glucose (or 13C-glucose for uniform labeling)

  • Ammonium chloride (or 15N-ammonium chloride for uniform labeling)

  • This compound

  • Amino acid mixture lacking phenylalanine

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Deprotection of this compound: As in the cell-free protocol, remove the BOC group.

  • Starter Culture: Inoculate a small volume of LB medium with the E. coli expression strain and grow overnight at 37 °C.

  • Main Culture Growth: The next day, inoculate a larger volume of M9 minimal medium with the starter culture. Grow the cells at 37 °C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction and Labeling:

    • Pellet the cells by centrifugation.

    • Resuspend the cells in fresh M9 medium containing all essential nutrients except phenylalanine.

    • Add the deprotected L-phenylalanine-d8 to the culture.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours.

  • Cell Harvesting and Protein Purification: Harvest the cells by centrifugation and purify the protein using appropriate chromatography methods.

G Workflow for E. coli Incorporation of L-phenylalanine-d8 cluster_prep Preparation cluster_growth E. coli Growth cluster_expression Expression & Labeling cluster_purification Purification & Analysis boc_phe_d8 This compound deprotection Deprotection boc_phe_d8->deprotection phe_d8 L-phenylalanine-d8 deprotection->phe_d8 add_phe_d8 Add L-phenylalanine-d8 phe_d8->add_phe_d8 starter Overnight Starter Culture main_culture Grow in M9 Medium to OD600 ~0.7 starter->main_culture resuspend Resuspend in M9 (w/o Phe) main_culture->resuspend resuspend->add_phe_d8 induce Induce with IPTG add_phe_d8->induce express Express at Lower Temp. induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify nmr NMR Sample Preparation & Analysis purify->nmr

E. coli Incorporation Workflow
Protocol 3: NMR Sample Preparation and Data Acquisition

Materials:

  • Purified, L-phenylalanine-d8 labeled protein

  • NMR buffer (e.g., phosphate (B84403) or Tris buffer in 90% H2O/10% D2O or 100% D2O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Concentrate the purified protein to the desired concentration for NMR (typically 0.1 - 1.0 mM).

    • Exchange the protein into the final NMR buffer using dialysis or a desalting column.

    • Filter the final sample to remove any aggregates.[13][14][15]

    • Transfer the sample to a high-quality NMR tube.[16][17]

  • NMR Data Acquisition:

    • 1D 1H NMR: Acquire a simple 1D proton spectrum to assess the overall quality of the sample and the extent of deuteration.

    • 2D 1H-15N HSQC (if 15N labeled): This is a standard experiment to check the folding and purity of the protein.

    • 2D 2H NMR: If the spectrometer is equipped with a deuterium probe, direct detection of the deuterium signal can provide information on the dynamics of the phenylalanine side-chain.

    • Relaxation Experiments: Measure T1 and T2 relaxation times using appropriate pulse sequences (e.g., inversion-recovery for T1, Carr-Purcell-Meiboom-Gill for T2).

    • NOESY Experiments: For structural studies, acquire 2D or 3D NOESY spectra to measure distances between protons.

G Logical Flow for NMR Analysis cluster_sample_prep Sample Preparation cluster_nmr_exp NMR Experiments cluster_analysis Data Analysis protein Labeled Protein buffer Buffer Exchange protein->buffer concentrate Concentrate & Filter buffer->concentrate nmr_tube Transfer to NMR Tube concentrate->nmr_tube quality_check 1D 1H & 2D HSQC (Quality Control) nmr_tube->quality_check structural NOESY (Structure) quality_check->structural dynamics Relaxation (T1, T2) (Dynamics) quality_check->dynamics interaction Titration (Binding) quality_check->interaction structure_calc Structure Calculation structural->structure_calc dynamics_model Dynamics Modeling dynamics->dynamics_model binding_analysis Binding Affinity & Kinetics interaction->binding_analysis

NMR Analysis Logical Flow

Conclusion

This compound is a valuable reagent for biomolecular NMR studies, enabling detailed investigations into protein structure, dynamics, and interactions. The protocols provided herein offer a starting point for researchers to incorporate this labeled amino acid into their proteins of interest and leverage the power of NMR to address fundamental questions in biology and drug discovery. The simplification of spectra and the ability to probe molecular motions make deuteration strategies, including the use of this compound, an essential component of the modern biomolecular NMR toolbox.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-α-tert-butyloxycarbonyl-L-phenylalanine-d8 (BOC-L-phenylalanine-d8) in solid-phase peptide synthesis (SPPS). The incorporation of this deuterated amino acid is a valuable tool for various applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based proteomics. The protocols outlined below follow the well-established Boc/Bzl strategy for SPPS.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, allowing for the efficient construction of peptide chains on an insoluble resin support. The Boc (tert-butyloxycarbonyl) protecting group is a widely used acid-labile protecting group for the α-amino group of amino acids. The use of this compound allows for the introduction of a stable isotopic label into a peptide sequence. This heavy-labeled peptide can be easily distinguished from its unlabeled counterpart by mass spectrometry, making it an invaluable tool for quantitative proteomics and drug development studies.

The chemical reactivity of this compound is essentially identical to that of the non-deuterated BOC-L-phenylalanine. Therefore, standard Boc-SPPS protocols can be readily applied.

Quantitative Data Summary

The efficiency of solid-phase peptide synthesis is dependent on several factors, including the choice of resin, coupling reagents, and reaction conditions. The following table summarizes typical quantitative data for Boc-SPPS.

ParameterTypical Value/RangeNotes
Resin Loading 0.2 - 1.0 mmol/gVaries depending on the resin type and the scale of the synthesis.
Coupling Efficiency > 99%Monitored by the Kaiser (ninhydrin) test. Incomplete coupling may require a second coupling step.
Deprotection Efficiency > 99%Complete removal of the Boc group is crucial for chain elongation.
Deuterium Incorporation > 98%The isotopic purity of the starting this compound should be high to ensure complete incorporation.
Final Peptide Purity (Crude) 50 - 90%Highly dependent on the peptide sequence and length. Purification by HPLC is typically required.

Experimental Protocols

The following protocols provide a step-by-step guide for manual Boc-SPPS using this compound. These procedures can be adapted for automated peptide synthesizers.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).

  • For C-terminal acids: Merrifield resin (chloromethylated polystyrene) or PAM (phenylacetamidomethyl) resin are commonly used.

  • For C-terminal amides: MBHA (4-methylbenzhydrylamine) or BHA (benzhydrylamine) resins are suitable choices.

Protocol for Resin Swelling:

  • Place the desired amount of resin in a fritted reaction vessel.

  • Add dichloromethane (B109758) (DCM) to the resin (10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM using vacuum filtration.

First Amino Acid Attachment (Loading)

This protocol describes the attachment of the first Boc-amino acid to Merrifield resin.

Protocol:

  • Swell the Merrifield resin in dimethylformamide (DMF).

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.

  • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.

  • Dry the resin under vacuum.

SPPS Cycle: Deprotection, Neutralization, and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

a. Boc Deprotection

The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).

Protocol:

  • Wash the peptide-resin with DCM (3x).

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the TFA/DCM solution.

  • Wash the peptide-resin thoroughly with DCM (3x) and isopropanol (B130326) (2x) to remove residual TFA.[1][2]

b. Neutralization

The N-terminal amino group is deprotonated to the free amine for the subsequent coupling reaction.

Protocol:

  • Wash the peptide-resin with DCM (3x).

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[1]

  • Agitate for 5-10 minutes at room temperature.[1]

  • Drain the neutralization solution.

  • Wash the peptide-resin thoroughly with DCM (3x).[1]

c. Amino Acid Coupling

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the incoming Boc-amino acid, in this case, this compound.

Protocol:

  • Dissolve this compound (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[1]

  • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[1]

  • Add the activated amino acid solution to the neutralized peptide-resin.[1]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitor the completion of the reaction using the Kaiser test. If the test is positive (blue color), the coupling is incomplete and should be repeated.

  • Once the reaction is complete (negative Kaiser test), wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[1]

Common Coupling Reagents for Boc-SPPS:

Coupling ReagentFull NameNotes
DCC N,N'-DicyclohexylcarbodiimideA classic and cost-effective reagent. The byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove.[1]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly efficient and leads to minimal racemization.[1]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateSimilar to HBTU but often more effective for difficult couplings.[1]
Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Protocol (for Merrifield Resin using HF): Caution: Hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole, to the resin to prevent side reactions.

  • Cool the apparatus to 0°C.

  • Carefully condense liquid HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration or centrifugation.

  • Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetic acid) and lyophilize.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin Swelling Resin Swelling (DCM) Resin->Swelling Loading First Amino Acid Attachment Swelling->Loading PeptideResin1 Boc-AA-Resin Loading->PeptideResin1 Deprotection Boc Deprotection (50% TFA in DCM) PeptideResin1->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (BOC-L-Phe-d8 + HBTU/DIEA) Neutralization->Coupling PeptideResinN Boc-(AA)n-Resin Coupling->PeptideResinN Cycle Repeat n-1 times PeptideResinN->Cycle FinalDeprotection Final Deprotection & Cleavage (HF) PeptideResinN->FinalDeprotection Cycle->Deprotection CrudePeptide Crude Peptide FinalDeprotection->CrudePeptide Purification Purification (RP-HPLC) CrudePeptide->Purification PurePeptide Pure Deuterated Peptide Purification->PurePeptide

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Peptide Boc-NH-Peptide-Resin Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H+ TFA 2 TFA Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation CO2 CO2 Protonated_Boc->CO2 Deprotected_Peptide H3N+-Peptide-Resin (TFA salt) Protonated_Boc->Deprotected_Peptide - (CH3)3C+ - CO2 Isobutylene Isobutylene Tert_Butyl_Cation->Isobutylene - H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for BOC-L-phenylalanine-d8 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-L-phenylalanine-d8 is a deuterated, N-terminally protected amino acid that serves as a versatile building block in bioconjugation and quantitative proteomics. The incorporation of a stable isotope label (deuterium, d8) on the phenylalanine ring provides a distinct mass shift, enabling accurate quantification of peptides and proteins by mass spectrometry. The tert-butyloxycarbonyl (BOC) protecting group on the α-amino group allows for controlled, stepwise peptide synthesis, ensuring the precise placement of the deuterated and functionalized amino acid within a peptide sequence.

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS), followed by its use in bioconjugation. The protocols are designed to guide researchers through the entire workflow, from peptide synthesis to the final conjugate, and include methods for quantitative analysis.

Core Applications

  • Quantitative Proteomics: Use as an internal standard in mass spectrometry-based proteomics for precise relative and absolute quantification of proteins.[1]

  • Peptide Synthesis: A building block for the synthesis of isotopically labeled peptides used as tracers or standards in metabolic studies.[2][3]

  • Bioconjugation: Incorporation into peptides to introduce a stable isotope label for tracking and quantification of the bioconjugate. The phenylalanine side chain can also be modified for specific ligation chemistries.

Quantitative Data Summary

The efficiency of each step in the workflow is critical for the overall yield of the final bioconjugate. The following table summarizes typical quantitative data for the key experimental stages.

Experimental StageParameterTypical ValueReference
Resin Loading Substitution Level0.5 - 1.0 mmol/g
BOC Deprotection Efficiency per Cycle>99%[4][5]
Peptide Coupling Efficiency per Cycle>99%[6]
Peptide Cleavage Yield70 - 95%[4][7]
Bioconjugation (Click Chemistry) Yield>90%[8]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing this compound using BOC chemistry.

Materials:

  • Merrifield resin (chloromethylated polystyrene)[4]

  • This compound

  • Other required BOC-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)[4][5]

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling agents

  • Scavengers (e.g., thioanisole, ethanedithiol) for cleavage[9]

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage[4][9]

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the Merrifield resin in DCM for 1 hour in the synthesis vessel.[10]

    • Prepare the cesium salt of the first BOC-amino acid (not this compound unless it is the C-terminal residue).

    • Add the BOC-amino acid cesium salt to the resin in DMF and heat at 50°C overnight.[10]

    • Wash the resin with DMF, DMF/water, DMF, DCM, and methanol, then dry under vacuum.

  • Peptide Chain Elongation (per cycle):

    • BOC Deprotection:

      • Swell the resin in DCM.

      • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes to remove the BOC group.[4]

      • Wash the resin with DCM, isopropanol, and then DCM again.

    • Neutralization:

      • Add a solution of 5% DIEA in DCM to the resin and shake for 10 minutes.

      • Wash the resin with DCM.

    • Amino Acid Coupling:

      • Dissolve the next BOC-amino acid (e.g., this compound) and a coupling agent (e.g., DCC) in DCM/DMF.

      • Add the solution to the resin and shake for 2-4 hours.

      • Monitor the coupling reaction using a ninhydrin (B49086) test.

      • Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the sequence.

  • Peptide Cleavage from Resin:

    • Wash the final peptide-resin with DCM and dry thoroughly.

    • Transfer the resin to a specialized HF cleavage apparatus.

    • Add scavengers to the resin.

    • Carefully add anhydrous liquid HF to the vessel at -5 to 0°C and stir for 1-2 hours. (Caution: HF is extremely hazardous) .[7][11]

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether and collect by filtration.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the mass of the deuterated peptide by mass spectrometry.

// Nodes Resin [label="Swell Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="BOC Deprotection\n(50% TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralization [label="Neutralization\n(DIEA/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Couple Next\nBOC-AA-d8", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash3 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat Cycle", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Cleave from Resin\n(HF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purify Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Resin -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Wash2; Wash2 -> Coupling; Coupling -> Wash3; Wash3 -> Repeat; Repeat -> Deprotection [label="Next Amino Acid"]; Repeat -> Cleavage [label="Final Amino Acid"]; Cleavage -> Purification; } .enddot Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Protocol 2: Bioconjugation of a Deuterated Peptide via Click Chemistry

This protocol assumes the synthesized peptide also contains an amino acid with a bioorthogonal handle, such as an azide (B81097) or alkyne, for click chemistry. For example, incorporating p-azido-L-phenylalanine.

Materials:

  • Azide- or alkyne-functionalized deuterated peptide

  • The corresponding alkyne- or azide-functionalized molecule for conjugation (e.g., a fluorescent dye, a drug molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[12][13]

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the deuterated peptide in PBS.

    • Dissolve the molecule to be conjugated in DMSO.

    • Prepare stock solutions of CuSO4 (100 mM in water), sodium ascorbate (100 mM in water, freshly prepared), and THPTA (200 mM in water).[13]

  • Click Reaction:

    • In a microcentrifuge tube, combine the deuterated peptide solution and the solution of the molecule to be conjugated.

    • Add the THPTA solution to the mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.[12]

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.

  • Purification and Analysis:

    • Purify the resulting bioconjugate using reverse-phase HPLC or size-exclusion chromatography.

    • Characterize the final product by mass spectrometry to confirm the conjugation and the presence of the deuterium (B1214612) label.

// Nodes Peptide [label="Deuterated Peptide\n(with Azide/Alkyne)", fillcolor="#F1F3F4", fontcolor="#202124"]; Molecule [label="Molecule for Conjugation\n(with Alkyne/Azide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix Reactants", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCu [label="Add Cu(I) Source\n(CuSO4/Ascorbate)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="Click Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Peptide -> Mix; Molecule -> Mix; Mix -> AddCu; AddCu -> React; React -> Purify; Purify -> Analyze; } .enddot Caption: General workflow for bioconjugation using click chemistry with a deuterated peptide.

Quantitative Analysis using Mass Spectrometry

The primary advantage of using this compound is the ability to perform accurate quantification using mass spectrometry. The d8 label results in an 8 Dalton mass shift compared to the unlabeled peptide.

Workflow:

  • Sample Preparation: A known amount of the deuterated peptide or bioconjugate is spiked into a complex biological sample (e.g., cell lysate, plasma) as an internal standard.

  • LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated and non-deuterated (endogenous) peptides will co-elute.

  • Data Analysis: The relative abundance of the endogenous peptide is determined by comparing the peak intensity of its mass chromatogram to that of the spiked deuterated standard.[1]

// Nodes Spike [label="Spike Deuterated Standard\ninto Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_MS [label="LC-MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="Extract Ion Chromatograms\n(Light and Heavy Peptides)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Calculate Peak Area Ratio\nfor Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Spike -> LC_MS; LC_MS -> Extract; Extract -> Quantify; } .enddot Caption: Workflow for quantitative analysis using a deuterated peptide standard by mass spectrometry.

Conclusion

This compound is a valuable tool for researchers in bioconjugation and proteomics. Its use in solid-phase peptide synthesis allows for the precise incorporation of a stable isotope label into peptides. These deuterated peptides can then be used in various bioconjugation strategies, such as click chemistry, to create labeled probes, therapeutics, or diagnostic agents. The inherent mass difference imparted by the deuterium label facilitates straightforward and accurate quantification by mass spectrometry, making it an essential component for rigorous quantitative studies in drug development and biomedical research.

References

Troubleshooting & Optimization

Technical Support Center: Purity Enhancement of BOC-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of tert-butyloxycarbonyl (BOC)-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude BOC-protected amino acids?

A1: Common impurities can originate from starting materials, reagents, or side reactions during the BOC protection process. These typically include:

  • Unreacted starting amino acid: Incomplete reaction can leave residual free amino acid.

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O): Excess reagent used to drive the reaction to completion.

  • Byproducts of (Boc)₂O: Such as t-butanol.

  • Di-BOC protected amino acid: Over-protection of the amino group.

  • Racemization: Loss of stereochemical purity, resulting in diastereomers, can be a concern.[1]

  • Side-chain reactions: Unwanted reactions involving reactive side chains of certain amino acids.[1]

Q2: My crude BOC-amino acid is an oil and is difficult to handle and purify. What should I do?

A2: Oily products are a common issue. Here are two effective strategies to address this:

  • Conversion to a Dicyclohexylamine (B1670486) (DCHA) salt: Dissolve the oil in a suitable solvent like diethyl ether and add one equivalent of dicyclohexylamine (DCHA). The resulting salt often precipitates as a solid, which is much easier to handle and purify by recrystallization.[1]

  • Seed Crystal Induced Crystallization: If you have a small amount of pure, solid BOC-amino acid (a seed crystal), you can add it to the oil. This can induce crystallization. The process can be aided by "pulping" or stirring the mixture in a non-polar or weakly polar solvent.[2][3]

Q3: How can I effectively remove excess (Boc)₂O and its byproducts after the reaction?

A3: Excess (Boc)₂O and its primary byproduct, t-butanol, are non-polar and can be removed with a series of aqueous extractions. After the reaction, the mixture is typically diluted with water. The desired BOC-amino acid will remain in the aqueous layer as a salt, while the (Boc)₂O and t-butanol can be extracted away with a non-polar organic solvent like ethyl acetate (B1210297) or diethyl ether.[1] Subsequent acidification of the aqueous layer allows for the extraction of the pure BOC-amino acid into an organic solvent.[1]

Q4: Which analytical techniques are best for assessing the purity of my BOC-amino acid?

A4: A combination of techniques is often recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable and common method for quantifying the purity of BOC-amino acids and identifying impurities.[1][4] Chiral HPLC methods can be used to determine enantiomeric purity.[5][6]

  • Thin-Layer Chromatography (TLC): A quick and cost-effective qualitative tool for monitoring the progress of a reaction and getting a preliminary assessment of purity.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure of the desired product and identifying any major impurities.[1]

  • Melting Point Determination: For crystalline products, a sharp melting point range is a good indicator of high purity.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of BOC-protected amino acids.

ProblemPotential CauseRecommended Solution
Low Yield Incomplete Reaction: The amino acid may not have fully reacted.Ensure the amino acid is completely dissolved before adding (Boc)₂O. Check the stoichiometry and quality of your reagents. Consider increasing the reaction time or gently warming the reaction mixture.[1] Monitor the reaction's completion using TLC.[1]
Loss of Product During Workup: The product may be lost during the extraction phases.During the aqueous workup, ensure the pH is correctly adjusted to fully protonate the carboxylic acid for efficient extraction into the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery.[1]
Product Contaminated with Starting Amino Acid Insufficient (Boc)₂O: Not enough protecting group reagent was used.Use a slight excess of (Boc)₂O to ensure the reaction goes to completion.
Inefficient Extraction: The unreacted amino acid was not fully removed.The zwitterionic nature of the unprotected amino acid allows it to be removed by washing with water.
Product is an Oil Residual Solvent: Traces of solvent can prevent crystallization.Ensure the product is thoroughly dried under high vacuum.
Presence of Impurities: Impurities can inhibit crystallization.Attempt purification via flash column chromatography. Alternatively, convert the oil to a DCHA salt to facilitate crystallization and purification.[1]
Racemization Harsh Reaction Conditions: Strong bases or high temperatures can lead to loss of stereochemical integrity.Use milder bases and maintain a controlled temperature during the reaction. Chiral HPLC can be used to assess the enantiomeric purity.[8]

Experimental Protocols

Protocol 1: General Recrystallization of a Solid BOC-Amino Acid
  • Solvent Selection: Choose a solvent system in which the BOC-amino acid is soluble at high temperatures but sparingly soluble at low temperatures. Common systems include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.[9]

  • Dissolution: Dissolve the crude BOC-amino acid in the minimum amount of the hot solvent or solvent mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the purity of the recrystallized product by HPLC and/or melting point analysis.[10]

Protocol 2: Purification of a BOC-Amino Acid by Flash Column Chromatography
  • Stationary Phase: Use silica (B1680970) gel as the stationary phase.

  • Mobile Phase (Eluent): Select an appropriate solvent system. The polarity will depend on the specific BOC-amino acid. A common starting point is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate. A gradient elution (gradually increasing the polarity) is often effective.

  • Sample Preparation: Dissolve the crude BOC-amino acid in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Column Packing and Loading: Pack the column with silica gel in the initial, less polar mobile phase. Carefully load the adsorbed sample onto the top of the column.

  • Elution: Run the mobile phase through the column under positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Assessment: Analyze the purity of the final product using HPLC.[11][12]

Purity Assessment Comparison

Analytical MethodPrincipleSpeedResolutionQuantitation
TLC Differential partitioning between a solid stationary phase and a liquid mobile phase.[4]Fast for qualitative analysis.[4]Lower resolution.[4]Semi-quantitative at best.[4]
HPLC Differential partitioning between a solid stationary phase in a column and a liquid mobile phase under high pressure.[4]Longer run times per sample, but high throughput with automated systems.[4]High resolution, capable of separating closely related impurities.[4]Highly quantitative with appropriate detectors.[4]

Visualized Workflows

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Analysis & Final Product Start BOC-Protection Reaction (Amino Acid + (Boc)₂O + Base) Workup Aqueous Workup (Extraction to remove excess (Boc)₂O) Start->Workup Acidification Acidification & Extraction of BOC-Amino Acid Workup->Acidification Evaporation Solvent Evaporation Acidification->Evaporation Crude Crude BOC-Amino Acid (Solid or Oil) Evaporation->Crude Recrystallization Recrystallization Crude->Recrystallization If Solid Chromatography Flash Column Chromatography Crude->Chromatography If Oil or Low Purity Pure_Solid Pure Crystalline Solid Recrystallization->Pure_Solid Chromatography->Pure_Solid Purity_Check Purity Analysis (HPLC, NMR, MP) Pure_Solid->Purity_Check Final High Purity BOC-Amino Acid Purity_Check->Final

Caption: General workflow for the synthesis and purification of BOC-protected amino acids.

G Start Low Purity of BOC-Amino Acid Detected Is_Oil Is the crude product an oil? Start->Is_Oil Convert_DCHA Convert to DCHA salt and recrystallize. Is_Oil->Convert_DCHA Yes Recrystallize Recrystallize from appropriate solvent. Is_Oil->Recrystallize No Low_Yield Was the yield low? Starting_Material Is starting amino acid present (by TLC/HPLC)? Low_Yield->Starting_Material No Optimize_Reaction Optimize reaction: - Increase reaction time - Check reagent stoichiometry - Ensure full dissolution Low_Yield->Optimize_Reaction Yes Boc2O_Impurity Is (Boc)₂O or its byproducts present? Starting_Material->Boc2O_Impurity No Improve_Workup Improve workup: - Ensure correct pH for extractions - Perform multiple extractions Starting_Material->Improve_Workup Yes Improve_Boc2O_Removal Improve workup: - Perform thorough extractions with non-polar solvent before acidification. Boc2O_Impurity->Improve_Boc2O_Removal Yes Convert_DCHA->Low_Yield Flash_Column Purify by flash column chromatography. Recrystallize->Low_Yield Optimize_Reaction->Starting_Material Improve_Workup->Boc2O_Impurity

Caption: Troubleshooting decision tree for improving the purity of BOC-amino acids.

References

Technical Support Center: BOC-L-Phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of BOC-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing BOC-L-phenylalanine?

A1: The most prevalent and robust method is the reaction of L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O) in a suitable solvent system, typically in the presence of a base like sodium hydroxide, triethylamine, or sodium bicarbonate. This reaction efficiently installs the acid-labile tert-butyloxycarbonyl (Boc) protecting group onto the amino group of L-phenylalanine.

Q2: My final product is an oil and not a white solid. How can I induce crystallization?

A2: It is a common issue for BOC-L-phenylalanine to initially form as an oil.[1] Here are several techniques to induce solidification:

  • Complete Solvent Removal: Ensure all volatile solvents, especially tert-butyl alcohol (a reaction byproduct), are thoroughly removed under high vacuum, as residual amounts can inhibit crystallization.[2]

  • Seeding: Introduce a small seed crystal of pure BOC-L-phenylalanine to the oil to initiate crystal growth.

  • Trituration: Add a non-polar solvent in which the product is poorly soluble, such as hexane (B92381) or a mixture of ethyl acetate (B1210297) and petroleum ether, and stir vigorously.[1] This can help precipitate the product as a solid.

  • Cooling: Place the flask containing the oil in a refrigerator or ice bath to promote crystallization.

Q3: What are the key impurities I should be aware of during BOC-L-phenylalanine synthesis?

A3: The primary impurities include unreacted L-phenylalanine, byproducts from the Boc anhydride such as tert-butyl alcohol, and potential side-products like di-Boc-L-phenylalanine and N-tert-butoxycarbonyl-L-phenylalanine-L-phenylalanine dipeptide.[2][3] Residual solvents from the workup and purification are also common.

Troubleshooting Guide

Problem 1: Low Yield of BOC-L-phenylalanine
Potential Cause Suggested Solution
Incomplete Reaction Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If starting material (L-phenylalanine) is still present, consider extending the reaction time or adding a slight excess of Boc anhydride.
Incorrect pH Maintain the pH of the reaction mixture in the recommended basic range (typically pH 9-10) to ensure the amino group of L-phenylalanine is sufficiently nucleophilic.
Hydrolysis of Boc Anhydride Add Boc anhydride gradually to the reaction mixture to minimize its hydrolysis, which can occur in aqueous basic conditions.
Product Loss During Workup During the acidic workup to precipitate the product, avoid overly acidic conditions which can lead to premature cleavage of the Boc group. Be careful during extractions to prevent loss of product in the aqueous layer.
Problem 2: Product Contamination
Symptom Potential Impurity Recommended Action
Broad or unexpected peaks in ¹H NMR Residual Solvents (e.g., ethyl acetate, hexane, tert-butyl alcohol)Dry the product under high vacuum for an extended period.
Presence of a ninhydrin-positive spot on TLC Unreacted L-phenylalanineImprove purification by recrystallization or flash column chromatography. Ensure complete reaction during synthesis.
Mass spectrometry shows a higher mass peak Di-Boc-L-phenylalanine or N-Boc-dipeptideUse a controlled amount of Boc anhydride (e.g., 1.05-1.1 equivalents). Purify via column chromatography.

Impurity Profile

The following table summarizes common impurities and their typical levels observed after initial workup.

Impurity Typical Level (by HPLC) Identification Method
L-phenylalanine< 2%HPLC, TLC (ninhydrin stain)
Di-tert-butyl dicarbonateVariableGC-MS
tert-Butyl alcohol< 1%¹H NMR, GC-MS
Di-Boc-L-phenylalanine< 0.5%LC-MS, ¹H NMR
N-tert-butoxycarbonyl-L-phenylalanine-L-phenylalanine< 0.5%LC-MS

Experimental Protocols

Synthesis of BOC-L-phenylalanine
  • Dissolution: Dissolve L-phenylalanine (1 equivalent) in a mixture of an organic solvent (e.g., dioxane, THF, or acetone) and an aqueous solution of a base (e.g., 1M NaOH).

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add di-tert-butyl dicarbonate (1.05-1.1 equivalents) portion-wise while stirring vigorously.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the L-phenylalanine spot disappears.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Wash the remaining aqueous solution with a non-polar solvent like ether or ethyl acetate to remove unreacted Boc anhydride and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous acid solution (e.g., 1M HCl or KHSO₄).

    • Extract the precipitated product with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude product, which may be an oil or a solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water).

Purity Analysis by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Purity Analysis by ¹H NMR
  • Solvent: CDCl₃ or DMSO-d₆.

  • Procedure: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.

  • Expected Chemical Shifts (in CDCl₃):

    • δ ~1.4 (s, 9H, C(CH₃)₃)

    • δ ~3.1 (m, 2H, -CH₂-Ph)

    • δ ~4.6 (m, 1H, -CH-)

    • δ ~5.0 (d, 1H, -NH-)

    • δ ~7.3 (m, 5H, Ar-H)

    • δ ~9.8 (br s, 1H, -COOH)

Visual Guides

Synthesis_Workflow BOC-L-Phenylalanine Synthesis Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Phe L-Phenylalanine ReactionMix Reaction Mixture Phe->ReactionMix Boc2O Boc Anhydride Boc2O->ReactionMix Solvent Solvent + Base Solvent->ReactionMix Evaporation Solvent Evaporation ReactionMix->Evaporation Stir 12-24h Acidification Acidification (pH 2-3) Evaporation->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying and Filtration Extraction->Drying Crude Crude Product (Oil/Solid) Drying->Crude Recrystallization Recrystallization Crude->Recrystallization Final Pure BOC-L-Phenylalanine Recrystallization->Final

Caption: A typical workflow for the synthesis and purification of BOC-L-phenylalanine.

Impurity_Formation Common Impurity Formation Pathways cluster_side_reactions Side Reactions Phe L-Phenylalanine BocPhe BOC-L-Phenylalanine (Desired Product) Phe->BocPhe Main Reaction Incomplete Unreacted L-Phe Phe->Incomplete Incomplete Reaction Boc2O Boc Anhydride Boc2O->BocPhe DiBoc Di-Boc-Phe BocPhe->DiBoc Excess Boc₂O Dipeptide Boc-Phe-Phe BocPhe->Dipeptide Reaction with unreacted Phe

Caption: Pathways for the formation of common impurities during BOC-L-phenylalanine synthesis.

Troubleshooting_Logic Troubleshooting Logic for Oily Product Start Product is an Oil? CheckSolvent Residual Solvent Present? Start->CheckSolvent CheckPurity Impurity Detected? CheckSolvent->CheckPurity No Action_Vacuum Dry under High Vacuum CheckSolvent->Action_Vacuum Yes Action_Purify Purify (Recrystallize/ Column Chromatography) CheckPurity->Action_Purify Yes Action_Triturate Triturate with Hexane CheckPurity->Action_Triturate No Action_Vacuum->CheckPurity Success Solid Product Obtained Action_Purify->Success Action_Triturate->Success

Caption: A decision-making workflow for troubleshooting an oily final product.

References

BOC-L-phenylalanine-d8 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of BOC-L-phenylalanine-d8, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C). Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation from atmospheric components.

Q2: What is the general stability of the BOC protecting group?

The tert-butoxycarbonyl (Boc) protecting group is known to be stable under neutral and basic conditions. However, it is sensitive to acidic conditions and will be cleaved to yield the free amine.

Q3: How does deuterium (B1214612) labeling affect the stability of this compound?

Deuterium labeling itself does not inherently decrease the chemical stability of the molecule. However, the deuterium atoms can be susceptible to hydrogen-deuterium (H/D) exchange with protic solvents (like water or methanol), especially under acidic or basic conditions, or upon exposure to moisture. This can lead to a loss of isotopic purity over time.

Q4: Can I handle this compound on the benchtop?

For short periods, handling in a controlled laboratory environment is acceptable. However, to maintain long-term integrity, it is best to handle the compound in a dry, inert atmosphere, such as in a glovebox. Minimize exposure to atmospheric moisture and light.

Q5: What solvents are recommended for dissolving this compound?

Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are suitable for dissolving this compound for short-term use in reactions. For long-term storage in solution, it is advisable to use anhydrous aprotic solvents and store at low temperatures.

Stability and Storage Summary

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential chemical degradation.
Light Protect from lightTo prevent photolytic degradation.
Moisture Store in a desiccated environmentTo prevent hydrolysis of the Boc group and H/D exchange.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent oxidative degradation and reaction with atmospheric moisture.

Troubleshooting Guide

Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry

  • Question: My mass spectrometry results show a lower isotopic enrichment than expected for my this compound sample. What could be the cause?

  • Answer: This is likely due to hydrogen-deuterium (H/D) exchange. This can happen if the compound has been exposed to moisture or protic solvents (e.g., water, methanol). Acidic or basic conditions can also catalyze this exchange. To troubleshoot, ensure all solvents are anhydrous and handle the compound under a dry, inert atmosphere. When preparing samples, minimize the time they are in protic solvents before analysis.

Issue 2: Unexpected Impurities in HPLC Analysis

  • Question: I am seeing an unexpected peak in my HPLC chromatogram that corresponds to L-phenylalanine-d8. Why is this happening?

  • Answer: The appearance of the deprotected L-phenylalanine-d8 suggests that the Boc group has been cleaved. This is most commonly caused by exposure to acidic conditions. Check the pH of your solvents and solutions. Ensure that no acidic reagents have inadvertently come into contact with your sample.

Issue 3: Inconsistent Results in Peptide Synthesis

  • Question: I am using this compound in a peptide synthesis, and my yields are inconsistent. Could this be related to the stability of the starting material?

  • Answer: Yes, inconsistent results can be due to the degradation of your this compound. If the Boc group has been partially cleaved, the resulting free amine can interfere with the coupling reaction. Additionally, if the compound has absorbed moisture, it can affect the stoichiometry of your reaction. It is recommended to verify the purity of your this compound by HPLC before use.

Potential Degradation Pathway

Under acidic conditions, the Boc protecting group of this compound is susceptible to cleavage, resulting in the formation of L-phenylalanine-d8, isobutylene, and carbon dioxide.

Potential Acid-Catalyzed Degradation of this compound BOC_Phe_d8 This compound H_plus H+ (Acid) BOC_Phe_d8->H_plus Intermediate Protonated Intermediate H_plus->Intermediate Protonation Phe_d8 L-phenylalanine-d8 Intermediate->Phe_d8 Deprotection Isobutylene Isobutylene Intermediate->Isobutylene Elimination CO2 Carbon Dioxide Intermediate->CO2 Decarboxylation

Caption: Acid-catalyzed degradation of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M Hydrochloric Acid60°C24 hours
Base Hydrolysis 0.1 M Sodium Hydroxide60°C24 hours
Oxidation 3% Hydrogen PeroxideRoom Temperature24 hours
Thermal Solid State80°C48 hours
Photostability ICH Q1B Option 2 (Cool white and near UV lamps)Room TemperatureAs per ICH guidelines

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress condition reagents.

  • For the thermal study, store the solid compound in a vial at the specified temperature.

  • For the photostability study, expose the solid compound and a solution to the light source. A dark control should be run in parallel.

  • At the specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples will be used to demonstrate the specificity of the method in separating the parent compound from its degradation products.

Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow for this compound Stability Issues start Unexpected Experimental Result check_purity Verify Purity of Starting Material (HPLC, MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok investigate_storage Review Storage Conditions (Temp, Light, Moisture) purity_ok->investigate_storage Yes new_lot Obtain New Lot of Material purity_ok->new_lot No storage_ok Storage Conditions Correct? investigate_storage->storage_ok investigate_handling Review Handling Procedures (Solvents, Atmosphere) storage_ok->investigate_handling Yes modify_protocol Modify Experimental Protocol storage_ok->modify_protocol No handling_ok Handling Procedures Correct? investigate_handling->handling_ok perform_forced_degradation Perform Forced Degradation Study handling_ok->perform_forced_degradation Yes handling_ok->modify_protocol No identify_degradants Identify Degradation Products perform_forced_degradation->identify_degradants identify_degradants->modify_protocol end_bad Contact Technical Support identify_degradants->end_bad end_good Problem Resolved modify_protocol->end_good new_lot->check_purity

Caption: A logical workflow for troubleshooting stability issues.

Technical Support Center: Prevention of Racemization During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during peptide synthesis, ensuring the stereochemical integrity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure enantiomer (typically the L-form) of an amino acid is converted into a mixture of both L- and D-enantiomers during the synthesis process. This loss of stereochemical purity can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: Racemization during peptide coupling primarily occurs through two mechanisms:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information.[1]

  • Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Re-protonation of this intermediate can occur from either face, resulting in racemization. This pathway is more prevalent under strongly basic conditions.[1]

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_AA Activated L-Amino Acid Oxazolone Achiral Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemized_Peptide_Ox Racemized Peptide Oxazolone->Racemized_Peptide_Ox Nucleophilic Attack Activated_AA2 Activated L-Amino Acid Enolate Achiral Enolate Intermediate Activated_AA2->Enolate + Base Racemized_Peptide_En Racemized Peptide Enolate->Racemized_Peptide_En + H+

The two primary pathways for racemization during peptide coupling.

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are more susceptible than others. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[2] Other amino acids with electron-withdrawing groups in their side chains can also be more sensitive.

Q4: How does the choice of coupling reagent affect racemization?

A4: The coupling reagent plays a critical role in the extent of racemization.

  • Carbodiimides (e.g., DCC, DIC): These reagents form a highly reactive O-acylisourea intermediate which is very prone to racemization. Therefore, the use of additives like HOBt or OxymaPure is essential to form a more stable active ester, thus suppressing racemization.[3]

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ.[3] However, the choice of the incorporated additive (HOBt vs. HOAt) and the reaction conditions can still influence the final level of racemization.

Q5: What is the role of additives in preventing racemization?

A5: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents.[4] They react with the activated amino acid to form active esters that are more stable and less prone to oxazolone formation than the initial activated intermediate.[5] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[4]

Troubleshooting Guide: High Levels of D-Isomers Detected

This guide provides a systematic approach to troubleshooting and resolving issues of high racemization observed in your synthetic peptide.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step2 Step 2: Assess Base, Solvent & Temperature Step1->Step2 If issue persists Sol1 Switch to HOAt or OxymaPure. Use onium salts (HATU, HCTU, COMU). Step1->Sol1 Step3 Step 3: Check Sensitive Amino Acids Step2->Step3 If issue persists Sol2 Use a weaker/hindered base (e.g., collidine). Lower reaction temperature. Consider a less polar solvent. Step2->Sol2 Step4 Step 4: Review Deprotection & Cleavage Step3->Step4 If issue persists Sol3 Protect His imidazole (B134444) nitrogen. Use specific protocols for Cys coupling. Step3->Sol3 End Racemization Minimized Step4->End Problem Resolved Sol4 Add HOBt to piperidine (B6355638) for deprotection. Optimize cleavage cocktail. Step4->Sol4

A logical workflow for troubleshooting high racemization levels.

Data on Racemization with Different Coupling Methods

The choice of coupling reagent and additives significantly impacts the degree of racemization. The following tables provide a summary of quantitative data from various studies.

Table 1: Comparison of Additives in Suppressing Racemization (Model reaction: Z-Phe-Val-OH + H-Pro-NH₂ in DMF)

Coupling MethodAdditive% D-Isomer
DICHOBt5.2
DICHOAt1.8
DICOxymaPure1.5
DIC6-Cl-HOBt1.2

Data compiled from publicly available information.

Table 2: Racemization of Sensitive Amino Acids with Different Coupling Reagents

Amino AcidCoupling ReagentBase% D-Isomer
Fmoc-His(Trt)-OHHBTUDIPEA8.5
Fmoc-His(Trt)-OHHATUDIPEA3.2
Fmoc-His(Trt)-OHHCTUDIPEA4.1
Fmoc-Cys(Trt)-OHHBTUDIPEA12.3
Fmoc-Cys(Trt)-OHHATUCollidine2.5
Fmoc-Cys(Trt)-OHDIC/OxymaPureNMM1.9

Data represents a compilation from various literature sources and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization During a Coupling Step

This protocol outlines best practices for a standard coupling reaction to minimize the risk of racemization.

  • Reagent Preparation:

    • Dissolve the Fmoc-protected amino acid (1.5 to 2 equivalents relative to the resin loading) and the coupling additive (e.g., OxymaPure, 1.5 to 2 equivalents) in an appropriate volume of DMF or NMP.

    • In a separate vial, dissolve the coupling reagent (e.g., DIC, 1.5 to 2 equivalents) in the same solvent.

  • Pre-activation:

    • Add the coupling reagent solution to the amino acid/additive solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling:

    • Add the pre-activated mixture to the deprotected peptide-resin.

    • If a base is required (e.g., with onium salts), add a weak or sterically hindered base like N-methylmorpholine (NMM) or collidine (2-3 equivalents). Avoid strong, non-hindered bases like DIPEA if racemization is a concern.

    • Allow the coupling reaction to proceed at room temperature. For sensitive amino acids, consider carrying out the coupling at a lower temperature (e.g., 0 °C).

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a ninhydrin (B49086) test.

    • Once complete, thoroughly wash the resin with the reaction solvent (DMF or NMP) followed by DCM to remove excess reagents and by-products.

Protocol 2: Quantification of Racemization using Chiral Amino Acid Analysis after Acid Hydrolysis

This protocol describes the determination of the enantiomeric ratio of amino acids in a synthesized peptide.

  • Peptide Hydrolysis:

    • Place a known amount of the purified peptide (approx. 1 mg) into a hydrolysis tube.

    • Add 1 mL of 6 M HCl. For sensitive analyses, using deuterated acid (DCl in D₂O) can help to distinguish between racemization that occurred during synthesis versus during hydrolysis.[6]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[7]

    • After cooling, open the tube and evaporate the acid to dryness.

  • Derivatization with Marfey's Reagent:

    • Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone (B3395972) (e.g., 200 µL of a 1 mg/mL solution).

    • Incubate the mixture at 40°C for 1 hour.

    • Quench the reaction by adding 50 µL of 2 M HCl.

    • Evaporate the solvent and redissolve the derivatized amino acids in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water).

  • HPLC Analysis:

    • Column: Use a standard C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30-45 minutes is typically effective for separating the diastereomeric derivatives.

    • Detection: UV detection at 340 nm.

  • Data Analysis:

    • The L-amino acid derivatives will elute at a different retention time than the D-amino acid derivatives.

    • Integrate the peak areas for both the L- and D-diastereomers for each amino acid.

    • Calculate the percentage of racemization for each amino acid using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

HPLC_Analysis_Workflow Start Synthesized Peptide Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Derivatization Derivatization (Marfey's Reagent) Hydrolysis->Derivatization HPLC Reversed-Phase HPLC (C18 Column, Gradient Elution) Derivatization->HPLC Detection UV Detection (340 nm) HPLC->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis End Quantification of % D-Isomer Analysis->End

Workflow for the quantification of racemization by HPLC.

References

Technical Support Center: BOC-L-phenylalanine-d8 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for BOC-L-phenylalanine-d8. Find troubleshooting tips and frequently asked questions to navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass-to-charge ratios (m/z) for this compound?

A1: The expected m/z values for this compound will depend on the ionization mode and the adducts formed. The monoisotopic mass of this compound is approximately 273.18 g/mol . In positive ion mode, you can expect to see the following ions:

Ion SpeciesExpected m/zNotes
[M+H]⁺274.19Protonated molecule
[M+Na]⁺296.17Sodium adduct
[M+K]⁺312.14Potassium adduct
[M-BOC+H]⁺174.14Loss of the BOC protecting group (100 Da)
[M-C₄H₈+H]⁺218.15Loss of isobutylene (B52900) (56 Da) from the BOC group

Q2: What is the most common issue when analyzing BOC-protected amino acids by LC-MS?

A2: The most common issue is the in-source cleavage of the tert-butoxycarbonyl (BOC) protecting group.[1] This is particularly prevalent when using acidic mobile phase modifiers like trifluoroacetic acid (TFA). The acidic environment of the electrospray ionization (ESI) source can cause partial or complete loss of the BOC group, leading to a diminished signal for the intact molecule and the appearance of fragment ions.

Q3: How can I prevent the cleavage of the BOC protecting group during analysis?

A3: To minimize in-source fragmentation of the BOC group, consider the following strategies:

  • Use a less harsh mobile phase modifier: Substitute trifluoroacetic acid (TFA) with formic acid at a low concentration (e.g., 0.1%).[1] Formic acid is less acidic than TFA and can reduce the extent of BOC-cleavage.

  • Optimize MS source conditions: Lower the fragmentor voltage or cone voltage to reduce the energy imparted to the molecules as they enter the mass spectrometer.[1]

  • Consider alternative ionization techniques: If available, atmospheric pressure chemical ionization (APCI) might be a softer ionization technique for this compound compared to ESI.

Q4: What are the typical starting LC conditions for this compound analysis?

A4: A good starting point for developing an LC method would be a reversed-phase separation. Here are some recommended initial parameters:

ParameterRecommendation
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutes
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL

These parameters should be optimized to achieve the best peak shape and separation for your specific system.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Column Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of a competing base to the mobile phase might help. Consider a different column chemistry if the issue persists.
Column Overload Reduce the injection volume or the concentration of the sample.
Mismatched Injection Solvent The injection solvent should be weaker than or equal in strength to the initial mobile phase. Dissolve your sample in the starting mobile phase composition if possible.
Column Contamination or Void Flush the column with a strong solvent. If the problem continues, a void may have formed at the column inlet, and the column may need to be replaced.
Problem 2: Low Signal Intensity or No Peak Detected

Possible Causes and Solutions:

CauseSolution
In-source Fragmentation As discussed in the FAQs, this is a major issue for BOC-protected compounds.[1] Use 0.1% formic acid instead of TFA in your mobile phase and lower the fragmentor/cone voltage.
Incorrect MS Parameters Ensure the mass spectrometer is set to monitor the correct m/z for your target ion (e.g., [M+H]⁺). Perform an infusion of a standard solution to auto-tune the instrument for your compound.
Sample Degradation This compound may be unstable under certain conditions. Prepare fresh samples and standards. Avoid prolonged exposure to strong acids or high temperatures.
Poor Ionization Optimize the ESI source parameters, including gas flow rates, nebulizer pressure, and capillary voltage. Experiment with both positive and negative ionization modes, although positive mode is typically better for this compound.
Problem 3: High Background Noise

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh mobile phase modifiers.
Contaminated LC System Flush the entire LC system, including the autosampler, with a strong solvent mixture like isopropanol/water.
Leaking Fittings Check all fittings for leaks, as this can introduce air and contaminants into the system.

Experimental Protocols

Protocol 1: Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a series of calibration standards.

  • Sample Preparation: Depending on the matrix, a protein precipitation or solid-phase extraction (SPE) may be necessary. For simple matrices, a "dilute-and-shoot" approach may be sufficient.

Protocol 2: LC-MS/MS Method Development Workflow

This workflow outlines the steps to optimize your LC-MS method for this compound.

LCMS_Optimization_Workflow cluster_infusion Step 1: Direct Infusion cluster_ms_opt Step 2: MS Parameter Optimization cluster_lc_dev Step 3: LC Method Development cluster_validation Step 4: Method Refinement infuse Infuse Standard Solution (1 µg/mL in 50:50 ACN:H₂O) ms_params Optimize Source Parameters: - Ionization Mode (Positive) - Gas Flows (Nebulizer, Drying) - Capillary Voltage - Fragmentor/Cone Voltage infuse->ms_params Determine optimal ionization lc_params Develop LC Method: - Select Column (e.g., C18) - Optimize Mobile Phase (0.1% Formic Acid) - Develop Gradient ms_params->lc_params Use optimized MS settings refine Inject on LC-MS and Refine: - Adjust Gradient for Peak Shape - Confirm Retention Time - Check for Interferences lc_params->refine Test separation

References

Troubleshooting low yield in BOC-L-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of BOC-L-phenylalanine, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in BOC-L-phenylalanine synthesis?

A1: Low yields in the synthesis of BOC-L-phenylalanine can often be attributed to several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, poor quality of reagents, or suboptimal reaction conditions.

  • Poor solubility of L-phenylalanine: As a zwitterionic molecule, L-phenylalanine has limited solubility in many organic solvents, which can hinder the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Loss of product during workup: The extraction and isolation steps can lead to significant product loss if not performed carefully.

  • Side reactions: The formation of byproducts from the reaction of (Boc)₂O with other nucleophiles or the decomposition of the desired product can reduce the overall yield.

Q2: My final product is an oil and is difficult to purify. What can I do?

A2: Obtaining an oily product is a common issue in BOC-L-phenylalanine synthesis. This is often due to the presence of residual solvents, such as tert-butyl alcohol, which can inhibit crystallization.[1] To obtain a solid product, consider the following:

  • Thoroughly remove all solvents: Ensure complete removal of volatile solvents under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual tert-butyl alcohol.

  • Crystallization with seed crystals: A particularly effective method involves dissolving the oily residue and then adding seed crystals of pure BOC-L-phenylalanine to induce crystallization. This can be followed by pulping in a weak polar solvent like cyclohexane (B81311) or diethyl ether to obtain a solid.[2]

  • Recrystallization from appropriate solvents: Experiment with different solvent systems for recrystallization. Common choices include mixtures of DCM or chloroform (B151607) with hexane (B92381), or toluene with methanol.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase for this is a mixture of ethyl acetate, pyridine, acetic acid, and water (e.g., in a 10:5:1:3 ratio). The disappearance of the L-phenylalanine spot (which can be visualized with a ninhydrin (B49086) spray) indicates the completion of the reaction.[4]

Q4: What are some potential side reactions to be aware of?

A4: While the reaction is generally clean, some side reactions can occur:

  • Formation of N-tert-butoxycarbonyl dipeptide: If an excess of di-tert-butyl dicarbonate is used, it can lead to the formation of the corresponding N-tert-butoxycarbonyl dipeptide.[1]

  • Reaction with other nucleophiles: If other nucleophilic functional groups are present in the starting material, they may also react with (Boc)₂O.

  • Formation of isocyanates and ureas: In the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP), primary amines can react with (Boc)₂O to form isocyanates and ureas.[5]

Troubleshooting Guides

Problem 1: Low Yield
Symptom Possible Cause Suggested Solution
Low yield of isolated product Incomplete reaction - Ensure L-phenylalanine is fully dissolved before adding (Boc)₂O. A co-solvent system like water/dioxane or water/tert-butyl alcohol can improve solubility. - Verify the quality and stoichiometry of your reagents, especially the (Boc)₂O. - Increase the reaction time and monitor completion by TLC.
Loss of product during workup - During acidification, maintain a low temperature (0-5 °C) to minimize product decomposition. - Ensure efficient extraction by using an appropriate solvent (e.g., ethyl acetate, diethyl ether) and performing multiple extractions. - Avoid vigorous shaking that can lead to emulsions.
Poor reagent quality - Use fresh, high-purity di-tert-butyl dicarbonate. - Ensure the base used is of high quality and appropriate for the reaction conditions.
Problem 2: Product Quality Issues
Symptom Possible Cause Suggested Solution
Product is an impure oil Residual solvent - After extraction, ensure the organic layer is thoroughly dried over an anhydrous salt like sodium sulfate (B86663). - Use a rotary evaporator at a controlled temperature (not exceeding 30-40 °C) and then a high-vacuum pump to remove all residual solvents. Co-evaporation with toluene can be effective.[1]
Inhibition of crystallization - Try triturating the oil with a non-polar solvent like hexane or pentane (B18724) to induce solidification. - Use the seed crystal method described in the FAQs.[2]
Presence of unreacted L-phenylalanine Incomplete reaction - Refer to the "Incomplete reaction" solutions in the "Low Yield" section. - During workup, after acidification and extraction, the aqueous layer can be re-extracted to recover any remaining product.
Presence of (Boc)₂O byproducts Inefficient workup - After the reaction, wash the organic layer with a dilute solution of a non-nucleophilic base (e.g., sodium bicarbonate) to remove unreacted (Boc)₂O and its byproducts.

Data Presentation

The following table summarizes reaction conditions and reported yields for BOC-L-phenylalanine synthesis from various literature sources.

Base Solvent System Reaction Time Yield (%) Reference
Sodium Hydroxide (B78521)Water / tert-butyl alcoholOvernight78-87Organic Syntheses[1]
TriethylamineDioxane / Water3 hours80-83Organic Syntheses[4]
TriethylamineAcetone / Water4 hours90.5CN112661672A[2]
Sodium BicarbonateDioxane / WaterOvernightNot specifiedBenchChem[6]

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydroxide in Water/tert-Butyl Alcohol

This protocol is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a 4-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and thermometer, dissolve 44 g (1.1 mol) of sodium hydroxide in 1.1 L of water.

  • Addition of Phenylalanine: With stirring, add 165.2 g (1 mol) of L-phenylalanine at ambient temperature, followed by 750 mL of tert-butyl alcohol.

  • Addition of (Boc)₂O: To the clear, well-stirred solution, add 223 g (1 mol) of di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may appear. The temperature may rise to 30–35°C.

  • Reaction: Stir the reaction mixture overnight at room temperature. The pH of the solution should be between 7.5 and 8.5.

  • Workup - Extraction: Extract the reaction mixture twice with 250 mL of pentane. Then, extract the organic phase three times with 100 mL of saturated aqueous sodium bicarbonate solution.

  • Workup - Acidification: Combine the aqueous layers and acidify to pH 1–1.5 by carefully adding a solution of 224 g (1.65 mol) of potassium hydrogen sulfate in 1.5 L of water at 0–5°C. This will be accompanied by the evolution of carbon dioxide.

  • Workup - Product Extraction: Extract the resulting turbid mixture with four 400-mL portions of diethyl ether.

  • Drying and Concentration: Wash the combined organic layers twice with 200 mL of water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Remove the solvent under reduced pressure at a bath temperature not exceeding 30°C.

  • Crystallization: Treat the remaining yellowish oil with 150 mL of hexane and allow it to stand overnight. Add more hexane in portions with stirring to induce further crystallization. Collect the white crystalline solid by filtration, wash with hexane, and dry under reduced pressure.

Protocol 2: Synthesis using Triethylamine in Dioxane/Water

This protocol is adapted from Organic Syntheses.[4]

  • Reaction Setup: To a stirred mixture of 16.51 g (0.1 mol) of L-phenylalanine in 60 mL of water and 60 mL of peroxide-free dioxane, add 21 mL of triethylamine.

  • Addition of BOC Reagent: To the resulting solution, add 27.1 g (0.11 mol) of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON®).

  • Reaction: Stir for 3 hours, monitoring by TLC for the disappearance of L-phenylalanine.

  • Workup - Extraction: Dilute the solution with 150 mL of water. Extract the turbid solution with at least four 200-mL portions of diethyl ether to remove the by-product.

  • Workup - Acidification: Acidify the aqueous layer to pH 2.5 with cold 2.5 N hydrochloric acid, which will yield an oily layer.

  • Crystallization: Extract the oily layer with methylene (B1212753) chloride. Dry the combined organic extracts with anhydrous sodium sulfate. After filtration, evaporate the solvent under reduced pressure. Add hexane to the resulting thick oil to induce crystallization. Collect the white solid by filtration, wash with hexane, and dry under reduced pressure.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield in BOC-L-Phenylalanine Synthesis start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase reaction time - Check reagent quality/stoichiometry - Improve L-Phe solubility incomplete->troubleshoot_reaction check_workup Review Workup Procedure complete->check_workup troubleshoot_reaction->check_reaction loss_in_workup Significant Product Loss During Workup? check_workup->loss_in_workup optimize_workup Optimize Workup: - Control pH and temperature during acidification - Ensure efficient extraction - Minimize emulsion formation loss_in_workup->optimize_workup Yes check_purity Analyze Product Purity (e.g., NMR, LC-MS) loss_in_workup->check_purity No optimize_workup->check_workup side_reactions Significant Side Products Detected? check_purity->side_reactions optimize_conditions Optimize Reaction Conditions: - Adjust stoichiometry - Re-evaluate base/solvent choice side_reactions->optimize_conditions Yes success Yield Improved side_reactions->success No optimize_conditions->start

Caption: Troubleshooting workflow for low yield in BOC-L-phenylalanine synthesis.

Oily_Product_Troubleshooting Troubleshooting Oily Product Formation start Oily Product Obtained check_solvent Check for Residual Solvents (e.g., t-BuOH, Ethyl Acetate) start->check_solvent solvent_present Residual Solvents Detected? check_solvent->solvent_present remove_solvent Thoroughly Remove Solvents: - High vacuum drying - Co-evaporation with toluene solvent_present->remove_solvent Yes try_crystallization Attempt Crystallization solvent_present->try_crystallization No remove_solvent->try_crystallization crystallization_method Choose Crystallization Method try_crystallization->crystallization_method trituration Trituration with non-polar solvent (e.g., hexane) crystallization_method->trituration seed_crystal Seed Crystal Method crystallization_method->seed_crystal recrystallization Recrystallization from solvent mixture crystallization_method->recrystallization solid_product Solid Product Obtained trituration->solid_product oily_persists Product Remains Oily trituration->oily_persists Fails seed_crystal->solid_product seed_crystal->oily_persists Fails recrystallization->solid_product recrystallization->oily_persists Fails repurify Consider Purification by Column Chromatography oily_persists->repurify

Caption: Decision tree for troubleshooting an oily BOC-L-phenylalanine product.

References

Overcoming solubility issues with BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with BOC-L-phenylalanine-d8.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

This guide presents a systematic approach to addressing common solubility problems encountered during experimental work.

G cluster_0 Initial Observation cluster_1 Step 1: Solvent Selection cluster_2 Step 2: Dissolution Technique cluster_3 Step 3: Check for Impurities cluster_4 Resolution start This compound does not dissolve solvent_choice Is the solvent appropriate? (Refer to Solubility Table) start->solvent_choice wrong_solvent Select a recommended organic solvent (e.g., DMSO, DMF, DCM, Methanol). solvent_choice->wrong_solvent No technique Are you using mechanical assistance? solvent_choice->technique Yes success Compound Dissolved wrong_solvent->success assistance Apply sonication or vortexing. Gently warm the solution. technique->assistance No impurities Is the compound oily or difficult to handle? technique->impurities Yes assistance->success dcha_salt Consider converting to a dicyclohexylamine (B1670486) (DCHA) salt to facilitate purification and handling. impurities->dcha_salt Yes impurities->success No dcha_salt->success

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

Question: What should I do if my this compound is not dissolving in my chosen solvent?

Answer:

  • Verify Solvent Choice: BOC-L-phenylalanine, and by extension its deuterated form, is known to have poor solubility in aqueous solutions due to the hydrophobic nature of the BOC protecting group.[1] It is readily soluble in many common organic solvents. Please consult the solubility data table below to ensure you are using an appropriate solvent.

  • Employ Mechanical Assistance: For some solvents, particularly at higher concentrations, mechanical assistance may be necessary to facilitate dissolution. Techniques such as vortexing or sonication can help break up solid particles and increase the rate of dissolution.[2]

  • Gentle Heating: In some cases, gentle warming of the solvent can increase the solubility of the compound. However, be cautious with temperature-sensitive experiments and ensure the stability of this compound at elevated temperatures.

  • Check Compound Purity: If the compound appears as an oil or is difficult to handle, it may contain impurities that are affecting its solubility. In such cases, purification may be necessary. One common technique for purifying BOC-amino acids that are oily is to convert them into a dicyclohexylamine (DCHA) salt, which is often a crystalline solid that can be more easily purified by recrystallization.[3]

Solubility Data

The following table summarizes the known solubility of BOC-L-phenylalanine in various solvents. The solubility of this compound is expected to be very similar to its non-deuterated counterpart.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (376.92 mM)Ultrasonic assistance may be required. Hygroscopic DMSO can negatively impact solubility; use a fresh, unopened bottle.[2]
Methanol (MeOH)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
N-methyl-2-pyrrolidone (NMP)Soluble
WaterInsoluble
Petroleum EtherInsoluble

Experimental Protocols

Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific solvent.

G prep 1. Preparation - Add excess this compound to a known volume of solvent in a sealed vial. equil 2. Equilibration - Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil sep 3. Separation - Centrifuge or filter the solution to separate the undissolved solid. equil->sep quant 4. Quantification - Dilute an aliquot of the supernatant. - Analyze the concentration using a validated analytical method (e.g., HPLC-UV). sep->quant calc 5. Calculation - Calculate the solubility based on the concentration of the saturated solution. quant->calc

Caption: An experimental workflow for determining the solubility of this compound.

Materials:

  • This compound

  • Solvent of interest (e.g., Methanol, Dichloromethane)

  • Sealed glass vials

  • Orbital shaker or vortex mixer

  • Centrifuge or syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. An excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a vortex mixer in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to either:

      • Centrifuge the vial and draw the supernatant from the top.

      • Filter the solution using a syringe filter compatible with the solvent.

  • Quantification:

    • Accurately dilute the saturated solution with the solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method or another appropriate quantitative technique.

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

Frequently Asked Questions (FAQs)

Q1: Will the d8-isotope labeling significantly change the solubility of BOC-L-phenylalanine?

A1: The substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the physicochemical properties, including solubility. The underlying intermolecular forces that govern solubility are largely unaffected by this isotopic substitution. Therefore, the solubility data for BOC-L-phenylalanine can be used as a reliable guide for this compound.

Q2: My this compound appears as an oil instead of a white powder. How does this affect solubility?

A2: The appearance of this compound as an oil can indicate the presence of impurities or residual solvent from synthesis.[3] This can complicate handling and may affect solubility. If you encounter this issue, consider purification methods such as conversion to a dicyclohexylamine (DCHA) salt, which often results in a more stable and crystalline solid.[3]

Q3: Can I use water as a solvent for this compound?

A3: this compound is generally considered insoluble in water.[1] The non-polar tert-butoxycarbonyl (Boc) group makes the molecule hydrophobic. For aqueous-based experiments, it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then dilute the stock solution into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect the biological system under study.

Q4: I need to prepare a stock solution of this compound. What is the best solvent and what are the storage recommendations?

A4: For preparing a high-concentration stock solution, DMSO is a good choice, with a reported solubility of up to 100 mg/mL.[2] When preparing stock solutions, it is recommended to use freshly opened, anhydrous DMSO, as it is hygroscopic, and absorbed water can reduce the solubility of the compound.[2] For storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[2]

Q5: Are there any specific handling precautions for this compound?

A5: Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Support Center: NMR Spectra Interpretation of BOC-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of BOC-protected amino acids.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of BOC-protected amino acids.

Issue 1: The characteristic BOC-group singlet is absent or has a low integration value.

  • Possible Cause 1: Incomplete Protection Reaction. The most likely reason for a missing or weak BOC signal is that the protection of the amino group was unsuccessful or incomplete.

  • Troubleshooting Steps:

    • Re-examine Reaction Conditions: Verify the stoichiometry of reagents, reaction time, temperature, and pH. The reaction is typically conducted under aqueous or anhydrous conditions with a base and di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1]

    • Monitor Reaction Progress: Use a quick method like Thin-Layer Chromatography (TLC) to check for the presence of the starting amine.[2] The BOC-protected product is generally less polar than the starting amino acid.

    • NMR Analysis of Crude Product: Before purification, take a ¹H NMR of the crude reaction mixture. Compare the integration of the BOC signal (around 1.4-1.6 ppm) to a signal from the starting material to estimate the reaction conversion.[2]

Issue 2: Multiple peaks are observed in the region of the BOC-group signal (around 1.4 ppm).

  • Possible Cause 1: Presence of Rotamers. The amide bond formed between the BOC group and the nitrogen of the amino acid can exhibit restricted rotation, leading to the presence of different conformations (rotamers) that are distinct on the NMR timescale. This can result in two separate signals for the BOC group.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If the multiple peaks are due to rotamers, they will often broaden and coalesce into a single peak at higher temperatures as the rate of rotation increases.

    • Solvent Change: The equilibrium between rotamers can be influenced by the solvent. Acquiring a spectrum in a different deuterated solvent may change the ratio of the peaks or cause them to merge.

  • Possible Cause 2: Impurities. The additional peaks could be from impurities containing tert-butyl groups.

  • Troubleshooting Steps:

    • Identify Potential Impurities: A common impurity is tert-butanol, a byproduct of the BOC protection reaction, which shows a singlet around 1.28 ppm in CDCl₃.[2] Excess Boc₂O may also be present.

    • Purification: Purify the sample using an appropriate technique like column chromatography or recrystallization to remove impurities.

Issue 3: The NH proton signal is broad or not observed.

  • Possible Cause 1: Chemical Exchange. The amide proton (NH) can undergo chemical exchange with residual water or other labile protons in the solvent. This exchange process can broaden the signal, sometimes to the point where it disappears into the baseline.[2]

  • Troubleshooting Steps:

    • Use Dry Solvent: Ensure the deuterated solvent is anhydrous.

    • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube and re-acquire the spectrum. The NH proton will exchange with deuterium, causing the signal to disappear. This confirms the peak's identity as a labile proton.

    • Low-Temperature NMR: Lowering the temperature can slow down the exchange rate, resulting in a sharper NH signal.

Issue 4: Unexpected shifts in amino acid backbone protons.

  • Possible Cause 1: Effect of BOC Group. The introduction of the electron-withdrawing BOC group typically causes a downfield shift (deshielding) of the adjacent protons, such as the α-proton.[2]

  • Troubleshooting Steps:

    • Compare with Starting Material: If available, compare the spectrum of the BOC-protected amino acid with that of the unprotected starting material to observe the expected shifts.

    • Consult Literature: Refer to literature values for the specific BOC-protected amino acid to confirm the expected chemical shifts (see tables below).

  • Possible Cause 2: Solvent Effects. The chemical shifts of amino acid protons can be significantly influenced by the solvent due to changes in hydrogen bonding and local magnetic environment.[3]

  • Troubleshooting Steps:

    • Be Consistent with Solvent: When comparing spectra, ensure the same deuterated solvent is used.

    • Note Solvent-Dependent Shifts: Be aware that chemical shifts can vary between solvents like CDCl₃ and DMSO-d₆.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for a BOC-protected amino acid?

A1: The most characteristic signal in the ¹H NMR spectrum is a large singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum shows distinct signals for the quaternary and methyl carbons of the BOC group, as well as the carbamate (B1207046) carbonyl.

Q2: How can I confirm that the BOC protection was successful using NMR?

A2: The most definitive evidence is the appearance of a large singlet in the ¹H NMR spectrum around 1.4-1.6 ppm, which integrates to 9 protons.[2] Additionally, you should observe the disappearance or significant reduction of the starting amine's NH₂ signal and a downfield shift of the α-proton.[2] In the ¹³C NMR, the appearance of signals around 80 ppm (quaternary carbon), 28 ppm (methyl carbons), and 155 ppm (carbamate carbonyl) confirms the presence of the BOC group.

Q3: My sample is poorly soluble in CDCl₃. What other solvents can I use?

A3: For more polar BOC-protected amino acids, especially those with free carboxylic acids, DMSO-d₆ is a common alternative. Methanol-d₄ or acetone-d₆ can also be used. Be aware that chemical shifts will vary depending on the solvent.[3]

Q4: How can I quantify the percentage of BOC protection using NMR?

A4: You can determine the extent of the reaction by comparing the integration of the characteristic BOC singlet (9H) with a well-resolved signal from the starting amino acid. The ratio of these integrals will give you the molar ratio of the product to the starting material.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for BOC-Protected Amino Acids.

ProtonChemical Shift (ppm) in CDCl₃MultiplicityIntegrationNotes
tert-Butyl (t-Bu)1.4 - 1.6Singlet9HThe most characteristic signal.[2]
Amide (NH)5.0 - 5.5Broad Singlet/Doublet1HOften broad and may exchange with D₂O.[4]
α-Proton (α-CH)4.0 - 4.5Doublet/Multiplet1HShifted downfield compared to the unprotected amino acid.[4]
Side Chain ProtonsVariableVariableVariableDepends on the specific amino acid.

Note: Chemical shifts can vary depending on the specific amino acid, solvent, and concentration.

Table 2: Typical ¹³C NMR Chemical Shifts for the BOC Group.

CarbonChemical Shift (ppm)Notes
Carbamate Carbonyl (C=O)155 - 157
Quaternary Carbon (C(CH₃)₃)79 - 81
Methyl Carbons (C(CH₃)₃)~28.5

Note: These values are typical and can be influenced by the solvent and the structure of the amino acid.[5][6][7]

Experimental Protocols

Protocol: NMR Sample Preparation for a BOC-Protected Amino Acid

  • Weighing the Sample: Weigh approximately 5-10 mg of the purified BOC-protected amino acid directly into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[2]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If the sample does not dissolve completely, you may need to choose a different solvent or filter the solution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter which can degrade spectral quality, it is best practice to filter the solution through a small plug of glass wool packed into the pipette during the transfer.[8]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Acquisition: Insert the sample into the NMR spectrometer and acquire the spectrum according to standard instrument procedures. For a typical ¹H spectrum, 16-64 scans are usually sufficient.[2]

Mandatory Visualization

boc_structure cluster_boc BOC Group cluster_methyls cluster_aa Amino Acid Backbone C_quat C CH3_1 CH₃ C_quat->CH3_1 CH3_2 CH₃ C_quat->CH3_2 CH3_3 CH₃ C_quat->CH3_3 O_carbamate O O_carbamate->C_quat O_ester O N N O_ester->N C_carbonyl C C_carbonyl->O_carbamate C_carbonyl->O_ester H_amide H N->H_amide C_alpha N->C_alpha H_alpha C_alpha->H_alpha R R C_alpha->R C_acid C' C_alpha->C_acid O_acid1 O C_acid->O_acid1 O_acid2 O C_acid->O_acid2 H_acid H O_acid2->H_acid annot_boc_protons Singlet, 9H ~1.4-1.6 ppm annot_nh_proton Broad, 1H ~5.0-5.5 ppm annot_alpha_proton Multiplet, 1H ~4.0-4.5 ppm

Caption: Structure of a BOC-protected amino acid with typical ¹H NMR signals.

troubleshooting_workflow start Start: Unexpected NMR Spectrum q_boc_signal Is the BOC singlet (~1.4 ppm, 9H) present and correct? start->q_boc_signal incomplete_reaction Incomplete Protection: - Re-check reaction conditions - Analyze crude mixture - Purify sample q_boc_signal->incomplete_reaction No q_multiple_boc Are there multiple BOC signals? q_boc_signal->q_multiple_boc Yes incomplete_reaction->start Re-run rotamers Possible Rotamers: - Run VT-NMR - Change solvent q_multiple_boc->rotamers Yes q_nh_peak Is the NH peak broad or absent? q_multiple_boc->q_nh_peak No impurity Possible Impurity: - Check for t-BuOH (~1.28 ppm) - Purify sample rotamers->impurity rotamers->q_nh_peak impurity->q_nh_peak exchange Chemical Exchange: - Use dry solvent - Perform D₂O exchange - Run low-temp NMR q_nh_peak->exchange Yes end Spectrum Interpreted q_nh_peak->end No exchange->end

Caption: Troubleshooting workflow for common NMR spectra issues.

References

Managing Kinetic Isotope Effects in Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with kinetic isotope effects (KIEs).

Troubleshooting Guides

Issue: Observed Kinetic Isotope Effect (KIE) is Smaller Than Expected

Possible Cause 1: The C-H bond cleavage is not the rate-determining step (RDS). A primary KIE is most significant when the breaking of the bond to the isotope is in the slowest step of the reaction.[1][2][3][4] If another step, such as a binding event or a conformational change, is rate-limiting, the observed KIE will be diminished or absent.

Troubleshooting Steps:

  • Re-evaluate the Reaction Mechanism: Consider the possibility of other slow steps in your reaction pathway.

  • Conduct Competition Experiments: Compare intermolecular and intramolecular KIEs.[5][6][7] A significant intramolecular KIE but a small intermolecular KIE can suggest that a step after initial binding but before C-H bond cleavage is rate-determining.

  • Vary Experimental Conditions: Changes in temperature, solvent, or concentration may alter the rate-determining step.

Possible Cause 2: The reaction proceeds through a multi-step mechanism where the commitment to catalysis is high. In enzymatic reactions, if the substrate is tightly bound and proceeds to product formation much more readily than it dissociates, the observed KIE on V/K may be suppressed.

Troubleshooting Steps:

  • Measure KIE on Vmax: If technically feasible, determining the KIE on Vmax can provide insight into the catalytic step itself.

  • Use Northrop's Method: This method can be used to calculate the intrinsic KIE from the observed KIEs on V/K for different isotopes (e.g., deuterium (B1214612) and tritium).

Issue: Observed KIE is Larger Than the Classical Maximum (kH/kD ≈ 7-8 at room temperature)

Possible Cause: Quantum Tunneling. Hydrogen tunneling is a quantum mechanical phenomenon where a proton or hydrogen atom can pass through an activation barrier rather than going over it.[8] This is more likely for lighter isotopes and can lead to unusually large KIEs.

Troubleshooting Steps:

  • Temperature Dependence Studies: A key indicator of tunneling is a weak temperature dependence of the KIE.[9][10] In classical systems, the KIE decreases with increasing temperature. If the KIE remains high across a range of temperatures, tunneling is likely a contributing factor.

  • Swain-Schaad Relationship: Examine the relationship between the deuterium and tritium (B154650) KIEs. Deviations from the expected relationship (kH/kT = (kH/kD)^1.442) can be indicative of tunneling.

Issue: Inverse KIE is Observed (kH/kD < 1)

Possible Cause 1: A secondary kinetic isotope effect. Secondary KIEs arise from isotopic substitution at a position not directly involved in bond breaking.[4] For example, a change in hybridization from sp2 to sp3 at the isotopic center in the transition state can lead to an inverse KIE.

Troubleshooting Steps:

  • Analyze the Reaction Mechanism: Determine if there are changes in bonding or hybridization at the isotopically labeled position in the transition state.

  • Computational Modeling: Theoretical calculations can help to predict the expected secondary KIE for a proposed mechanism.

Possible Cause 2: An equilibrium isotope effect. An inverse equilibrium isotope effect on a step preceding the rate-determining step can result in an observed inverse kinetic isotope effect.[11]

Troubleshooting Steps:

  • Investigate Pre-equilibria: Determine if there are any rapid equilibrium steps before the rate-limiting step.

  • Solvent Isotope Effects: In some cases, inverse solvent KIEs can be observed and provide mechanistic insight.[11]

Frequently Asked Questions (FAQs)

Q1: What is a primary kinetic isotope effect?

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[4][8][12]

Q2: How does a deuterium KIE work in drug development?

Replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of drug metabolism.[13][14][15][16][17] This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond, thus requiring more energy to break.[4][12][13] This can lead to a longer drug half-life, reduced toxic metabolites, and potentially a better safety profile.[16][17]

Q3: What are the typical magnitudes of KIEs?

The magnitude of the KIE depends on the type of isotope and the nature of the reaction.

Isotope SubstitutionTypical KIE Range (k_light / k_heavy)Notes
Primary H/D2 - 8Can be larger in cases of quantum tunneling.[4][18]
Secondary H/D0.7 - 1.5Inverse effects (<1) are common.[4]
Primary 12C/13C1.02 - 1.08Smaller due to the smaller relative mass difference.[4][18]
Primary 14N/15N1.02 - 1.04
Primary 16O/18O1.02 - 1.06

Q4: How do I choose between an intermolecular and an intramolecular KIE experiment?

The choice of experiment depends on the information you are seeking.

Experiment TypeDescriptionAdvantagesDisadvantages
Intermolecular Two separate, isotopically labeled substrates are competed against each other in the same reaction vessel.[5][19]Simpler substrate synthesis.Can be less precise due to the need to accurately measure small changes in the ratio of two different compounds.
Intramolecular A single substrate contains both isotopes, and the reaction can proceed by cleaving either the C-H or C-D bond.[5][6][7]More precise as it measures the ratio of products from a single starting material.Substrate synthesis can be more complex.

Comparisons between inter- and intramolecular KIEs can provide valuable mechanistic insights, particularly regarding reversible intermediate formation.[5][6][7]

Experimental Protocols

Protocol 1: Determination of an Intermolecular KIE
  • Substrate Preparation: Synthesize both the unlabeled (light) and isotopically labeled (heavy) substrates.

  • Reaction Setup: Prepare a reaction mixture containing a known ratio (often 1:1) of the light and heavy substrates.

  • Reaction Initiation: Initiate the reaction and monitor its progress.

  • Quenching: Stop the reaction at a low conversion (typically <15%) to ensure that the relative concentrations of the starting materials have not significantly changed.

  • Analysis: Analyze the ratio of the unreacted starting materials and/or the products using a suitable technique such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[12][20]

  • Calculation: The KIE is calculated from the change in the isotopic ratio of the starting materials or the ratio of the products.

Protocol 2: Determination of an Intramolecular KIE
  • Substrate Preparation: Synthesize a substrate that contains both the light and heavy isotopes at the position of interest.

  • Reaction Setup: Prepare the reaction mixture with the synthesized substrate.

  • Reaction Initiation and Progression: Initiate the reaction and allow it to proceed to a desired conversion.

  • Product Isolation: Isolate the product(s) of the reaction.

  • Analysis: Determine the ratio of the products formed from the cleavage of the C-H bond versus the C-D bond using techniques like NMR or MS.[12][20]

  • Calculation: The intramolecular KIE is the ratio of the rate constants for the two competing pathways, which is directly reflected in the product ratio.

Visualizations

experimental_workflow cluster_inter Intermolecular KIE cluster_intra Intramolecular KIE start_inter Mix Light (Substrate-H) & Heavy (Substrate-D) Substrates react_inter Initiate Reaction start_inter->react_inter quench_inter Quench at Low Conversion react_inter->quench_inter analyze_inter Analyze Substrate/Product Isotopic Ratios (MS, NMR) quench_inter->analyze_inter calc_inter Calculate KIE analyze_inter->calc_inter start_intra Synthesize Substrate-H/D react_intra Initiate Reaction start_intra->react_intra isolate_intra Isolate Product(s) react_intra->isolate_intra analyze_intra Analyze Product Isotopic Distribution (NMR, MS) isolate_intra->analyze_intra calc_intra Calculate KIE analyze_intra->calc_intra

Caption: Workflow for Intermolecular and Intramolecular KIE Experiments.

troubleshooting_flowchart start Observe Unexpected KIE q1 Is KIE < 1? start->q1 q2 Is KIE > 8? q1->q2 No ans1_yes Consider Secondary KIE or Equilibrium Isotope Effect q1->ans1_yes Yes q3 Is KIE < Expected? q2->q3 No ans2_yes Suspect Quantum Tunneling (Check Temperature Dependence) q2->ans2_yes Yes ans3_yes C-H Cleavage May Not Be Rate-Determining Step q3->ans3_yes Yes end Re-evaluate Mechanism q3->end No ans1_yes->end ans2_yes->end ans3_yes->end

Caption: Troubleshooting Flowchart for Unexpected KIE Values.

drug_metabolism_pathway cluster_drug Drug Metabolism drug_h Drug with C-H bond enzyme Metabolizing Enzyme (e.g., CYP450) drug_h->enzyme k_H (fast) drug_d Deuterated Drug with C-D bond drug_d->enzyme k_D (slow) metabolite_h Metabolite (Fast) enzyme->metabolite_h metabolite_d Metabolite (Slow) enzyme->metabolite_d

Caption: Deuterium KIE in Drug Metabolism.

References

Technical Support Center: Best Practices for Handling Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of deuterated compounds. Adherence to these best practices is crucial for maintaining compound integrity, ensuring experimental accuracy, and obtaining reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using deuterated compounds in research and drug development?

A1: Deuterated compounds are primarily utilized to enhance the metabolic stability of a drug. By strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic activity, the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond, can decelerate the rate of metabolic breakdown.[1][2] This phenomenon, known as the kinetic isotope effect (KIE), can lead to an improved pharmacokinetic profile, including a longer drug half-life, reduced dosing frequency, and potentially lower toxicity by minimizing the formation of harmful metabolites.[1][2]

Q2: How do deuterated internal standards improve accuracy in LC-MS analysis?

A2: Deuterated internal standards are invaluable in liquid chromatography-mass spectrometry (LC-MS) for accurate quantification.[3] Since they are chemically almost identical to the analyte of interest, they co-elute and experience similar ionization effects and potential matrix effects.[3][4] By adding a known amount of the deuterated standard to samples, it serves as an internal reference to correct for variations during sample preparation, extraction, and instrument analysis, leading to more precise and accurate results.[4]

Q3: What are the ideal storage conditions for deuterated compounds?

A3: Proper storage is critical to maintain the chemical and isotopic purity of deuterated compounds.[1][5] General recommendations include:

  • Temperature: Many deuterated compounds, particularly in solution, should be stored at low temperatures, such as refrigeration at 4°C or frozen at -20°C, to minimize degradation.[1][5] Always consult the manufacturer's certificate of analysis for specific recommendations.[5]

  • Protection from Light: To prevent photodegradation, store light-sensitive compounds in amber vials or in the dark.[1][5]

  • Protection from Moisture: Deuterated compounds can be hygroscopic. Store them in tightly sealed containers in a desiccator or under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent isotopic exchange with atmospheric moisture.[1][6]

Q4: What is deuterium-hydrogen (H/D) exchange and how can it be prevented?

A4: Deuterium-hydrogen (H/D) exchange is a process where deuterium atoms on a compound are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents or moisture.[1][5] This can compromise the isotopic purity of the compound. Prevention strategies include:

  • Using aprotic and anhydrous solvents whenever possible.[1]

  • Controlling the pH of aqueous solutions to near neutral, as acidic or basic conditions can catalyze the exchange.[1][5]

  • Storing compounds at low temperatures and under a dry, inert atmosphere.[1][5]

  • Choosing compounds where deuterium labels are on stable, non-exchangeable positions (e.g., on carbon atoms not adjacent to heteroatoms).[5]

Q5: What are the recommended purity levels for deuterated compounds?

A5: For most applications, especially for use as internal standards in quantitative analysis, high chemical and isotopic purity are essential. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.[4]

Purity Recommendations for Deuterated Internal Standards

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%Ensures that other compounds do not interfere with the analysis.[4]
Isotopic Purity ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution.[3][4]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification in LC-MS/MS

Symptoms:

  • High variability in replicate measurements.

  • Inaccurate quantification of the analyte.

Possible Causes and Solutions:

  • Differential Matrix Effects: Even with a deuterated internal standard, slight differences in retention time can expose the analyte and standard to different co-eluting matrix components, leading to varied ion suppression or enhancement.[7]

    • Solution: Optimize chromatographic conditions to ensure perfect co-elution of the analyte and the internal standard.[7] A post-column infusion experiment can help identify regions of ion suppression.[7]

  • Isotopic Contribution from Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte, which can artificially inflate the analyte's signal.[4]

    • Solution: Determine the isotopic purity of the internal standard and correct the quantitative data accordingly, especially at the lower limit of quantification.[4]

  • In-source Fragmentation: The deuterated standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[4]

    • Solution: Optimize MS source conditions (e.g., cone voltage) to minimize fragmentation.

cluster_troubleshooting Troubleshooting Workflow: Poor LC-MS/MS Quantification start Poor Precision or Inaccurate Quantification check_coelution Verify Analyte and IS Co-elution start->check_coelution coelution_ok Co-elution Perfect? check_coelution->coelution_ok optimize_chrom Optimize Chromatography (e.g., gradient, column) coelution_ok->optimize_chrom No check_isotopic_purity Assess Isotopic Purity of Internal Standard coelution_ok->check_isotopic_purity Yes optimize_chrom->check_coelution purity_ok Purity ≥98%? check_isotopic_purity->purity_ok correct_for_impurity Correct Data for Isotopic Impurity purity_ok->correct_for_impurity No check_fragmentation Investigate In-Source Fragmentation purity_ok->check_fragmentation Yes correct_for_impurity->check_fragmentation fragmentation_present Fragmentation Observed? check_fragmentation->fragmentation_present optimize_ms Optimize MS Source Conditions fragmentation_present->optimize_ms Yes solution Accurate Quantification Achieved fragmentation_present->solution No optimize_ms->solution

Caption: Troubleshooting workflow for poor LC-MS/MS quantification.

Issue 2: Unexpected Peaks or Loss of Isotopic Purity in NMR

Symptoms:

  • Appearance of unexpected proton signals in ¹H-NMR.

  • Decrease in the deuterium signal in ²H-NMR.

  • Water peak interference.

Possible Causes and Solutions:

  • H/D Exchange: Deuterium atoms are exchanging with protons from residual water or protic solvents.[1]

    • Solution: Use high-purity deuterated solvents with low water content.[8][9] Dry NMR tubes and other glassware thoroughly before use.[8][9][10] Handle samples under a dry, inert atmosphere.[8][9]

  • Solvent Impurities: The deuterated solvent itself may contain residual protonated solvent or other impurities.

    • Solution: Use high-quality NMR solvents and check the manufacturer's specifications. Consider using single-use ampoules to prevent contamination.[8][9]

  • Contamination from Sample Handling: Contamination can be introduced from pipettes, vials, or the atmosphere.[10]

    • Solution: Maintain a clean work area. Rinse glassware with the deuterated solvent before preparing the sample.[10]

cluster_nmr NMR Sample Preparation Best Practices start Start Sample Preparation dry_glassware Dry NMR Tube and Glassware (e.g., 150°C) start->dry_glassware cool_inert Cool Under Inert Atmosphere dry_glassware->cool_inert handle_inert Handle Solvent and Sample in Dry Atmosphere cool_inert->handle_inert use_high_purity Use High-Purity Deuterated Solvent handle_inert->use_high_purity rinse_tube Rinse NMR Tube with Deuterated Solvent use_high_purity->rinse_tube prepare_sample Prepare Sample rinse_tube->prepare_sample end Acquire NMR Spectrum prepare_sample->end

Caption: Best practices for preparing NMR samples with deuterated solvents.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions of Deuterated Standards

Objective: To accurately prepare stock and working solutions of a deuterated internal standard for quantitative analysis.

Methodology:

  • Equilibration: Allow the lyophilized or neat deuterated standard to equilibrate to room temperature before opening to prevent condensation.[5]

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.[5]

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the appropriate solvent (e.g., methanol) to dissolve the standard completely.[5]

  • Dilution (Stock Solution): Once dissolved, dilute the solution to the mark with the solvent. Stopper the flask and mix thoroughly by inverting it multiple times.[5]

  • Storage (Stock Solution): Transfer the stock solution to a labeled, airtight container and store under the recommended conditions (e.g., refrigerated at 4°C).[5]

  • Dilution (Working Solution): To prepare a working solution, allow the stock solution to equilibrate to room temperature. Use a calibrated pipette to transfer the required volume of the stock solution into a new volumetric flask and dilute to the mark with the appropriate solvent or matrix. Prepare working solutions fresh, especially at low concentrations.[5]

Protocol 2: Assessment of H/D Exchange Stability

Objective: To evaluate the stability of the deuterium label on a compound under specific experimental conditions.

Methodology:

  • Sample Preparation: Prepare two solutions:

    • Solution A: The deuterated compound in the experimental matrix (e.g., buffer, plasma).

    • Solution B: The deuterated compound in a clean, aprotic solvent (as a control).

  • Initial Analysis (t=0): Immediately after preparation, analyze both solutions by LC-MS to determine the initial peak areas and isotopic distribution.[4]

  • Incubation: Store aliquots of both solutions under the same conditions as the intended experiment (e.g., autosampler temperature and duration).

  • Time-Point Analysis: Re-analyze the solutions at various time points (e.g., 4, 8, 12, 24 hours).[4]

  • Data Analysis:

    • In Solution A, monitor the ratio of the deuterated compound to any newly formed unlabeled compound. A significant change in this ratio over time indicates H/D exchange.[4]

    • Compare the results from Solution A to Solution B to determine if the matrix is contributing to the exchange.

cluster_stability H/D Exchange Stability Assessment Workflow prep_solutions Prepare Deuterated Compound in: 1. Experimental Matrix 2. Aprotic Solvent (Control) initial_analysis Analyze at t=0 via LC-MS prep_solutions->initial_analysis incubate Incubate Under Experimental Conditions initial_analysis->incubate timepoint_analysis Analyze at Multiple Time Points incubate->timepoint_analysis analyze_data Analyze Data: - Monitor Isotopic Distribution - Compare Matrix vs. Control timepoint_analysis->analyze_data determine_stability Determine Rate of H/D Exchange analyze_data->determine_stability

References

Technical Support Center: Stable Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stable isotope labeling experiments. Our goal is to help you identify and mitigate common sources of contamination to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in stable isotope labeling experiments?

A1: Contamination in stable isotope labeling experiments, particularly those involving mass spectrometry, can arise from various sources. The most prevalent contaminants include:

  • Keratins: These proteins are abundant in human skin, hair, and nails and are a major source of contamination in proteomics experiments. Dust and clothing fibers can also introduce keratins into your samples.

  • Polymers: Polyethylene glycol (PEG) and polysiloxanes are common contaminants originating from lab consumables such as detergents, plasticware (e.g., microcentrifuge tubes), and even some laboratory wipes.[1][2][3] These can suppress the signal of interest in mass spectrometry.

  • Chemicals: Reagents and solvents can introduce a variety of contaminants. For instance, detergents like Triton X-100 and Tween, often used in cell lysis buffers, can interfere with mass spectrometry analysis.[1][2] High salt concentrations can also suppress ionization.[1][2]

  • Cross-contamination: Carryover from previous samples or improper handling of pipette tips and other lab equipment can lead to cross-contamination between samples.

Q2: How can I minimize keratin (B1170402) contamination in my experiments?

A2: Minimizing keratin contamination requires a meticulous approach to laboratory practice. Key strategies include:

  • Dedicated Workspace: Whenever possible, perform sample preparation in a laminar flow hood to minimize exposure to airborne dust and particles.[2][4][5][6]

  • Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet. Avoid touching your face, hair, or clothing during sample preparation.

  • Clean Labware: Thoroughly clean all glassware with high-purity solvents and avoid using detergents.[1][2] Use fresh, high-quality plasticware that is certified for mass spectrometry applications.

  • Reagent Purity: Use high-purity, mass spectrometry-grade reagents and solvents. Prepare fresh solutions and avoid using communal stocks.[4]

Q3: What is arginine-to-proline conversion in SILAC, and how can I prevent it?

A3: In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, some cell lines can metabolically convert the labeled "heavy" arginine to "heavy" proline.[7][8][9][10] This is problematic because it leads to the incorporation of the heavy isotope into proline-containing peptides, which complicates data analysis and can lead to inaccurate protein quantification. The extent of this conversion can be significant, affecting a large portion of the proteome.[7][9]

To prevent this, you can supplement the SILAC growth medium with unlabeled L-proline. The addition of proline to the media has been shown to effectively suppress the arginine-to-proline conversion pathway, making the conversion undetectable in some cases.[7][11]

Q4: How do I check the incorporation efficiency of the stable isotope-labeled amino acids in my SILAC experiment?

A4: Ensuring complete incorporation of the heavy amino acids is crucial for accurate quantification in SILAC. Incomplete labeling can lead to an underestimation of protein abundance changes. Generally, a labeling efficiency of over 97% is recommended.

To check the incorporation efficiency, you can perform a small pilot experiment:

  • Culture a small population of your cells in the "heavy" SILAC medium for at least five to six cell doublings.

  • Harvest the cells and lyse them.

  • Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

  • Analyze the peptide mixture using LC-MS/MS.

  • Search the data to determine the percentage of peptides that have incorporated the heavy amino acid.

Troubleshooting Guides

Issue 1: High Levels of Keratin Contamination Detected in Mass Spectrometry Data

Symptoms:

  • Numerous keratin peptides identified in your MS/MS data.

  • Suppressed signals for your proteins of interest.

  • Difficulty in identifying low-abundance proteins.

Possible Causes and Solutions:

CauseSolution
Environmental Exposure Perform all sample preparation steps in a laminar flow hood. Regularly clean the workspace with ethanol (B145695) and water. Keep all reagents and consumables covered when not in use.[2][4][5][6]
Improper Handling Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet. Change gloves frequently, especially after touching surfaces outside the clean workspace. Avoid touching your face, hair, or clothing.
Contaminated Reagents/Labware Use high-purity, proteomics-grade reagents. Prepare fresh buffers and solutions. Use new, sterile plasticware or thoroughly cleaned glassware. Avoid using detergents to wash glassware intended for mass spectrometry experiments.[1][2]
Issue 2: Incomplete Labeling in SILAC Experiments

Symptoms:

  • Low heavy-to-light ratios for proteins that are not expected to change in abundance.

  • High variability in protein ratios between replicate experiments.

Possible Causes and Solutions:

CauseSolution
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the SILAC medium to allow for complete incorporation of the heavy amino acids.
Presence of Unlabeled Amino Acids in Serum Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in the culture medium.
Incorrect Amino Acid Concentration Use the recommended concentration of heavy amino acids for your specific cell line and media.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to common issues in stable isotope labeling experiments.

Table 1: Impact of Proline Supplementation on Arginine-to-Proline Conversion in HeLa Cells

L-Proline Concentration in SILAC MediaArginine-to-Proline Conversion
0 mg/LDetected
200 mg/LUndetectable[7][11]

Table 2: Typical SILAC Labeling Efficiency

Number of Cell PassagesLabeling Efficiency
2~90%[12]
491%[12]
5-6>99%[13]

Experimental Protocols

Protocol 1: Keratin-Free Sample Preparation
  • Work Area Preparation: Thoroughly clean a laminar flow hood with 70% ethanol, followed by ultrapure water. Wipe down all equipment (pipettes, racks, etc.) with ethanol before placing them in the hood.

  • Personal Protective Equipment: Wear a clean lab coat, powder-free nitrile gloves, and a hairnet.

  • Reagent and Labware Preparation: Use fresh, high-purity reagents. Aliquot reagents to avoid contaminating stock solutions. Use new, sterile microcentrifuge tubes and pipette tips.

  • Sample Handling: Handle samples carefully within the laminar flow hood. Keep tubes and reagent containers covered as much as possible. Change gloves if you touch any surface outside of the hood.

  • Gel Electrophoresis (if applicable): Clean gel casting plates thoroughly with ethanol. Use dedicated, clean containers for staining and destaining. When excising gel bands, use a new, clean scalpel for each band.[4]

Protocol 2: Checking SILAC Incorporation Efficiency
  • Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for a minimum of five cell doublings to ensure near-complete incorporation of the labeled amino acids.

  • Cell Lysis: Harvest the "heavy" labeled cells and lyse them using a lysis buffer compatible with mass spectrometry (i.e., free of detergents like Triton X-100).

  • Protein Digestion: Perform an in-solution or in-gel digestion of the proteins using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a relevant protein database. Determine the percentage of identified peptides that contain the heavy isotope label. The goal is to achieve an incorporation rate of >97%.

Visualizations

Contamination_Prevention_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_workspace Prepare Clean Workspace (Laminar Flow Hood) prep_ppe Don Proper PPE (Gloves, Lab Coat, Hairnet) prep_workspace->prep_ppe prep_reagents Use High-Purity Reagents & Clean Labware prep_ppe->prep_reagents sample_handling Handle Samples Aseptically prep_reagents->sample_handling silac_culture SILAC Cell Culture (Dialyzed Serum, Proline Supplement) sample_handling->silac_culture lysis Cell Lysis (MS-compatible buffer) silac_culture->lysis digestion Protein Digestion lysis->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis & QC ms_analysis->data_analysis

Contamination Prevention Workflow

Troubleshooting_Contamination action action start Contamination Suspected keratin Keratin Peptides Present? start->keratin polymer Polymer Signals (e.g., PEG)? keratin->polymer No action_keratin Review sample handling and lab cleanliness protocols. keratin->action_keratin Yes cross_contam Unexpected Peptides? polymer->cross_contam No action_polymer Check for contaminated plastics and detergents. polymer->action_polymer Yes end Review Data cross_contam->end No action_cross_contam Verify sample tracking and pipetting techniques. cross_contam->action_cross_contam Yes action_keratin->end action_polymer->end action_cross_contam->end

Troubleshooting Contamination Sources

Arginine_Conversion cluster_problem The Problem cluster_solution The Solution heavy_arg Heavy Arginine (Arg) conversion Metabolic Conversion heavy_arg->conversion heavy_pro Heavy Proline (Pro) conversion->heavy_pro accurate_quant Accurate Quantification heavy_pro->accurate_quant Leads to Inaccurate Quantification add_proline Supplement Media with Unlabeled Proline inhibition Inhibition of Conversion Pathway add_proline->inhibition inhibition->heavy_arg

Arginine-to-Proline Conversion

References

Technical Support Center: Optimizing Reaction Times for BOC Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize tert-butoxycarbonyl (BOC) protection reactions.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for BOC protection?

A1: The BOC protection is a versatile reaction that can be performed under various conditions.[1] Typically, an amine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent.[2][3] Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, methanol (B129727), and water.[1][2] The reaction is often conducted at room temperature or with moderate heating (around 40-55°C) and frequently in the presence of a base such as triethylamine (B128534) (TEA), sodium hydroxide (B78521), or sodium bicarbonate to achieve high yields and fast conversions.[1][3][4]

Q2: How does the type of amine affect the reaction time?

A2: The nucleophilicity of the amine is a critical factor.[5] Aliphatic amines are generally more nucleophilic and react quite rapidly with Boc₂O.[6] In contrast, weakly nucleophilic amines, such as aromatic amines (anilines), react much more slowly and may require heating, a catalyst, or the addition of a strong base to achieve a reasonable reaction rate.[5][6]

Q3: What is the role of a base in BOC protection, and is it always necessary?

A3: A base is commonly used to deprotonate the amine, which increases its nucleophilicity, and to neutralize acidic byproducts formed during the reaction.[7] While the reaction can proceed without a base, its addition typically accelerates the process.[7][8] Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and sodium bicarbonate (NaHCO₃).[1]

Q4: Can a catalyst be used to speed up the reaction?

A4: Yes, 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective nucleophilic catalyst for BOC protection.[9] It reacts with Boc₂O to form a more reactive intermediate, which significantly accelerates the rate of reaction with the amine.[10][11] However, it's important to note that using DMAP may also increase the likelihood of side reactions.[10]

Q5: How does solvent choice impact the reaction speed?

A5: The solvent can have a dramatic effect on reaction time. Alcoholic solvents, such as methanol, have been shown to greatly enhance the rate of BOC protection for aromatic amines, even in the absence of a base.[6] For example, the reaction of p-toluidine (B81030) with Boc anhydride (B1165640) was found to be 70 times faster in deuterated methanol (CD₃OD) than in deuterated chloroform (B151607) (CDCl₃).[6] For some substrates, using water as a solvent can also lead to excellent yields and short reaction times under catalyst-free conditions.[12]

Q6: What happens if the reaction is heated too aggressively?

A6: While moderate heating (40-55°C) can be beneficial for less reactive amines, excessive heat can cause the di-tert-butyl dicarbonate (Boc₂O) reagent to decompose.[4][5] This decomposition produces isobutene, tert-butanol, and carbon dioxide, which reduces the amount of available reagent and can complicate purification.[5]

Troubleshooting Guide

This guide addresses common problems encountered during BOC protection reactions.

Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Low Nucleophilicity of Amine: Electron-poor aromatic or sterically hindered amines react slowly.[6][13] 2. Poor Solubility: The starting amine, particularly zwitterionic compounds like amino acids, may not be fully dissolved in the solvent.[13][14] 3. Insufficient Temperature: The reaction may be too cold, especially for less reactive substrates.[5]1. For aromatic amines, switch the solvent to methanol to accelerate the reaction.[6] Alternatively, add a catalytic amount of DMAP.[15] 2. For zwitterionic substrates, use an aqueous basic solution (e.g., NaOH or NaHCO₃ in water/THF) to improve solubility.[14] 3. Increase the temperature moderately to 40-55°C.[4]
Low Product Yield 1. Incomplete Reaction: The reaction was stopped prematurely.[5] 2. Reagent Decomposition: Boc₂O may have decomposed due to excessive heat or prolonged storage.[5] 3. Product Loss During Workup: The protected amine may be partially soluble in the aqueous phase, or lost during chromatography.[5] 4. Side Reactions: Formation of undesired byproducts, such as double-BOC protected amines or urea (B33335) derivatives.[13][16]1. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[17] 2. Use fresh Boc₂O and avoid temperatures above 60°C. 3. Optimize the workup procedure. For water-soluble products, saturate the aqueous layer with NaCl before extraction or consider alternative purification methods.[5] 4. Use a slight excess (1.0 to 1.2 equivalents) of Boc₂O.[2] If using DMAP, ensure it is added slowly.[10]
Formation of Side Products 1. Di-Boc Protection: Molecules with multiple amine groups may react more than once.[13] 2. Mixed Anhydride Formation: With amino acids, the carboxylic acid can react with Boc₂O, leading to dimerization.[14] 3. Catalyst-Induced Reactions: DMAP can sometimes promote unwanted side reactions.[10][16]1. Carefully control the stoichiometry of Boc₂O. Achieving mono-protection on polyamines can be challenging and may require specific conditions.[13] 2. For amino acids, perform the reaction in an aqueous basic medium. This helps to hydrolyze the unstable mixed anhydride intermediate.[14] 3. Reduce the amount of DMAP or consider a catalyst-free method if side reactions persist.

Data Summary: Reaction Conditions and Times

The following table summarizes typical reaction times for the BOC protection of various amine substrates under different conditions.

Amine TypeReagent/SolventBase/CatalystTemperatureTypical Reaction Time
Primary Aliphatic Boc₂O / THFNaHCO₃Room Temp1-4 hours[5]
Primary Aliphatic Boc₂O / Water-MethanolTriethylamine55°C~16 hours (overnight)[4]
Primary Aromatic (Aniline) Boc₂O / MethanolNoneRoom Temp2-24 hours[5][6]
Primary Aromatic (Aniline) Boc₂O / DichloromethaneTriethylamine, DMAPRoom Temp~1 hour[15]
General Amines Boc₂O / Water-AcetoneNoneRoom Temp8-12 minutes[12]

Experimental Protocols

Protocol 1: General Protection of a Primary Aliphatic Amine
  • Preparation: Dissolve the aliphatic amine (1.0 mmol) in a suitable solvent such as THF or a 1:1 mixture of THF and water (10 mL).[1][2]

  • Base Addition: Add a base, such as sodium bicarbonate (1.5 mmol) or triethylamine (1.2 mmol), to the solution.[5][17]

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) portion-wise.[2]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine spot has completely disappeared (typically 1-4 hours).[5]

  • Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[17]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.[2] Purify further by column chromatography if necessary.[17]

Protocol 2: Accelerated Protection of a Primary Aromatic Amine (Aniline)
  • Preparation: Dissolve the aromatic amine (1.0 mmol) in methanol (10 mL).[6]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) to the solution in one portion.[6] No base is typically required.

  • Reaction: Stir the mixture at room temperature. The use of methanol as a solvent significantly accelerates the reaction compared to less polar solvents.[6]

  • Monitoring: Monitor the reaction by TLC. Depending on the substituents on the aromatic ring, the reaction may be complete within 2 to 24 hours.[5]

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography to obtain the pure product.[5]

Visualizations

BOC_Protection_Workflow General Workflow for BOC Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Solvent add_base Add Base/Catalyst (Optional) start->add_base add_boc Add Boc₂O add_base->add_boc react Stir at RT or Heat Moderately add_boc->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction (e.g., add water) monitor->quench Complete extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate extract->purify chrom Purify (e.g., Chromatography) purify->chrom end N-BOC Protected Amine chrom->end

Caption: General experimental workflow for BOC protection of amines.

DMAP_Catalysis_Mechanism Catalytic Role of DMAP in BOC Protection Boc2O Boc₂O Intermediate Reactive N-Boc-DMAP⁺ Intermediate Boc2O->Intermediate Fast DMAP DMAP DMAP->Intermediate Product BOC-Protected Amine Intermediate->Product Nucleophilic Attack Amine Amine (R-NH₂) Amine->Product Product->DMAP DMAP Regenerated Byproducts tBuOH + CO₂ Product->Byproducts Formation of Byproducts

Caption: DMAP catalyzes BOC protection by forming a highly reactive intermediate.

Troubleshooting_Logic Troubleshooting Decision Tree for Slow Reactions start Is the reaction slow or incomplete? amine_type What is the amine type? start->amine_type Yes sol_ok Consider other factors (reagent quality, stoichiometry) start->sol_ok No solubility Is the amine fully dissolved? amine_type->solubility Aliphatic sol_aromatic Switch to Methanol solvent or add DMAP catalyst amine_type->sol_aromatic Aromatic sol_aliphatic Add DMAP catalyst or moderately heat (40-55°C) solubility->sol_aliphatic Yes sol_solubility Use aqueous base (e.g., NaHCO₃ in water/THF) solubility->sol_solubility No

Caption: Decision tree for troubleshooting slow BOC protection reactions.

References

Technical Support Center: Purification of BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of BOC-L-phenylalanine-d8.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities include unreacted starting materials such as L-phenylalanine-d8, excess di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), and byproducts from the protection reaction. In some cases, dipeptides can form if coupling agents are present.[1] Racemization, resulting in the presence of the D-enantiomer, can also occur, although this is less common for the non-reactive phenyl group of phenylalanine under standard Boc-protection conditions.[1]

Q2: My crude this compound is an oil and is difficult to handle and purify. What should I do?

A2: It is common for crude Boc-protected amino acids to be oily.[1][2] To solidify the product, two main strategies can be employed:

  • Dicyclohexylamine (B1670486) (DCHA) Salt Formation: The oily product can be dissolved in a suitable solvent like diethyl ether and treated with one equivalent of dicyclohexylamine (DCHA). This often results in the precipitation of the DCHA salt, which is a solid and can be more easily purified by recrystallization.[1]

  • Seed Crystal-Induced Crystallization: If you have a small amount of pure, solid this compound (a seed crystal), you can add it to the oil.[3][4] This can induce crystallization. The process can be aided by "pulping" or triturating the mixture in a weak polar or non-polar solvent.[1][3]

Q3: Is there a risk of deuterium (B1214612) (D) to hydrogen (H) exchange during purification?

A3: For this compound, where the deuterium atoms are on the phenyl ring, the risk of H/D exchange during standard purification techniques like crystallization and silica (B1680970) gel chromatography is very low. The C-D bonds on the aromatic ring are generally stable under these conditions. However, prolonged exposure to strong acids or bases, or high temperatures, should be avoided as a general precaution. Studies on related phenylalanine derivatives have shown that H/D exchange at the α and β positions can occur at elevated temperatures (e.g., 160°C) in the presence of certain catalysts, which may also lead to racemization.[5]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of BOC-L-phenylalanine and its derivatives.[6][7] Chiral HPLC can be used to determine the enantiomeric purity.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and isotopic enrichment. Mass spectrometry can confirm the molecular weight and deuterium incorporation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Purified Product Incomplete reaction during synthesis.Ensure the starting L-phenylalanine-d8 is fully dissolved before adding (Boc)₂O. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Product loss during workup and extraction.Perform multiple extractions with smaller volumes of solvent for better recovery. Ensure the pH is correctly adjusted during aqueous washes to minimize the solubility of the product in the aqueous phase.
Inefficient crystallization.Optimize the solvent system for recrystallization. If the product remains an oil, consider converting it to a DCHA salt to facilitate crystallization.[1]
Product Contaminated with (Boc)₂O or its Byproducts Inefficient extraction after the reaction.After the reaction, perform thorough extractions with a non-polar solvent like ethyl acetate (B1210297) or ether to remove unreacted (Boc)₂O.[1] Quenching the reaction with a dilute aqueous acid can help hydrolyze any remaining (Boc)₂O before extraction.
Presence of Unprotected L-phenylalanine-d8 Incomplete Boc-protection reaction.Ensure sufficient reaction time and appropriate stoichiometry of reagents.
Inefficient purification.Unprotected amino acids are zwitterionic and can often be removed by washing with water, although this may be slow.[2] Column chromatography can also effectively separate the protected and unprotected amino acids.
Oily Product That is Difficult to Handle The product is not crystalline at room temperature.Attempt to induce crystallization by adding seed crystals and triturating with a non-polar solvent like hexane (B92381) or cyclohexane.[3] Alternatively, convert the oily product to its DCHA salt, which is typically a crystalline solid and easier to purify by recrystallization.[1]
Racemization Detected by Chiral HPLC Exposure to harsh basic or acidic conditions, or high temperatures.Avoid excessive heat and strong acids or bases during the synthesis and purification steps. While racemization is less common for phenylalanine, it is a possibility that should be monitored, especially under non-standard conditions.[5]

Experimental Protocols

Protocol 1: Purification by Crystallization from an Oily Product

This protocol is suitable for purifying this compound that has been isolated as an oil after synthesis and initial workup.

Materials:

  • Crude this compound oil

  • Seed crystal of pure this compound (if available)

  • Weak polar or non-polar solvent (e.g., diethyl ether, cyclohexane, or a mixture of ethyl acetate and hexane)

  • Spatula or glass rod for scratching

  • Filter funnel and paper

  • Vacuum flask

Procedure:

  • Transfer the crude oil to a clean flask.

  • Add a small amount of a suitable solvent system. Common solvent systems for recrystallizing BOC-L-phenylalanine include dichloromethane/hexane, toluene/methanol (B129727), or ethanol/water.[2]

  • If you have a seed crystal, add it to the mixture.

  • If no seed crystal is available, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Allow the mixture to stand at room temperature or in a refrigerator to promote crystal growth. A patent on BOC-amino acid crystallization suggests letting the oil with a seed crystal stand for 18-27 hours.[3][4]

  • Once a significant amount of solid has formed, add more of the cold non-polar solvent to "pulp" or triturate the solid. This involves stirring the solid suspension to break it up and wash away soluble impurities.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of the cold non-polar solvent.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for separating this compound from less polar impurities like (Boc)₂O and more polar impurities like unprotected L-phenylalanine-d8.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in chloroform)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in the initial, less polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Load the Column: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A common starting point is a low polarity mixture, such as 5-10% ethyl acetate in hexane.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the elution of compounds using TLC. Spot fractions onto a TLC plate, develop it in a suitable solvent system, and visualize the spots under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical purity and yield data for the purification of BOC-L-phenylalanine. While this data is for the non-deuterated analogue, similar results can be expected for this compound under optimized conditions.

Purification MethodStarting MaterialPurity of Starting MaterialFinal Purity (by HPLC)YieldReference
Crystallization with Seed Crystal and Pulping in Diethyl EtherOily N-Boc-L-phenylalanineNot specified99.1%Not specified[4]
Crystallization with Seed Crystal and Pulping in CyclohexaneOily N-Boc-L-phenylalanine99.3% (seed crystal)99.1%89.8%[3]
CrystallizationCrude semi-solid productNot specifiedNot specified90%[]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Product (Oil/Solid) Crude Product (Oil/Solid) Crystallization Crystallization Crude Product (Oil/Solid)->Crystallization Column Chromatography Column Chromatography Crude Product (Oil/Solid)->Column Chromatography Pure this compound Pure this compound Crystallization->Pure this compound Column Chromatography->Pure this compound HPLC HPLC Pure this compound->HPLC NMR NMR Pure this compound->NMR MS MS Pure this compound->MS

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Crude Product is Oily Crude Product is Oily Seed Crystal Available? Seed Crystal Available? Crude Product is Oily->Seed Crystal Available? Induce Crystallization Induce Crystallization Seed Crystal Available?->Induce Crystallization Yes Form DCHA Salt Form DCHA Salt Seed Crystal Available?->Form DCHA Salt No Purify by Recrystallization Purify by Recrystallization Induce Crystallization->Purify by Recrystallization Form DCHA Salt->Purify by Recrystallization

Caption: Decision-making process for handling an oily crude product.

References

Validation & Comparative

A Comparative Guide to BOC-L-phenylalanine-d8 and Non-Deuterated L-phenylalanine in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and drug development, the choice between isotopically labeled and unlabeled compounds is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of BOC-L-phenylalanine-d8 and its non-deuterated counterpart, L-phenylalanine, focusing on their performance in key applications. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the appropriate reagent for their specific needs.

Core Physicochemical and Functional Differences

BOC-L-phenylalanine is an N-terminally protected form of the essential amino acid L-phenylalanine, a crucial precursor for the synthesis of proteins and vital biomolecules like the neurotransmitters dopamine (B1211576) and norepinephrine. The tert-butyloxycarbonyl (BOC) protecting group facilitates its use in solid-phase peptide synthesis by preventing unwanted reactions at the amino terminus.

This compound is the deuterated analog of this compound, where eight hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This isotopic substitution imparts a higher molecular weight but does not alter the chemical reactivity in the same way as a change in functional groups would. However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference has profound implications for its use in various analytical and metabolic studies.

Performance Comparison in Key Applications

The primary applications for BOC-L-phenylalanine and its deuterated form diverge based on the unique properties conferred by isotopic labeling. Non-deuterated BOC-L-phenylalanine is a standard building block in peptide synthesis, while the deuterated version excels as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies.

Table 1: Application-Specific Performance Comparison
ApplicationBOC-L-phenylalanineThis compoundKey Performance Metric & Rationale
Peptide Synthesis Standard reagent for incorporating phenylalanine residues.Not typically used due to higher cost and lack of synthetic advantage.Yield & Purity: High coupling efficiencies and final peptide purities are achievable with the non-deuterated form.
Mass Spectrometry (Internal Standard) Can be used, but with limitations in complex matrices.Ideal Internal Standard: Co-elutes with the analyte but is mass-shifted, enabling precise quantification.Accuracy & Precision: The use of a deuterated internal standard corrects for matrix effects and variations in sample preparation, leading to higher accuracy and precision in quantitative assays.[1]
Metabolic Flux Analysis Serves as the unlabeled analyte for baseline measurement.Metabolic Tracer: Used to track the fate of phenylalanine through metabolic pathways.Tracer Kinetics: The incorporation of deuterium allows for the measurement of metabolic conversion rates, such as the hydroxylation of phenylalanine to tyrosine.[2][3]
Kinetic Isotope Effect (KIE) Studies Acts as the reference compound (light isotope).Probes Reaction Mechanisms: The difference in reaction rates between the deuterated and non-deuterated forms reveals information about the rate-determining steps of enzymatic reactions.kH/kD Ratio: A significant KIE (kH/kD > 1) indicates that C-H bond cleavage is involved in the rate-limiting step of the reaction.[4][5]

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from studies utilizing deuterated and non-deuterated L-phenylalanine, illustrating the practical implications of their differential properties.

Table 2: Kinetic Isotope Effect in Enzymatic Hydroxylation of Phenylalanine

This table presents data from a study on the enzymatic hydroxylation of phenylalanine to tyrosine, demonstrating the kinetic isotope effect.

SubstrateEnzymekcat (s⁻¹)Dkcat (kH/kD)Reference
L-phenylalaninePhenylalanine Hydroxylase10.5 ± 0.5-[4]
L-phenylalanine-d5Phenylalanine Hydroxylase7.5 ± 0.31.4[4]

This data indicates a normal kinetic isotope effect, suggesting that the cleavage of a C-H bond on the phenyl ring is partially rate-limiting in the enzymatic reaction.

Table 3: Phenylalanine Flux Rates in Human Metabolic Studies

This table shows data from a study measuring phenylalanine flux in healthy adults using different isotopic tracers.

TracerRoute of AdministrationPhenylalanine Flux (μmol·kg⁻¹·h⁻¹)Reference
L-[ring-²H₅]phenylalanineIntravenous39.2 ± 1.8[6]
L-[¹⁵N]phenylalanineIntravenous40.0 ± 3.0[6]
L-[1-¹³C]phenylalanineIntravenous41.8 ± 3.6[6]

The similar flux rates observed with different stable isotope tracers, including deuterated phenylalanine, validate their use in metabolic studies.

Table 4: Representative Yields in Solid-Phase Peptide Synthesis using BOC-L-phenylalanine

This table provides representative yields for the synthesis of a dipeptide using BOC-L-phenylalanine.

Peptide SequenceSynthesis MethodOverall YieldReference
Boc-Ser-Phe-OMeSolution-Phase78.3%[7]
Boc-Pro-Gly-Leu-OMeSolution-Phase73.1%[7]

These yields are typical for solution-phase peptide synthesis and demonstrate the utility of BOC-L-phenylalanine as a building block.

Experimental Protocols

Protocol 1: Quantitative Analysis of Phenylalanine using this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of phenylalanine in a biological sample using LC-MS/MS.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a known concentration of this compound internal standard solution.

    • Add 400 µL of methanol (B129727) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

      • Monitor the transition for non-deuterated phenylalanine (e.g., m/z 166.1 -> 120.1).

      • Monitor the transition for this compound (e.g., m/z 274.2 -> 168.1, specific transitions will vary based on the exact deuteration pattern and BOC group fragmentation).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte using a calibration curve prepared with known concentrations of non-deuterated phenylalanine and a constant concentration of the internal standard.

Protocol 2: Solid-Phase Peptide Synthesis using BOC-L-phenylalanine

This protocol describes a single coupling cycle in solid-phase peptide synthesis using BOC chemistry.

  • Resin Preparation: Start with a resin-bound amino acid or peptide with a free amino group.

  • BOC-L-phenylalanine Activation:

    • Dissolve BOC-L-phenylalanine (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in a suitable solvent like DMF.

    • Add a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.

  • Coupling:

    • Add the activated BOC-L-phenylalanine solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Deprotection:

    • Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (typically 25-50% v/v) for 30 minutes to remove the BOC protecting group from the newly added phenylalanine.

  • Washing and Neutralization:

    • Wash the resin with DCM.

    • Neutralize the resin with a solution of DIEA in DCM (typically 5-10% v/v).

    • Wash the resin again with DCM and DMF to prepare for the next coupling cycle.

Mandatory Visualizations

metabolic_pathway Dietary Protein Dietary Protein L-Phenylalanine Pool L-Phenylalanine Pool Dietary Protein->L-Phenylalanine Pool Digestion Protein Synthesis Protein Synthesis L-Phenylalanine Pool->Protein Synthesis Translation L-Tyrosine L-Tyrosine L-Phenylalanine Pool->L-Tyrosine Phenylalanine Hydroxylase Phenylpyruvate Phenylpyruvate L-Phenylalanine Pool->Phenylpyruvate Transamination Body Protein Body Protein Body Protein->L-Phenylalanine Pool Proteolysis Dopamine Dopamine L-Tyrosine->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Phenylalanine Metabolic Pathway.

Caption: BOC Solid-Phase Peptide Synthesis Workflow.

silac_workflow cluster_0 Cell Culture Light_Culture Culture 1: 'Light' medium (e.g., L-Phenylalanine) Treatment Apply experimental conditions Light_Culture->Treatment Heavy_Culture Culture 2: 'Heavy' medium (e.g., L-Phenylalanine-d8) Heavy_Culture->Treatment Combine Combine cell populations Treatment->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantification Protein Identification & Quantification LCMS->Quantification

Caption: SILAC Quantitative Proteomics Workflow.

Conclusion

The choice between this compound and non-deuterated L-phenylalanine is dictated by the specific experimental goals. For routine peptide synthesis, the non-deuterated form is the standard and most cost-effective choice. However, for applications requiring high analytical accuracy and the elucidation of biological dynamics, the unique properties of this compound are indispensable. As an internal standard in mass spectrometry, it significantly enhances the reliability of quantification. In metabolic research, it serves as a powerful tracer to unravel complex biological pathways. Understanding the distinct advantages and applications of each compound is paramount for designing robust and insightful experiments in the fields of chemistry, biology, and medicine.

References

A Comparative Guide to the Purity Analysis of BOC-L-phenylalanine-d8 by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of deuterated peptides for metabolic studies or as internal standards in mass spectrometry, the purity of the isotopically labeled amino acid building blocks is paramount. This guide provides an objective comparison of the purity analysis of N-α-tert-butyloxycarbonyl-L-phenylalanine-d8 (BOC-L-phenylalanine-d8) with its non-deuterated counterpart and an alternative protecting group derivative, Fmoc-L-phenylalanine, using High-Performance Liquid Chromatography (HPLC).

The chemical purity and enantiomeric excess of these precursors directly impact the quality, yield, and impurity profile of the final synthetic peptide. This document outlines standard analytical protocols and presents comparative data to aid researchers in selecting and validating appropriate starting materials for their work.

Performance Comparison: Purity and Impurity Profile

The primary methods for assessing the quality of protected amino acids are reversed-phase HPLC (RP-HPLC) for chemical purity and chiral HPLC for enantiomeric purity. While specific batch data for this compound is not publicly available, the following table presents a typical comparative analysis based on established data for the non-deuterated analogs and expected performance for the deuterated compound.

Disclaimer: The quantitative data for this compound is illustrative and based on typical specifications for high-quality protected amino acids, as specific certificates of analysis for this deuterated compound are not widely published. Researchers should always refer to the supplier-specific certificate of analysis for exact purity values.

ParameterThis compound (Illustrative)BOC-L-phenylalanineFmoc-L-phenylalanine
Chemical Purity (RP-HPLC) > 99.0%> 99.0%[1]> 99.5%[2]
Enantiomeric Purity (Chiral HPLC) > 99.5% (L-isomer)> 99.5% (L-isomer)[2][3]> 99.5% (L-isomer)[2]
Major Potential Impurity Unprotected L-phenylalanine-d8Unprotected L-phenylalanineUnprotected L-phenylalanine
Retention Time (RP-HPLC) ~ 12.5 min~ 12.4 min~ 15.2 min
Retention Time (Chiral HPLC, L-isomer) ~ 8.1 min~ 8.0 min~ 10.5 min
Retention Time (Chiral HPLC, D-isomer) ~ 10.2 min~ 10.1 min~ 12.8 min

Note: Retention times are approximate and can vary significantly based on the specific HPLC system, column, and gradient conditions.

The minor shift in retention time for the deuterated compound is expected due to the slightly different physicochemical properties imparted by the deuterium (B1214612) atoms but is generally minimal under standard reversed-phase conditions. The key alternatives to the BOC protecting group, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, are also widely used in peptide synthesis.[][5][6] The choice between BOC and Fmoc strategies often depends on the overall synthetic plan and the sensitivity of the peptide sequence to the different deprotection conditions (acid for BOC, base for Fmoc).[7][8]

Experimental Protocols

Accurate purity assessment relies on robust and well-defined analytical methods. Below are detailed protocols for both chemical and enantiomeric purity analysis of BOC-L-phenylalanine derivatives by HPLC.

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate the main compound from any process-related impurities or degradation products.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Sample diluent: 50:50 Acetonitrile/Water

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (this compound or alternative) in the sample diluent to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      22 80
      23 20

      | 30 | 20 |

  • Data Analysis:

    • The chemical purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

Enantiomeric Purity by Chiral HPLC

This method is crucial for determining the stereochemical integrity of the amino acid derivative, specifically quantifying the amount of the undesired D-enantiomer.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • Chiral Stationary Phase (CSP) column (e.g., Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm)

    • Mobile Phase: 20 mM Ammonium Acetate in Methanol (pH adjusted to 6.0 with acetic acid, if necessary)

    • Sample diluent: Mobile Phase

  • Sample Preparation:

    • Prepare a sample solution at a concentration of 1 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Mode: Isocratic

  • Data Analysis:

    • The enantiomeric purity (or enantiomeric excess, e.e.) is determined by comparing the peak area of the L-enantiomer to that of the D-enantiomer. The L-isomer is typically the first to elute on this type of column.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

HPLC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_results Results sp1 Weigh Sample sp2 Dissolve in Diluent (1 mg/mL) sp1->sp2 sp3 Filter Sample (0.45 µm) sp2->sp3 rp_hplc Inject on RP-HPLC sp3->rp_hplc chiral_hplc Inject on Chiral HPLC sp3->chiral_hplc rp_data Integrate Peaks (RP Chromatogram) rp_hplc->rp_data chiral_data Integrate Peaks (Chiral Chromatogram) chiral_hplc->chiral_data purity Calculate Chemical Purity (%) rp_data->purity ee Calculate Enantiomeric Purity (%) chiral_data->ee

Caption: Experimental workflow for HPLC purity assessment.

Analytical_Method_Selection start Analytical Goal decision Assess Stereochemical Integrity? start->decision rp_method Use Reversed-Phase HPLC Method decision->rp_method No chiral_method Use Chiral HPLC Method decision->chiral_method Yes rp_result Result: Chemical Purity rp_method->rp_result chiral_result Result: Enantiomeric Purity chiral_method->chiral_result

Caption: Decision tree for selecting the appropriate HPLC method.

References

A Comparative Guide to Isotopic Enrichment Analysis of BOC-L-phenylalanine-d8: Mass Spectrometry vs. Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of isotopic enrichment is paramount in various stages of drug development, metabolic research, and proteomics. This guide provides a comprehensive comparison of two powerful analytical techniques for quantifying the isotopic enrichment of BOC-L-phenylalanine-d8: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, performance data, and visual workflows to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the analysis of this compound isotopic enrichment by LC-MS/MS and NMR spectroscopy.

Performance MetricLC-MS/MSNMR Spectroscopy
Principle Separation by chromatography followed by mass-to-charge ratio analysis of ionized molecules and their fragments.Detection of nuclear spin transitions in a magnetic field to provide structural and quantitative information.
Sample Requirement Low (typically in the range of nanograms to micrograms)High (typically in the range of milligrams)
Sensitivity High (LOD in the pmol to fmol range)Moderate (LOD in the µmol to nmol range)
Precision (RSD) Excellent (<5%)[1]Good (<5-10%)[2]
Accuracy Excellent (typically within ±15% of the true value)[3]Good (can be highly accurate with proper standards)[4][5]
Throughput High (minutes per sample)Low (minutes to hours per sample)
Information Provided Isotopic distribution (mass isotopomers)Site-specific isotopic enrichment
Instrumentation Cost HighVery High
Expertise Required HighHigh

Experimental Workflows

To visualize the distinct processes of each analytical technique, the following diagrams illustrate the experimental workflows for LC-MS/MS and NMR analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Mobile Phase Sample->Dilution LC Liquid Chromatography (C18 Column) Dilution->LC MS Mass Spectrometer (ESI Source) LC->MS Detector Tandem MS (MRM Mode) MS->Detector Integration Peak Area Integration (M+0 to M+8) Detector->Integration Calculation Isotopic Enrichment Calculation Integration->Calculation

LC-MS/MS analysis workflow for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec Acquisition Acquire 2H or 1H Spectrum NMR_Spec->Acquisition Integration Signal Integration Acquisition->Integration Calculation Isotopic Enrichment Calculation Integration->Calculation

NMR analysis workflow for this compound.

Experimental Protocols

LC-MS/MS Method for Isotopic Enrichment of this compound

This protocol is designed for the quantitative analysis of the isotopic distribution of this compound.

a. Sample Preparation

  • Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile) to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For unknown samples, perform a similar dilution to bring the expected concentration within the calibration range.

b. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is recommended for highest sensitivity and specificity. However, for isotopic enrichment, a full scan or selected ion monitoring (SIM) across the isotopic cluster is necessary.

  • Monitored Ions: Monitor the protonated molecular ions ([M+H]+) for the unlabeled BOC-L-phenylalanine (m/z 266.1) and the d8 isotopologue (m/z 274.2), as well as the ions in between, to determine the full isotopic distribution.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the parent ion.

  • Fragmentation: If using MRM, the BOC group is prone to fragmentation. A common loss is the tert-butyl group (-56 Da) or the entire BOC group (-100 Da). Monitor transitions from the parent ions to a common fragment ion.[6]

d. Data Analysis

  • Integrate the peak areas for each isotopologue (M+0 to M+8).

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

  • The isotopic enrichment is determined from the distribution of the different mass isotopologues.

NMR Spectroscopy Method for Isotopic Enrichment of this compound

This protocol provides a method to determine the average deuterium (B1214612) enrichment and can provide site-specific information.[7][8]

a. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent suitable for NMR, such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent should ensure the sample is fully dissolved and does not have signals that overlap with the analyte signals.

  • Add a known amount of an internal standard with a well-defined concentration and sharp NMR signal that does not overlap with the analyte signals.

b. NMR Spectroscopy Conditions

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

  • Nucleus: Acquire both ¹H and ²H (deuterium) spectra.

  • ¹H Spectrum:

    • Acquire a standard proton spectrum to identify the signals of the non-deuterated positions and to quantify the amount of residual protons in the deuterated positions.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ²H Spectrum:

    • Acquire a deuterium spectrum to directly observe the signals from the deuterated positions.

    • A longer acquisition time may be necessary due to the lower gyromagnetic ratio of deuterium.[9]

c. Data Analysis

  • Integrate the signals in the ¹H spectrum corresponding to the aromatic and aliphatic protons of phenylalanine.

  • Integrate the corresponding signals in the ²H spectrum.

  • The isotopic enrichment at specific positions can be calculated by comparing the integral of the residual proton signal in the ¹H spectrum with the integral of the deuterium signal in the ²H spectrum, relative to the internal standard.

  • The overall isotopic enrichment is calculated by averaging the enrichment at all deuterated positions.

Conclusion

Both LC-MS/MS and NMR spectroscopy are powerful techniques for the analysis of isotopic enrichment in this compound, each with its own set of advantages and limitations.

LC-MS/MS is the method of choice for high-throughput screening and when sample amounts are limited, offering excellent sensitivity and precision. It provides a detailed distribution of mass isotopologues.

NMR spectroscopy , while requiring more sample and having lower throughput, offers the unique advantage of providing site-specific isotopic enrichment information without the need for chromatographic separation. It is an excellent method for detailed structural confirmation of the labeling pattern.

The selection of the most appropriate technique will ultimately depend on the specific research question, sample availability, required throughput, and the level of detail needed for the isotopic enrichment determination. This guide provides the foundational information for researchers to make an informed decision and to develop robust analytical methods for their studies.

References

A Comparative Guide to the Certificate of Analysis of BOC-L-Phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and scientific research, the quality and purity of isotopically labeled compounds are paramount. BOC-L-phenylalanine-d8, a deuterated analog of the protected amino acid BOC-L-phenylalanine, is a critical reagent in various applications, including as an internal standard in pharmacokinetic studies and in the synthesis of deuterated peptides. This guide provides a comparative analysis of a typical Certificate of Analysis (CoA) for this compound, offering insights into its performance specifications against alternative products and detailing the experimental protocols used for its quality assessment.

Data Presentation: A Comparative Analysis

A Certificate of Analysis for a high-purity compound like this compound provides crucial data on its identity, purity, and isotopic enrichment. Below is a summary table comparing the typical specifications found on a CoA for this compound with a closely related deuterated analog, BOC-L-phenylalanine-d5, and the non-deuterated parent compound. This allows for a clear comparison of key quality attributes.

ParameterThis compound (Typical)BOC-L-Phenylalanine-d5 (Alternative)BOC-L-Phenylalanine (Non-Deuterated)
Appearance White to off-white solidWhite to off-white solidWhite to off-white crystalline powder
Chemical Purity (HPLC) ≥ 98.0%≥ 99.95%[1]≥ 99.5% (Chiral HPLC)[2]
Isotopic Enrichment ≥ 98 atom % D99 atom % D[3]Not Applicable
Enantiomeric Purity (Chiral HPLC) ≥ 99.0% ee99%[3]≥ 99.5%[2]
Identity (¹H NMR, MS) Conforms to structureConforms to structure[1]Conforms to structure
Molecular Weight 273.35 g/mol [4]270.34 g/mol [3]265.31 g/mol [2]
Melting Point Not specifiedNot specified80 - 90 °C[2]
Optical Rotation Not specifiedNot specified+25 ± 2º (c=1 in EtOH)[2]

Experimental Protocols: Ensuring Quality and Purity

The quantitative data presented in a Certificate of Analysis is derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to assess the quality of this compound.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the percentage of the active compound and detects any non-isotopic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: A sample of the compound is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: The sample is injected into the HPLC system, and the peak area of the main component is compared to the total area of all peaks to calculate the purity.

Isotopic Enrichment by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy

This analysis quantifies the percentage of deuterium (B1214612) atoms in the molecule.

  • Mass Spectrometry (MS):

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

    • Analysis: The mass spectrum will show a distribution of isotopic peaks. The relative intensities of the peaks corresponding to the d8 species and any lower deuterated species are used to calculate the isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6 or CDCl3).

    • Analysis: In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms high isotopic enrichment. Quantitative NMR (qNMR) techniques can also be employed for a more precise measurement.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method separates and quantifies the L- and D-enantiomers to ensure the stereochemical integrity of the compound.

  • Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.

  • Chiral Column: A specialized chiral stationary phase (CSP) column designed for separating amino acid enantiomers (e.g., a cyclodextrin- or polysaccharide-based column).

  • Mobile Phase: A mixture of solvents such as hexane, isopropanol, and a small amount of an acidic or basic modifier, optimized for the specific chiral column.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV absorbance at a wavelength where the compound absorbs (e.g., 220 nm).

  • Analysis: The retention times of the L- and D-enantiomers will differ. The peak areas of the two enantiomers are used to calculate the enantiomeric excess (ee).

Visualizing the Quality Control Workflow

The following diagram illustrates the typical experimental workflow for the quality control analysis of this compound, from sample preparation to final data analysis.

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC Chemical Purity (HPLC) Dissolution->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Dissolution->Chiral_HPLC MS_NMR Isotopic Enrichment (MS/NMR) Dissolution->MS_NMR Purity_Calc Purity Calculation (%) HPLC->Purity_Calc EE_Calc Enantiomeric Excess Calculation (%) Chiral_HPLC->EE_Calc IE_Calc Isotopic Enrichment Calculation (%) MS_NMR->IE_Calc CoA_Gen Certificate of Analysis Generation Purity_Calc->CoA_Gen EE_Calc->CoA_Gen IE_Calc->CoA_Gen

References

A Comparative Guide to ¹H and ¹³C NMR Data of BOC-L-phenylalanine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for BOC-L-phenylalanine, a commonly used protected amino acid, alongside two prevalent alternatives: Cbz-L-phenylalanine and Fmoc-L-phenylalanine. The data presented facilitates the identification and differentiation of these crucial building blocks in complex reaction mixtures.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of BOC-, Cbz-, and Fmoc-protected L-phenylalanine each display characteristic signals corresponding to the protons of the phenylalanine backbone and the specific protecting group. The chemical shifts, reported in parts per million (ppm) relative to a standard, are influenced by the electronic environment of each proton. The following table summarizes the key ¹H NMR chemical shifts for these compounds in deuterated chloroform (B151607) (CDCl₃).

Proton Assignment BOC-L-phenylalanine Cbz-L-phenylalanine Fmoc-L-phenylalanine
Phenyl (Ar-H)7.19 - 7.29 (m, 5H)~7.31 (m, 10H)7.15 - 7.75 (m, 13H)
NH~4.99 (d)~5.2 (d)~5.3 (d)
α-CH~4.62 (m)~4.7 (m)~4.7 (m)
β-CH₂3.08 - 3.19 (m, 2H)~3.1 (m, 2H)~3.2 (m, 2H)
Protecting Group1.41 (s, 9H, t-butyl)~5.1 (s, 2H, benzyl)4.2 - 4.5 (m, 3H, fluorenyl)
COOH~11.2 (br s)~10.20 (br s)Not explicitly found

Note: Chemical shifts (δ) are in ppm. Multiplicities are denoted as s (singlet), d (doublet), m (multiplet), and br s (broad singlet). The integration (number of protons) is indicated where available. Data is compiled from various sources and may show slight variations depending on experimental conditions. The presence of rotamers due to hindered rotation around the amide bond can lead to the observation of multiple sets of signals for some protons.

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules. The chemical shifts of the carbonyl carbons and the carbons of the protecting groups are particularly diagnostic. The table below compares the ¹³C NMR chemical shifts for the three protected amino acids in CDCl₃.

Carbon Assignment BOC-L-phenylalanine Cbz-L-phenylalanine Fmoc-L-phenylalanine
Carboxyl (C=O)~176~176~175
Urethane (C=O)~155~156~156
Phenyl (C-1')~136~136~136
Phenyl (Ar-C)127 - 129127 - 129120 - 144
α-CH~54~55~55
β-CH₂~38~38~38
Protecting Group (C)~80 (quat. C), ~28 (CH₃)~67 (CH₂), 128-136 (Ar-C)~47 (CH), ~67 (CH₂), 120-144 (Ar-C)

Note: Chemical shifts (δ) are in ppm.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like protected amino acids.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

Data Acquisition:

  • Spectrometer: Data is typically acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is generally used.

    • Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

    • Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is typical.

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a protected amino acid.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up Experiment (¹H or ¹³C) load_sample->setup_exp acquire_fid Acquire FID setup_exp->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_picking Peak Picking and Integration (¹H) reference->peak_picking assign_signals Assign Signals to Molecular Structure peak_picking->assign_signals compare Compare with Reference Data assign_signals->compare assign_signals->compare

NMR Data Acquisition and Analysis Workflow

A Side-by-Side Comparison of Deuterated Phenylalanine Isotopes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of deuterated phenylalanine isotopes, offering researchers and drug development professionals a comprehensive guide to selecting the optimal isotope for their specific applications. This guide provides a comparative analysis of commonly used isotopes, supported by experimental data on metabolic stability, protein incorporation efficiency, and impact on protein structure and function.

Deuterated phenylalanine, an isotopically labeled form of the essential amino acid, has become an indispensable tool in various scientific disciplines, including drug discovery, proteomics, and structural biology. The substitution of hydrogen with deuterium (B1214612) atoms provides a subtle yet powerful modification that can significantly impact the molecule's properties and its utility in experimental settings. This guide offers a side-by-side comparison of different deuterated phenylalanine isotopes to aid researchers in making informed decisions for their studies.

Performance Comparison of Deuterated Phenylalanine Isotopes

The choice of a specific deuterated phenylalanine isotope depends heavily on the intended application. The most common commercially available isotopes are ring-deuterated (d5) and perdeuterated (d8) phenylalanine. Below is a summary of their key performance characteristics.

FeaturePhenylalanine-d5 (Ring-Deuterated)Phenylalanine-d8 (Perdeuterated)Key Considerations
Metabolic Stability Higher metabolic stability compared to unlabeled phenylalanine. The C-D bonds on the aromatic ring are stronger than C-H bonds, slowing enzymatic hydroxylation by phenylalanine hydroxylase.[1][][3]Highest metabolic stability. Deuteration of both the aromatic ring and the side chain further reduces metabolic breakdown through various pathways.For studies requiring minimal metabolic interference, d8-phenylalanine is the preferred choice.
Protein Incorporation Efficiency High incorporation efficiency in both in vivo and in vitro protein synthesis systems. It is readily utilized by the cellular translation machinery.[4]High incorporation efficiency, comparable to d5-phenylalanine. The additional deuterium atoms on the side chain do not significantly hinder its incorporation into proteins.Both isotopes are well-incorporated, making them suitable for protein labeling studies.
Impact on Protein Structure Minimal perturbation of protein structure. The substitution of hydrogen with deuterium on the aromatic ring has a negligible effect on the overall fold and conformation of the protein.[5]Minimal to no significant alteration of protein structure. The perdeuteration is generally considered structurally conservative.Both isotopes are excellent choices for structural biology studies where preserving the native protein conformation is critical.
Utility in NMR Spectroscopy Simplifies ¹H-NMR spectra by reducing signals from the aromatic ring, which can be beneficial for studying other parts of the protein.[6][7]Dramatically simplifies ¹H-NMR spectra by eliminating signals from both the ring and side-chain protons, significantly reducing spectral crowding and allowing for the study of large proteins and protein complexes.[6][7]For complex NMR studies of large biomolecules, d8-phenylalanine offers superior spectral simplification.
Kinetic Isotope Effect (KIE) Exhibits a noticeable kinetic isotope effect in enzymatic reactions involving the aromatic ring, such as hydroxylation. This property is valuable for studying enzyme mechanisms.[1][3][8][9]Exhibits a more pronounced KIE due to deuteration at multiple positions, which can be exploited to a greater extent in mechanistic studies of enzymes.[1][3][8][9]The magnitude of the KIE can provide insights into the rate-limiting steps of enzymatic reactions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are outlines of key experimental protocols for evaluating deuterated phenylalanine isotopes.

Protocol 1: Assessing Metabolic Stability in Cell Culture

This protocol is designed to compare the metabolic stability of different deuterated phenylalanine isotopes in a cellular environment.

Objective: To quantify the rate of degradation of various deuterated phenylalanine isotopes by cellular enzymes.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes) in a suitable medium.

  • Isotope Incubation: Supplement the medium with a known concentration of the deuterated phenylalanine isotope (e.g., d5-phenylalanine or d8-phenylalanine).

  • Time-Course Sampling: Collect aliquots of the cell culture medium and cell lysates at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Deproteinize the samples and prepare them for mass spectrometry analysis.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the remaining deuterated phenylalanine and any potential metabolites.

  • Data Analysis: Calculate the degradation rate for each isotope by plotting the concentration of the parent compound over time.

Protocol 2: Measuring Protein Incorporation Efficiency

This protocol outlines the steps to determine the efficiency with which different deuterated phenylalanine isotopes are incorporated into newly synthesized proteins.

Objective: To compare the incorporation rates of various deuterated phenylalanine isotopes into the proteome of a given organism or cell line.

Methodology:

  • Isotopic Labeling: Culture cells or organisms in a medium containing a specific deuterated phenylalanine isotope (e.g., SILAC - Stable Isotope Labeling by Amino acids in Cell culture).[]

  • Protein Extraction and Digestion: After a defined labeling period, harvest the cells, extract the total protein, and digest it into peptides using an enzyme like trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution mass spectrometry to identify and quantify the peptides.

  • Data Analysis: Determine the ratio of labeled to unlabeled peptides for a large number of proteins. This ratio reflects the incorporation efficiency of the deuterated amino acid. Specialized software can be used for data analysis and quantification.[10]

Visualizing Key Processes

Understanding the underlying biological and experimental workflows is enhanced through visualization.

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Protein Protein Synthesis Phe->Protein DOPA DOPA Tyr->DOPA Tyr->Protein Dopamine Dopamine DOPA->Dopamine Melanin Melanin DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Protein Expression Protein Expression Isotope Labeling Labeling with Deuterated Phe Protein Expression->Isotope Labeling Protein Purification Protein Purification Isotope Labeling->Protein Purification NMR Data Acquisition NMR Data Acquisition Protein Purification->NMR Data Acquisition Data Processing Data Processing NMR Data Acquisition->Data Processing Spectral Assignment Spectral Assignment Data Processing->Spectral Assignment Structure Calculation Structure Calculation Spectral Assignment->Structure Calculation Dynamics Analysis Dynamics Analysis Spectral Assignment->Dynamics Analysis

References

A Researcher's Guide to BOC-L-phenylalanine-d8: Applications and Alternatives in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of peptides and proteins is paramount. Stable isotope-labeled amino acids (SILAAs) have become indispensable tools in mass spectrometry-based quantitative proteomics and metabolomics. Among these, BOC-L-phenylalanine-d8, a deuterium-labeled and BOC-protected form of L-phenylalanine, offers a versatile building block for peptide synthesis and a reliable internal standard for quantitative analysis.

This guide provides a comprehensive overview of the applications of this compound, comparing its utility with other common isotopic labeling strategies. We delve into detailed experimental protocols and present comparative data to assist researchers in selecting the optimal reagents and methodologies for their specific needs.

Comparison of Isotopic Labeling Strategies for Phenylalanine

The choice of isotopic label can significantly impact the outcome and cost of an experiment. While this compound is a valuable tool, other isotopically labeled versions of phenylalanine are also widely used. The following table compares the key characteristics of commonly used labeled phenylalanine analogs.

FeatureThis compoundL-phenylalanine-d5L-[ring-13C6]-phenylalanineL-phenylalanine-13C9,15N
Isotopic Label Deuterium (B1214612) (d8)Deuterium (d5)Carbon-13 (13C6)Carbon-13 (13C9), Nitrogen-15 (15N)
Mass Shift (Da) +8+5+6+10
Protection Group BOCNoneNoneNone
Primary Applications Peptide synthesis, Internal standard for MSInternal standard for MS, Metabolic labelingMetabolic labeling, Internal standard for MS"Gold standard" internal standard for MS, Metabolic labeling
Advantages BOC group facilitates direct use in peptide synthesis.Cost-effective labeling option.No chromatographic shift relative to the unlabeled analog.High mass shift minimizes isotopic overlap.
Considerations Potential for a slight chromatographic shift relative to the unlabeled analog.Potential for a slight chromatographic shift.Higher cost compared to deuterium labeling.Highest cost among the compared analogs.

Performance in Quantitative Mass Spectrometry

The accuracy and precision of quantification are critical in mass spectrometry-based assays. The choice of internal standard and the analytical method play a significant role in achieving reliable results. While specific performance data for this compound is not extensively published, data from studies using other isotopically labeled phenylalanine analogs can provide valuable insights.

A study comparing different mass spectrometry techniques for measuring the incorporation of L-[ring-13C6]phenylalanine into muscle proteins highlights the performance of various analytical platforms.

Mass Spectrometry TechniqueIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Sample Size Required (µg)
LC-MS/MS 1.73.20.8
GC-MS/MS 6.310.23
GC/C/IRMS 13.09.28
GC/MS 13.525.03

Data adapted from a study on L-[ring-13C6]phenylalanine.

These results demonstrate that LC-MS/MS offers the highest precision and requires the smallest sample size, making it a highly suitable technique for quantitative studies using isotopically labeled amino acids like this compound.

Experimental Protocols

I. Synthesis of Peptides using this compound

This protocol describes the solid-phase peptide synthesis (SPPS) of a peptide incorporating this compound. The BOC (tert-butyloxycarbonyl) protecting group is acid-labile and is a cornerstone of one of the major strategies in SPPS.

Materials:

  • This compound

  • Other required BOC-protected amino acids

  • Resin (e.g., Merrifield resin)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reagents for cleavage and purification

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • First Amino Acid Coupling:

    • Deprotect the resin if it is pre-loaded with a protected amino acid.

    • Activate the carboxyl group of the first BOC-amino acid (non-deuterated) using a coupling agent like DCC in DCM or DMF.

    • Add the activated amino acid to the resin and shake for 2-4 hours.

  • BOC Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a solution of TFA in DCM (typically 25-50%) for 30 minutes to remove the BOC protecting group.

    • Wash the resin with DCM and then DMF.

    • Neutralize the resin with a solution of DIPEA in DMF.

  • Incorporation of this compound:

    • Activate the carboxyl group of this compound with a coupling agent.

    • Add the activated this compound to the deprotected peptide-resin and shake for 2-4 hours.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a strong acid, such as hydrofluoric acid (HF) or a trifluoromethanesulfonic acid (TFMSA)-TFA mixture.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and HPLC.

A Researcher's Guide to Quantitative Analysis Using BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein synthesis, degradation, and turnover is critical for understanding cellular processes and the mechanism of action of novel therapeutics. Stable isotope labeling with amino acids, followed by mass spectrometry, has become a cornerstone for these quantitative proteomics studies. This guide provides a comprehensive comparison of BOC-L-phenylalanine-d8, a deuterated stable isotope-labeled amino acid, with other common quantitative proteomics techniques, supported by experimental data and detailed protocols.

This compound is a protected, deuterated form of the essential amino acid L-phenylalanine. The tert-butyloxycarbonyl (BOC) protecting group facilitates its use in solid-phase peptide synthesis, while the deuterium (B1214612) labeling (d8) allows for its differentiation from its unlabeled counterpart by mass spectrometry. This makes it a valuable tool for "pulse-chase" experiments to monitor protein dynamics.

Comparison with Alternative Quantitative Proteomics Techniques

The primary application of this compound is in metabolic labeling, a strategy where cells are "pulsed" with a medium containing the labeled amino acid, which is incorporated into newly synthesized proteins. The abundance of these labeled proteins is then quantified over time by mass spectrometry. This approach offers a direct measure of protein synthesis and turnover.

Several other techniques are available for quantitative proteomics, each with its own set of advantages and limitations. The table below provides a comparative overview of this compound-based metabolic labeling with two other widely used methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tagging (e.g., TMT, iTRAQ).

FeatureThis compound LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Isobaric Tagging (TMT, iTRAQ)
Principle Metabolic incorporation of a deuterated amino acid into newly synthesized proteins.Metabolic incorporation of "heavy" (e.g., ¹³C, ¹⁵N) amino acids (typically Lysine and Arginine) into the entire proteome of one cell population.Chemical labeling of peptides with isobaric tags after protein extraction and digestion.
Quantification Based on the ratio of the mass-shifted (deuterated) peptide to the unlabeled peptide at the MS1 level.Based on the ratio of "heavy" to "light" peptide pairs at the MS1 level.Based on the relative intensity of reporter ions in the MS/MS spectrum.
Accuracy High accuracy as samples can be mixed early in the workflow.Considered the gold standard for accuracy due to early mixing of cell populations.[1][2]Can be affected by ratio compression, potentially underestimating large fold changes.
Precision High precision, with coefficients of variation (CVs) typically below 15%.High precision, with reported CVs often below 10%.[1][2]Generally good precision, but can be influenced by instrument type and fragmentation method.
Applicability Applicable to any cell culture system that can be grown in custom media. Can also be used in whole organisms.Primarily for actively dividing cells in culture to ensure complete label incorporation.[3]Applicable to virtually any sample type, including tissues and clinical samples.
Multiplexing Typically limited to two states (labeled vs. unlabeled) in a single experiment.Traditionally 2-plex or 3-plex, with newer methods allowing for higher multiplexing.High multiplexing capabilities (up to 18-plex with TMTpro).
Cost The cost of the labeled amino acid can be a factor.The cost of labeled amino acids and specialized media can be significant.Reagent costs can be high, especially for higher-plex experiments.

Experimental Protocols

Measuring Protein Synthesis Rate using this compound

This protocol outlines a typical workflow for measuring the fractional synthesis rate (FSR) of proteins in cultured cells.

Materials:

  • Cell culture medium deficient in L-phenylalanine

  • This compound

  • Unlabeled L-phenylalanine

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for protein precipitation (e.g., trichloroacetic acid)

  • Enzymes for protein digestion (e.g., Trypsin)

  • Reagents for solid-phase extraction (SPE) for peptide cleanup

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard medium.

    • To initiate the "pulse," replace the standard medium with a pre-warmed medium containing a known concentration of this compound and deficient in unlabeled L-phenylalanine.

    • Incubate the cells for a defined period (the "pulse" time), which can range from minutes to hours depending on the expected protein turnover rates.

  • Cell Lysis and Protein Extraction:

    • After the pulse period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Harvest the cell lysate and quantify the protein concentration.

  • Protein Precipitation and Digestion:

    • Precipitate the proteins from the lysate using a method like TCA precipitation.

    • Wash the protein pellet to remove contaminants.

    • Resuspend the protein pellet and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Cleanup:

    • Desalt and purify the resulting peptides using solid-phase extraction (SPE) cartridges.

  • LC-MS/MS Analysis:

    • Analyze the purified peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify both labeled and unlabeled peptides.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to identify peptides and determine the ratio of the deuterated (heavy) to non-deuterated (light) forms of phenylalanine-containing peptides.

    • The fractional synthesis rate (FSR) can be calculated using the precursor-product model, which relates the incorporation of the labeled amino acid into protein to the enrichment of the labeled amino acid in the precursor pool (e.g., the intracellular free amino acid pool).[4]

Data Presentation

The quantitative data obtained from experiments using this compound can be presented in tables to facilitate comparison and interpretation.

Table 1: Representative Data for Muscle Protein Fractional Synthesis Rate (FSR) Measured with Labeled Phenylalanine.

This table shows hypothetical but realistic FSR values for a specific muscle protein under basal and stimulated (e.g., post-feeding) conditions, as measured by the incorporation of labeled phenylalanine.

ConditionFractional Synthesis Rate (%/hour)Standard Deviation
Basal0.0510.004
Fed0.0660.005

Data is representative and based on typical values reported in literature for muscle protein synthesis.[4]

Table 2: Comparison of Quantitative Performance between Metabolic Labeling and Isobaric Tagging.

This table summarizes key performance metrics from a study comparing SILAC (a metabolic labeling method conceptually similar to using this compound) with stable isotope dimethyl labeling (a chemical tagging method).

ParameterSILACDimethyl Labeling
Reproducibility (Median CV) ~10%~15%
Number of Quantified Peptides HigherLower
Hydrophilic Peptide Identification BetterPoorer

Data adapted from a comparative study to illustrate typical performance differences.[1][2]

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Culture in Standard Medium B 2. Pulse with This compound A->B Labeling C 3. Cell Lysis & Protein Extraction B->C Harvest D 4. Protein Digestion (e.g., Trypsin) C->D E 5. Peptide Cleanup (SPE) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Peptide ID & Quant) F->G H 8. FSR Calculation G->H

Workflow for measuring protein synthesis rate.

Precursor_Product_Model cluster_pools Amino Acid Pools Extracellular Extracellular Labeled Phenylalanine Intracellular Intracellular Free Labeled Phenylalanine (Precursor Pool) Extracellular->Intracellular Transport Protein Newly Synthesized Labeled Protein (Product) Intracellular->Protein Incorporation (Protein Synthesis)

References

Assessing Lot-to-Lot Variability of BOC-L-phenylalanine-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency of raw materials is paramount in drug development and scientific research, where reproducibility is the cornerstone of valid outcomes. BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, is a critical building block in the synthesis of isotopically labeled peptides and pharmaceutical compounds. These labeled compounds are invaluable tools in pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry-based assays.

Given its crucial role, ensuring minimal lot-to-lot variability of this compound is essential for the reliability and reproducibility of experimental results. This guide provides a framework for assessing this variability by comparing key quality attributes across different production batches. It also presents detailed experimental protocols for the analytical methods used in this assessment and objective comparisons with alternative products based on manufacturer specifications.

Key Quality Attributes and Lot-to-Lot Variability

The critical quality attributes for this compound that are susceptible to lot-to-lot variability include:

  • Chemical Purity: The presence of impurities from the synthesis or degradation of the product can affect reaction yields and introduce contaminants in subsequent steps.

  • Chiral (Enantiomeric) Purity: The presence of the D-enantiomer can impact the biological activity and pharmacokinetic properties of the final peptide or drug molecule.

  • Isotopic Purity (Deuterium Enrichment): The percentage of deuterium (B1214612) incorporation is critical for the intended application, particularly in mass spectrometry-based quantification.

The following table presents representative data from the analysis of three hypothetical lots of this compound, illustrating how lot-to-lot variability can be quantified and compared.

Table 1: Representative Lot-to-Lot Variability Data for this compound

ParameterLot ALot BLot CAcceptance Criteria
Chemical Purity (by HPLC) 99.7%99.5%99.8%≥ 99.0%
Chiral Purity (by Chiral HPLC) 99.9% L-enantiomer99.7% L-enantiomer> 99.9% L-enantiomer≥ 99.5% L-enantiomer
Isotopic Purity (by Mass Spec.) 98.5% D898.2% D898.8% D8≥ 98.0% D8
Appearance White crystalline powderWhite crystalline powderWhite crystalline powderConforms
Solubility (in Methanol) Clear, colorless solutionClear, colorless solutionClear, colorless solutionConforms

Note: The data presented in this table is for illustrative purposes and does not represent actual analytical results from any specific supplier.

Comparison with Alternatives

Several alternatives to this compound are available for peptide synthesis and other applications. The choice of protecting group (e.g., Boc vs. Fmoc) is a primary consideration based on the synthetic strategy.

Table 2: Comparison of Commercially Available Deuterated Phenylalanine Derivatives

ProductSupplierTypical PurityDeuterationProtecting Group
This compound Supplier X≥ 99%d8Boc
Fmoc-L-phenylalanine-d8 Supplier Y≥ 98%d8Fmoc
L-Phenylalanine-d8 Supplier Z≥ 98%d8None

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of lot-to-lot variability.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect any process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Determination of Chiral Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To determine the enantiomeric excess of the L-enantiomer of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase of n-Hexane:IPA with 0.1% TFA (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific chiral column used.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the L- and D-enantiomers.

    • Calculate the chiral purity (enantiomeric excess) using the formula: ee (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100.

Assessment of Isotopic Purity by Mass Spectrometry (MS)

Objective: To determine the level of deuterium incorporation in this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster.

  • Data Analysis:

    • Determine the relative intensities of the isotopic peaks corresponding to the unlabeled (d0) through the fully deuterated (d8) species.

    • Calculate the isotopic purity as the percentage of the d8 species relative to the sum of all isotopic species.

Visualizing Workflows and Relationships

To aid in the understanding of the experimental processes and the utility of this compound, the following diagrams are provided.

Chemical_Purity_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in A:B Sample->Dissolve HPLC HPLC System (C18 Column) Dissolve->HPLC MobileA Prepare Mobile Phase A (0.1% TFA in H2O) MobileA->HPLC MobileB Prepare Mobile Phase B (0.1% TFA in ACN) MobileB->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for Chemical Purity Analysis by HPLC.

Chiral_Purity_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve ChiralHPLC Chiral HPLC System (CSP Column) Dissolve->ChiralHPLC MobilePhase Prepare Isocratic Mobile Phase (e.g., Hexane:IPA) MobilePhase->ChiralHPLC Chromatogram Separate Enantiomers ChiralHPLC->Chromatogram Integrate Integrate L and D Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral Purity Analysis by Chiral HPLC.

Isotopic_Purity_Workflow Start This compound Sample Prep Prepare Dilute Solution Start->Prep Analysis High-Resolution Mass Spectrometry Analysis Prep->Analysis Data Acquire Mass Spectrum Analysis->Data Interpretation Analyze Isotopic Distribution Data->Interpretation Result Calculate % Deuterium Enrichment Interpretation->Result

Caption: Workflow for Isotopic Purity Assessment by Mass Spectrometry.

Peptide_Synthesis_Workflow Start Solid Support Resin Coupling1 Couple First Amino Acid Start->Coupling1 Deprotection1 Deprotect Amino Group Coupling1->Deprotection1 Coupling2 Couple this compound Deprotection1->Coupling2 Deprotection2 Deprotect Boc Group Coupling2->Deprotection2 ChainElongation Repeat Coupling/Deprotection Cycles Deprotection2->ChainElongation Cleavage Cleave Peptide from Resin ChainElongation->Cleavage Purification Purify Labeled Peptide Cleavage->Purification FinalProduct Isotopically Labeled Peptide Purification->FinalProduct

Caption: General Workflow of this compound in Solid-Phase Peptide Synthesis.

Safety Operating Guide

Ensuring Safe Disposal of BOC-L-phenylalanine-d8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like BOC-L-phenylalanine-d8 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

While BOC-L-phenylalanine is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), prudent laboratory practices should always be observed.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. In case of dust formation, respiratory protection may be necessary.

  • Ventilation: Use in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • In case of skin contact: Wash off with soap and plenty of water.[3]

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water.[3]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves a systematic approach to ensure safety and regulatory compliance.

  • Initial Containment:

    • For spills, sweep up the solid material and place it into a suitable, clearly labeled, and closed container for disposal.[3]

    • Avoid generating dust during cleanup.

  • Waste Characterization:

    • Although not classified as hazardous, it is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste. Regulations can vary by locality.

  • Engage a Licensed Disposal Service:

    • The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal company.[4] This ensures that the compound is managed in an environmentally responsible manner and in accordance with all federal, state, and local regulations.[5]

  • Packaging for Disposal:

    • Ensure the waste container is securely sealed and properly labeled with the chemical name ("this compound") and any other information required by the disposal company or your institution.

  • Documentation:

    • Maintain records of the disposal, including the quantity of waste, the date of disposal, and the name of the licensed disposal company. This documentation is essential for regulatory compliance.

Quantitative Data

The following table summarizes key quantitative data for the non-deuterated form, BOC-L-phenylalanine. This information is critical for safety and handling considerations.

PropertyValue
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance Solid
Melting Point Approximately 150 °C (302 °F)
Storage Temperature Recommended: 2–8 °C

Experimental Protocols Cited

No specific experimental protocols for the degradation or neutralization of this compound were cited in the safety data sheets. The standard and recommended procedure is disposal via a licensed waste management company.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound for Disposal assess_spill Assess for Spills or Residue start->assess_spill spill Spill Occurred? assess_spill->spill contain_spill Contain Spill: - Sweep up solid - Place in a sealed, labeled container spill->contain_spill Yes no_spill No Spill: Unused or Surplus Material spill->no_spill No consult_ehs Consult Institutional EHS Guidelines contain_spill->consult_ehs no_spill->consult_ehs hazardous_waste Classified as Hazardous Waste by Institution? consult_ehs->hazardous_waste licensed_disposal Engage Licensed Waste Disposal Company hazardous_waste->licensed_disposal Yes non_hazardous_disposal Follow Institutional Protocol for Non-Hazardous Chemical Waste hazardous_waste->non_hazardous_disposal No package_label Package and Label for Disposal licensed_disposal->package_label non_hazardous_disposal->package_label document Document Disposal Details package_label->document end End: Proper Disposal Complete document->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling BOC-L-phenylalanine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BOC-L-phenylalanine-d8. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure safety when working with this compound. Although this substance is not classified as hazardous, adherence to good laboratory practice dictates the use of appropriate protective equipment.[1]

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Safety glasses with side shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][3]To protect eyes from potential splashes or dust particles.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[2][3][4]To prevent direct contact with the skin.
Respiratory Protection Under normal use with adequate ventilation, respiratory protection is not required. If dust formation is likely, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[2][3]To avoid inhalation of dust particles.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory.

Handling

  • Ventilation: Always handle in a well-ventilated area.[3] The use of a chemical fume hood is recommended to minimize inhalation exposure.[3]

  • Avoiding Dust: As a solid, care should be taken to avoid the formation of dust during weighing and transferring.[2][3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3]

Storage

  • Container: Keep the container tightly closed.[2]

  • Conditions: Store in a dry, cool, and well-ventilated place.[2][3] The recommended storage temperature is between 2–8 °C.[4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2]

Experimental Protocol: Weighing and Dissolving

  • Preparation: Ensure all necessary equipment, including PPE, is readily available.

  • Weighing:

    • Perform weighing in a designated area with minimal air currents to prevent dust dispersal.

    • Use a laboratory balance with a draft shield.

    • Carefully transfer the desired amount of this compound to a suitable container.

  • Dissolving:

    • Add the solvent to the container with the weighed solid.

    • Gently swirl or stir the mixture until the solid is completely dissolved.

    • If necessary, use a sonicator to aid dissolution.

Disposal Plan

Dispose of this compound and its containers in accordance with federal, state, and local environmental control regulations.[1][2] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not allow the product to enter drains.[2]

Workflow for Handling this compound

G A Preparation: - Assemble Equipment - Don PPE B Handling: - Use in well-ventilated area - Avoid dust formation A->B C Weighing: - Use balance with draft shield B->C D Dissolving: - Add solvent and mix C->D E Storage: - Tightly closed container - Cool, dry, well-ventilated area D->E If not for immediate use F Disposal: - Follow local regulations - Use licensed disposal company D->F After use E->B For subsequent use

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BOC-L-phenylalanine-d8
Reactant of Route 2
BOC-L-phenylalanine-d8

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.